5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Description
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Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWUHGEVDKVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649330 | |
| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91587-71-2 | |
| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide chemical properties
An In-depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide: Properties, Synthesis, and Applications
Introduction: A Scaffold of Medicinal Significance
This compound is a heterocyclic compound built upon an isoxazole core. Isoxazoles represent a vital class of aromatic, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, a structural motif that imparts significant chemical stability and diverse pharmacological potential.[1] This particular molecule has garnered considerable attention in medicinal chemistry, not as an end-product therapeutic, but as a highly versatile precursor for the synthesis of a wide array of bioactive derivatives.[2]
The molecule's utility is derived from the synergistic interplay of its three core components:
-
The Isoxazole Ring: This aromatic system serves as a rigid and stable scaffold, correctly orienting the other functional groups for interaction with biological targets. Its presence is a cornerstone in drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1]
-
The 4-Chlorophenyl Group: Positioned at the 5-position of the isoxazole ring, this substituent significantly enhances the molecule's lipophilicity (fat-solubility). This property is critical for its ability to cross cellular membranes and interact with hydrophobic pockets within biological targets like enzymes or receptors.[2] The electron-withdrawing nature of the chlorine atom also modulates the electronic properties of the entire scaffold.
-
The Carbohydrazide Moiety: This functional group (-CONHNH₂) at the 3-position is the primary reactive handle for chemical modification. Its nucleophilic terminal amine (-NH₂) is readily derivatized, allowing for the systematic exploration of chemical space to develop compounds with optimized biological activity.
This guide provides a comprehensive overview of the core chemical properties, synthetic routes, and the derivatization potential of this compound, offering a foundational resource for researchers in drug discovery and organic synthesis.
Core Physicochemical Properties
The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 91587-71-2 | [3] |
| Molecular Formula | C₁₀H₈ClN₃O₂ | [3] |
| Molecular Weight | 237.64 g/mol | [3] |
| Appearance | White to off-white solid | Assumed based on typical carbohydrazides |
| Solubility | Soluble in water; limited solubility in non-polar organic solvents. | Based on the polar carbohydrazide functional group.[4] |
| IUPAC Name | 5-(4-chlorophenyl)-1,2-oxazole-3-carbohydrazide | [2] |
Molecular Structure and Inherent Reactivity
The compound's structure is the blueprint for its chemical behavior. The carbohydrazide functional group is the most significant site of reactivity, serving as a potent nucleophile that readily participates in condensation reactions.
Caption: Structure of this compound.
Synthesis Protocol: A Validated Pathway
The synthesis of this compound follows a logical and well-established two-step pathway common in heterocyclic chemistry. The causality behind this approach is the sequential and controlled formation of the isoxazole ring followed by the functionalization of the ester to the more reactive carbohydrazide.
Experimental Workflow
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology
Part 1: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-chloro-3-oxobutanoate (1 equivalent) and ethanol to create a clear solution.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the flask. The sodium acetate acts as a base to liberate the free hydroxylamine from its salt.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The product, being less polar than the starting materials, will precipitate out.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure ester intermediate.
Part 2: Synthesis of this compound
-
Setup: In a clean round-bottom flask, dissolve the ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate intermediate (1 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2-3 equivalents) dropwise to the solution at room temperature. The use of excess hydrazine drives the reaction to completion.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the starting ester spot.
-
Workup: After completion, cool the reaction mixture. The target carbohydrazide product will often precipitate directly from the cooled solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold ethanol or diethyl ether to remove any unreacted hydrazine. Dry under vacuum to yield the final, pure this compound.
Key Chemical Reactions and Derivatization Potential
The true value of this compound lies in its role as a synthetic building block.[2] The terminal -NH₂ group of the hydrazide is a potent nucleophile, making it an ideal partner for reactions with electrophiles, most notably aldehydes and ketones.
Formation of Hydrazone Derivatives (Schiff Bases)
The condensation reaction between the carbohydrazide and an aromatic aldehyde is a cornerstone of its application. This reaction creates a new carbon-nitrogen double bond (an imine or Schiff base), linking the isoxazole core to a new substituent. This allows for the systematic modification of the molecule's steric and electronic properties to fine-tune its biological activity.
Caption: Derivatization via hydrazone formation.
This simple, high-yielding reaction allows for the creation of large libraries of related compounds for high-throughput screening in drug discovery programs. The resulting hydrazone derivatives often exhibit a wide range of biological activities.[5]
Applications in Medicinal Chemistry and Biology
While the parent compound is primarily a synthetic intermediate, its derivatives and related isoxazole structures have demonstrated significant potential across several therapeutic areas.[6]
-
Antimicrobial Activity: The isoxazole scaffold is a known pharmacophore for antimicrobial agents. Derivatives have shown activity against various bacterial strains, addressing the critical need for new antibiotics.[2][7] The 4-chlorophenyl group, in particular, has been noted for contributing to broad-spectrum activity.[2]
-
Anticancer Activity: Numerous isoxazole derivatives have been investigated as potential antitumor agents.[6][8] They can interact with key biological targets involved in cancer progression, such as enzymes and receptors that regulate cell growth and proliferation.[2]
-
Anti-inflammatory and Immunomodulatory Effects: Isoxazole-based compounds have been explored for their ability to modulate the immune system.[9] For example, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have shown regulatory effects on lymphocyte proliferation and cytokine production, suggesting potential applications in treating inflammatory disorders.[9]
The mechanism of action for these diverse effects generally involves the specific interaction of the molecule's functional groups with protein targets, modulating their function.[2]
Conclusion
This compound stands out as a high-value scaffold in the field of medicinal chemistry. Its robust and logical synthesis makes it readily accessible, while the strategic placement of its functional groups—the lipophilic chlorophenyl moiety and the highly reactive carbohydrazide handle—provides an ideal platform for chemical elaboration. The demonstrated biological potential of its derivatives in oncology, infectious diseases, and immunology underscores its importance. For researchers and drug development professionals, this compound is not merely a chemical but a gateway to discovering novel therapeutics with improved efficacy and targeted action.
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5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. PubMed. Available from: [Link]
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Buy 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide (EVT-2796059) | 869945-57-3. Evertree. Available from: [Link]
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A review of isoxazole biological activity and present synthetic techniques. El-Maksoud, M.S.A., et al. (2022). Results in Chemistry. Available from: [Link]
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EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. Available from: [Link]
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The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Grady, A. (2023). Synthetic Formal Report. Available from: [Link]
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Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. Available from: [Link]
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health (NIH). Available from: [Link]
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Synthesis of N'-substituted derivatives of 5-(4-methylphenyl)isoxazole-3-carbohydrazonamide. ResearchGate. Available from: [Link]
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5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. National Institutes of Health (NIH). Available from: [Link]
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Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. ResearchGate. Available from: [Link]
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5-(4-fluorophenyl)-3-isoxazolecarboxylic acid hydrazide (C10H8FN3O2). PubChemLite. Available from: [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available from: [Link]
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Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. MDPI. Available from: [Link]
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. National Institutes of Health (NIH). Available from: [Link]
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A Comprehensive Guide to the Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide: A Key Heterocyclic Building Block
Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 5-(4-chlorophenyl)isoxazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] The parent carboxylic acid, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, serves as a crucial intermediate in the development of novel anti-inflammatory and analgesic drugs.[3] This document outlines a robust and efficient two-step synthetic pathway, beginning with the formation of a key ester intermediate via a 1,3-dipolar cycloaddition, followed by its conversion to the target carbohydrazide. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and present critical reaction parameters in a structured format for easy reference by researchers and drug development professionals.
Overview of the Synthetic Strategy
The synthesis of this compound (3 ) is most effectively achieved through a two-step sequence. The core of this strategy is the construction of the isoxazole ring system using a highly efficient and regioselective 1,3-dipolar cycloaddition reaction.[4][5] This is followed by a standard functional group transformation to yield the final product.
The pathway proceeds as follows:
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Step 1: [3+2] Cycloaddition. Synthesis of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (2 ) via the reaction of in situ-generated 4-chlorobenzonitrile oxide with ethyl propiolate.
-
Step 2: Hydrazinolysis. Conversion of the intermediate ester (2 ) into the target this compound (3 ) using hydrazine hydrate.
This approach is favored for its high efficiency, excellent control over regioselectivity, and the ready availability of the starting materials.
Figure 1: Overall two-step synthesis workflow for this compound.
Part I: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (2)
Principle and Rationale
The cornerstone of this synthesis is the [3+2] cycloaddition reaction, one of the most effective methods for constructing the isoxazole ring.[4] This reaction involves the addition of a nitrile oxide (a 1,3-dipole) to a dipolarophile, in this case, an alkyne.
The process begins with the conversion of 4-chlorobenzaldehyde to its corresponding aldoxime. This aldoxime is then oxidized in situ to generate the highly reactive 4-chlorobenzonitrile oxide intermediate. Nitrile oxides are unstable and prone to dimerization into furoxans, so generating them in the presence of the dipolarophile (ethyl propiolate) is critical to maximize the yield of the desired cycloaddition product.[6] The reaction is highly regioselective, with the oxygen atom of the nitrile oxide adding to the carbon of the alkyne bearing the electron-withdrawing ester group, yielding the 3,5-disubstituted isoxazole isomer exclusively.
Detailed Experimental Protocol
A. Preparation of 4-Chlorobenzaldehyde Oxime (Intermediate)
-
To a solution of 4-chlorobenzaldehyde (14.0 g, 0.1 mol) in 100 mL of ethanol, add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol).
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting aldehyde is consumed, pour the reaction mixture into 400 mL of cold water.
-
Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum to yield 4-chlorobenzaldehyde oxime.
B. Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (2)
-
In a 250 mL round-bottom flask, dissolve 4-chlorobenzaldehyde oxime (7.8 g, 0.05 mol) and ethyl propiolate (5.4 g, 0.055 mol) in 100 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
To this stirred solution, add N-Chlorosuccinimide (NCS) (7.0 g, 0.052 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the NCS addition is complete, add triethylamine (Et₃N) (7.0 mL, 0.05 mol) dropwise via a syringe over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the oxime is fully consumed.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane:ethyl acetate gradient) or recrystallization from ethanol to afford the pure ester (2 ).
Data Summary: Reaction Parameters for Step 1
| Parameter | Value | Rationale / Notes |
| Reactants | 4-Chlorobenzaldehyde Oxime, Ethyl Propiolate | Precursors for the 1,3-dipole and dipolarophile. |
| Reagents | N-Chlorosuccinimide (NCS), Triethylamine (Et₃N) | NCS acts as the oxidant to generate the nitrile oxide in situ; Et₃N is the base that facilitates the elimination of HCl.[6] |
| Solvent | Dichloromethane (DCM) | A common, relatively non-polar solvent suitable for this reaction type. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic generation of the nitrile oxide, preventing side reactions. |
| Reaction Time | 12 - 16 hours | Typical timeframe for complete conversion. |
| Expected Yield | 65 - 80% | Yields can vary based on the purity of reagents and precise reaction control. |
| Product CAS | 81282-12-4 | Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.[7] |
Part II: Synthesis of this compound (3)
Principle and Rationale
The conversion of an ester to a carbohydrazide is a classic nucleophilic acyl substitution reaction known as hydrazinolysis. Hydrazine (N₂H₄), typically used as its more stable hydrate form (N₂H₄·H₂O), is a potent nucleophile due to the alpha effect. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the ester intermediate (2 ). This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating ethanol as a leaving group and forming the highly stable hydrazide product (3 ). The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[8][9]
Detailed Experimental Protocol
-
In a 100 mL round-bottom flask, dissolve ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (2 ) (5.0 g, 0.02 mol) in 50 mL of absolute ethanol.
-
To this solution, add hydrazine hydrate (99%) (2.0 mL, 0.04 mol, 2 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using an oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.
-
After the reaction is complete, cool the mixture to room temperature. A white precipitate of the product will form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel, and wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound (3 ) as a white or off-white solid. No further purification is typically necessary.
Data Summary: Reaction Parameters for Step 2
| Parameter | Value | Rationale / Notes |
| Reactant | Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (2 ) | The ester precursor. |
| Reagent | Hydrazine Hydrate (99%) | The nucleophile for converting the ester to the hydrazide.[10] |
| Solvent | Absolute Ethanol | An excellent solvent for both the ester and hydrazine, and its boiling point is suitable for reflux conditions. |
| Temperature | Reflux (~80-85 °C) | Provides the necessary activation energy for the nucleophilic substitution. |
| Reaction Time | 4 - 6 hours | Sufficient time for the reaction to proceed to completion. |
| Expected Yield | > 90% | This transformation is typically very high-yielding. |
| Product CAS | 91587-71-2 | This compound.[11] |
Conclusion
This guide details a reliable and efficient two-step synthesis for this compound. The strategy leverages a powerful 1,3-dipolar cycloaddition for the formation of the core isoxazole ring, followed by a straightforward and high-yielding hydrazinolysis. The methodologies described are robust, scalable, and utilize readily available commercial reagents, making this pathway highly applicable in both academic research and industrial drug development settings. The final product serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications.
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Synthesis, characterization and biological evaluation of some isoxazole derivatives from various chalcones. International Journal of Emerging Technologies and Innovative Research. [Link]
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Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Center for Biotechnology Information (NIH). [Link]
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Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Center for Biotechnology Information (NIH). [Link]
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Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]
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Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]
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Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
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Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes. Sci-Hub. [Link]
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5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide. Everest Pharmatech. [Link]
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Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. [Link]
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Synthesis of N'-substituted derivatives of 5-(4-methylphenyl)isoxazole-3-carbohydrazonamide. ResearchGate. [Link]
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one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Center for Biotechnology Information (NIH). [Link]
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate (PDF). ResearchGate. [Link]
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Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica. [Link]
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The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Scientific Research Publishing. [Link]
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Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. National Center for Biotechnology Information (NIH). [Link]
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Spectroscopic data of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed framework for the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. While complete, experimentally verified spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogues, serves as an expert guide for researchers. We will detail the optimized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will present an in-depth analysis of the expected spectral data, explaining the rationale behind signal assignments and how each technique corroborates the molecular structure. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to perform and interpret these critical analytical techniques.
Introduction and Molecular Structure
This compound (CAS No. 91587-71-2) is a molecule that merges three key chemical motifs: a five-membered isoxazole ring, a 4-chlorophenyl substituent, and a carbohydrazide functional group.[1] This combination makes it a versatile scaffold in synthetic and medicinal chemistry, with potential applications in antimicrobial and anti-inflammatory research.[2] The 4-chlorophenyl group enhances lipophilicity, while the isoxazole and carbohydrazide moieties provide sites for hydrogen bonding and further functionalization, making it a valuable building block for more complex derivatives.[2][3]
Accurate structural elucidation is the bedrock of chemical research. The synergistic use of NMR, IR, and MS provides an unambiguous confirmation of the molecule's identity, purity, and key structural features.
Molecular Formula: C₁₀H₈ClN₃O₂[1] Molecular Weight: 237.64 g/mol [1]
Below is the chemical structure with atom numbering for NMR assignments:
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1. Expertise & Rationale: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity, while ¹³C NMR maps the carbon backbone. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on both the isoxazole and phenyl rings and verifying the presence of the hydrazide protons.
2.2. Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power and its ability to allow for the observation of exchangeable protons (NH, NH₂), which would be lost in D₂O.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire data at a standard probe temperature of 298 K.
-
Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure proper signal integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all unique carbon atoms.
-
A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
2.3. Expected ¹H NMR Spectral Data & Interpretation (400 MHz, DMSO-d₆)
The following table outlines the predicted proton signals. These predictions are based on established chemical shift principles and data from structurally similar compounds.[4]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Interpretation |
| -NH₂ (Hydrazide) | ~ 4.7 - 5.0 | Broad Singlet | 2H | These protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on concentration and temperature. |
| H-4 (Isoxazole) | ~ 6.8 - 7.1 | Singlet | 1H | This proton is attached to the C4 of the isoxazole ring and is expected to appear as a sharp singlet in a relatively uncrowded region of the spectrum.[2] |
| H-2', H-6' (Aromatic) | ~ 7.6 - 7.7 | Doublet | 2H | These protons are ortho to the electron-withdrawing chlorine atom, causing them to be deshielded. They appear as a doublet due to coupling with H-3'/H-5'. |
| H-3', H-5' (Aromatic) | ~ 7.9 - 8.0 | Doublet | 2H | These protons are ortho to the isoxazole ring and meta to the chlorine. They are deshielded by the ring current and appear as a doublet coupled to H-2'/H-6'. |
| -NH- (Hydrazide) | ~ 10.0 - 10.5 | Broad Singlet | 1H | The amide proton is significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding. It appears as a broad singlet downfield. |
2.4. Expected ¹³C NMR Spectral Data & Interpretation (100 MHz, DMSO-d₆)
The predicted carbon signals are based on data from analogues like 5-(4-bromophenyl)isoxazole-3-carbohydrazide, with adjustments for the electronegativity of chlorine.[5]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Interpretation |
| C-4 (Isoxazole) | ~ 98 - 102 | This carbon, bonded to a proton, is highly shielded and appears significantly upfield, a characteristic feature of the isoxazole C-4.[4] |
| C-2', C-6' (Aromatic) | ~ 129 - 130 | Aromatic carbons ortho to the chlorine atom. |
| C-3', C-5' (Aromatic) | ~ 127 - 128 | Aromatic carbons meta to the chlorine and ortho to the isoxazole ring. |
| C-4' (Aromatic, C-Cl) | ~ 135 - 137 | The carbon directly attached to the chlorine atom is deshielded. |
| C-1' (Aromatic, C-Isoxazole) | ~ 125 - 126 | The ipso-carbon attached to the isoxazole ring. |
| C=O (Carbonyl) | ~ 158 - 160 | The carbonyl carbon of the hydrazide group appears in the characteristic downfield region for amides. |
| C-3 (Isoxazole) | ~ 161 - 163 | The C-3 carbon of the isoxazole ring, attached to the carbonyl group, is deshielded. |
| C-5 (Isoxazole) | ~ 169 - 171 | The C-5 carbon, attached to the chlorophenyl ring, is the most deshielded carbon of the isoxazole heterocycle. |
Infrared (IR) Spectroscopy
3.1. Expertise & Rationale: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, IR is crucial to confirm the presence of the N-H bonds of the hydrazide, the C=O of the amide, and the C=N and C-O bonds within the isoxazole ring.
3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). ATR is a modern, reliable method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3.3. Expected IR Spectral Data & Interpretation
The following table summarizes the key vibrational frequencies expected for this compound.
| Predicted Absorption (cm⁻¹) | Bond Vibration | Functional Group | Significance |
| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the terminal NH₂ group of the hydrazide. Often appears as a doublet. |
| 3150 - 3250 | N-H Stretch | Secondary Amide (-NH-) | Confirms the amide N-H bond. This peak is often broadened due to hydrogen bonding. |
| ~ 3050 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the chlorophenyl and isoxazole rings. |
| 1660 - 1680 | C=O Stretch (Amide I band) | Carbonyl | A strong, sharp peak confirming the presence of the amide carbonyl group. This is a key diagnostic peak. |
| 1600 - 1620 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the NH₂ group, further confirming the hydrazide moiety. |
| 1590, 1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |
| 1420 - 1450 | C=N Stretch | Isoxazole Ring | Confirms the imine functionality within the isoxazole heterocycle. |
| 1090 - 1110 | C-Cl Stretch | Aryl Halide | Indicates the presence of the chlorine substituent on the phenyl ring. |
Mass Spectrometry (MS)
4.1. Expertise & Rationale: Molecular Weight and Isotopic Confirmation
Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine and bromine.
4.2. Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 50-500.
4.3. Expected Mass Spectrum Analysis
-
Molecular Ion Peak: The primary observation will be the protonated molecular ion, [M+H]⁺.
-
Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as two distinct peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive signature for a monochlorinated compound.
| Ion | Calculated m/z for ³⁵Cl | Calculated m/z for ³⁷Cl | Expected Ratio | Significance |
| [M+H]⁺ | 238.03 | 240.03 | ~ 3:1 | Confirms the molecular weight and the presence of one chlorine atom. |
Integrated Spectroscopic Workflow
The power of spectroscopic analysis lies not in a single technique, but in the integration of all data. The workflow below illustrates the logical process for achieving unambiguous structure confirmation, a system where each step validates the next.
Caption: Integrated workflow for the structural elucidation of the target compound.
Conclusion
This guide outlines the authoritative methodologies and expected spectroscopic data for the structural confirmation of this compound. By integrating the detailed proton and carbon framework from NMR, the functional group signatures from IR, and the definitive molecular weight and isotopic pattern from MS, researchers can achieve a high level of confidence in the identity and purity of their synthesized material. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is essential for advancing research in drug discovery and development.
References
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SpectraBase. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carbohydrazide. John Wiley & Sons, Inc. Retrieved from [Link]
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A Technical Guide to the Biological Activities of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide and Its Analogs
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Its unique electronic properties and structural stability make it a privileged scaffold in drug discovery, allowing for diverse functionalization to modulate physicochemical properties and biological targets.[2][4] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory effects.[2][3][5] The inherent reactivity of the N-O bond under specific conditions also presents opportunities for its use as a synthetic intermediate, further broadening its utility in medicinal chemistry.[1][2] This guide focuses on the biological potential of a specific derivative, 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide, by synthesizing findings from closely related analogs and the broader class of isoxazole-containing compounds.
Structural Features and Synthetic Considerations
The title compound, this compound, possesses key structural motifs that are anticipated to contribute to its biological profile. The 5-aryl substituted isoxazole core is a common feature in many active compounds. The 4-chlorophenyl group can influence lipophilicity and engage in halogen bonding, potentially enhancing binding to biological targets. The carbohydrazide moiety at the 3-position is a versatile functional group known to be a precursor for various heterocyclic systems and can participate in hydrogen bonding interactions.
The synthesis of such isoxazole derivatives often involves the cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents.[4][6] For instance, the synthesis of a related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, was achieved through a ketone addition reaction followed by heterocycle formation.[4]
Antimicrobial Activity: A Prominent Feature of Isoxazole Derivatives
A significant body of research points to the potent antimicrobial properties of isoxazole derivatives against a wide spectrum of pathogens, including bacteria and fungi.[1][3][7] The mechanism of action can be either bactericidal, involving the destruction of the bacterial cell wall or membrane, or bacteriostatic, by inhibiting protein synthesis or metabolic pathways.[1]
Key Insights from Related Compounds
Studies on various isoxazole derivatives have demonstrated significant antibacterial and antifungal activity. For example, certain isoxazole derivatives bearing a 4-chlorophenyl substitution have shown notable antimicrobial efficacy. In one study, a compound with a 4-Cl phenyl substitution at the 5-position of the isoxazoline ring was identified as the most potent in the series. The introduction of a thiophene moiety to the isoxazole ring has also been shown to increase its antimicrobial activity.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The evaluation of antimicrobial activity is commonly performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The suspension is then diluted to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Table 1: Antimicrobial Activity of Representative Isoxazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Isoxazole derivative with 4-Cl phenyl substitution | S. aureus | Not specified, but showed high activity | |
| Isoxazole derivative with 4-Cl phenyl substitution | C. albicans | Not specified, but showed high activity | |
| PUB9 (an isoxazole derivative) | S. aureus | Significantly low MIC | [2] |
| PUB10 (an isoxazole derivative) | P. aeruginosa | Effective | [2] |
Anti-inflammatory and Immunomodulatory Potential
Isoxazole derivatives have emerged as promising candidates for the modulation of inflammatory responses.[8][9][10][11] Their mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes.
Insights from Isoxazole-Carbohydrazide Analogs
Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have been shown to possess immunomodulatory properties.[9][12] Specifically, 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (a related hydrazide derivative) exhibited inhibitory activity in lymphocyte proliferation tests.[12] These compounds were also found to have a more profound regulatory effect on the production of IL-1β than on TNF-α.[12] Another study on an isoxazole derivative, MZO-2, demonstrated potent inhibitory effects on carrageenan-induced paw inflammation in mice.[8]
Experimental Workflow: Carrageenan-Induced Paw Edema Model
This in vivo model is a standard for evaluating the anti-inflammatory activity of novel compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
Anticancer Activity: An Emerging Area of Investigation
The isoxazole scaffold is present in several compounds with demonstrated anticancer activity.[13][14] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell signaling pathways.[13][15]
Structure-Activity Relationship Insights
While specific data for this compound is limited, studies on related isoxazole-containing chalcones and dihydropyrazoles have shown promising anticancer activity.[7] For instance, certain dihydropyrazole derivatives of isoxazole chalcones exhibited potent anticancer effects.[7] The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Table 2: Anticancer Activity of Related Isoxazole Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
| Dihydropyrazole derivatives of isoxazole chalcones | Not specified | Potential anticancer activity | [7] |
| Isoxazole-curcumin derivative | Breast cancer cell line (MCF-7) | Potent antiproliferative effects | [13] |
| Isoxazole derivative with ortho substitution | Prostate and lung cancer cell lines | Effective cytotoxic agents | [13] |
Conclusion and Future Directions
While direct and extensive biological data for this compound is not yet widely published, the collective evidence from related isoxazole-carbohydrazide and 5-aryl-isoxazole analogs strongly suggests its potential as a biologically active molecule. The presence of the 4-chlorophenyl group and the carbohydrazide moiety are key features that warrant further investigation into its antimicrobial, anti-inflammatory, and anticancer properties. Future research should focus on the synthesis and in-depth biological evaluation of this specific compound to elucidate its mechanism of action and therapeutic potential.
References
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. Retrieved from [Link].
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Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved from [Link].
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link].
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Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link].
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Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. (n.d.). PubMed. Retrieved from [Link].
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Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Institutes of Health. Retrieved from [Link].
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Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. Retrieved from [Link].
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Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (n.d.). PubMed. Retrieved from [Link].
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1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. (2023). CDN. Retrieved from [Link].
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5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. (n.d.). PubMed. Retrieved from [Link].
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View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link].
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EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link].
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A review of isoxazole biological activity and present synthetic techniques. (2024). ScienceDirect. Retrieved from [Link].
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link].
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A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer a. (2021). eScholarship.org. Retrieved from [Link].
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5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide. (n.d.). Everest Chemicals. Retrieved from [Link].
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5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link].
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved from [Link].
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The anticancer activity of carbazole alkaloids. (n.d.). PubMed. Retrieved from [Link].
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals. Retrieved from [Link].
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A Technical Guide to the Potential Therapeutic Targets of Isoxazole Carboxhydrazide Derivatives
Abstract: The isoxazole ring system is a privileged scaffold in medicinal chemistry, providing a versatile framework for the development of novel therapeutic agents. When functionalized with a carbohydrazide moiety, these derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the key molecular targets and mechanisms of action underlying the therapeutic potential of isoxazole carbohydrazide derivatives. We will explore their interactions with crucial cellular machinery, supported by experimental evidence, and provide detailed protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic discovery programs.
The Isoxazole Carboxhydrazide Scaffold: A Keystone in Medicinal Chemistry
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutics due to its unique electronic properties and metabolic stability.[1] The addition of a carbohydrazide group (-CONHNH2) introduces a critical pharmacophore capable of forming multiple hydrogen bonds, enabling potent and specific interactions with a variety of biological targets.[2][3]
The synthesis of these derivatives typically involves multi-step reactions, often beginning with the construction of the isoxazole ring via cycloaddition or condensation reactions, followed by functionalization to introduce the carbohydrazide side chain.[2][3][4] This synthetic tractability allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Anticancer Therapeutic Targets
Isoxazole carbohydrazide derivatives have emerged as a promising class of anticancer agents, targeting key molecular pathways involved in cancer cell proliferation, survival, and metastasis.[2][5]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several isoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, which are crucial mediators of cell growth and proliferation. A key target in this class is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.
Some isoxazole-based hydrazones and ureates have demonstrated significant inhibitory activity against VEGFR2.[6] Molecular docking studies suggest these compounds bind to the ATP-binding site of the kinase domain, preventing phosphorylation and downstream signaling.[6] This mechanism is analogous to that of established VEGFR2 inhibitors like Sorafenib.[6]
Diagram: VEGFR2 Inhibition Pathway
Below is a simplified representation of the VEGFR2 signaling pathway and the inhibitory action of an isoxazole carbohydrazide derivative.
Caption: A typical workflow for molecular docking studies.
In Vitro Validation: Enzyme Inhibition Assay
Once potential targets have been identified through in silico methods, their inhibition by the isoxazole carbohydrazide derivatives must be confirmed experimentally. Enzyme inhibition assays are a common method for this validation.
Detailed Protocol: VEGFR2 Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of isoxazole carbohydrazide derivatives against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (isoxazole carbohydrazide derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound or vehicle control (DMSO)
-
VEGFR2 kinase
-
Kinase substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Measure Luminescence: Incubate the plate as recommended by the kit manufacturer and then measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Data Summary: Hypothetical VEGFR2 Inhibition Data
| Compound ID | Target | IC50 (nM) |
| ISO-CH-001 | VEGFR2 | 25.7 |
| ISO-CH-002 | VEGFR2 | 28.2 |
| ISO-CH-003 | VEGFR2 | >1000 |
| Sorafenib (Control) | VEGFR2 | 28.1 |
This table presents hypothetical data for illustrative purposes, based on trends observed in the literature. [6]
Future Perspectives and Conclusion
Isoxazole carbohydrazide derivatives represent a highly versatile and promising class of compounds with the potential to address a wide range of therapeutic needs. Their demonstrated activity against key targets in cancer, infectious diseases, and inflammatory disorders underscores their importance in modern drug discovery.
Future research should focus on:
-
Target Deconvolution: For compounds with demonstrated phenotypic effects, identifying the specific molecular targets is crucial.
-
SAR Optimization: Further exploration of the structure-activity relationship to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation of the downstream cellular effects of target engagement.
References
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Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (URL: [Link])
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Zimecki, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(6), 1450. (URL: [Link])
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Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1577. (URL: [Link])
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Zimecki, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. ResearchGate. (URL: [Link])
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Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. (URL: [Link])
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: [Link])
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Soliman, H. A. (2013). Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. ResearchGate. (URL: [Link])
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Carbohydrate-Isoxazole Hybrids: Design, Synthesis, and Therapeutic Applications in Drug Discovery. Ariston Publications. (URL: [Link])
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Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. (URL: [Link])
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Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions... ResearchGate. (URL: [Link])
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Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. (URL: [Link])
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Carbohydrate-Isoxazole Hybrids: Design, Synthesis, and Therapeutic Applications in Drug Discovery. ResearchGate. (URL: [Link])
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Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. ResearchGate. (URL: [Link])
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View of Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (URL: [Link])
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A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (URL: [Link])
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A Technical Guide for Advanced Organic Synthesis: Leveraging 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide as a Master Building Block
Preamble: The Strategic Value of the Isoxazole Core in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the isoxazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is not merely a structural component but an active participant in molecular interactions. Its unique electronic properties, aromatic stability, and the inherent reactivity of its N-O bond make it a cornerstone in the design of novel therapeutics and functional materials.[2][3] Isoxazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5]
This guide focuses on a particularly versatile derivative: 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide . The strategic placement of its functional groups elevates it from a simple isoxazole to a powerful synthetic linchpin. The 5-(4-chlorophenyl) group enhances lipophilicity, a critical parameter for bioavailability, while the 3-carbohydrazide moiety serves as a highly reactive and versatile handle for constructing a diverse library of more complex heterocyclic systems.[6] We will explore the synthesis of this key building block and demonstrate its utility in forging new molecular architectures, providing field-proven protocols and the causal logic behind our experimental choices.
Part 1: Synthesis and Characterization of the Core Building Block
The journey begins with the construction of the title compound. A robust and scalable synthesis is paramount for any building block destined for extensive use in a research program. The presented methodology is a logical, multi-step process culminating in a high-purity product.
Synthetic Workflow Overview
The synthesis proceeds through three critical stages: (1) Formation of an intermediate ester, ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, via a 1,3-dipolar cycloaddition reaction, which is a cornerstone of isoxazole synthesis.[1][7] (2) Saponification of the ester to the corresponding carboxylic acid. (3) Conversion of the carboxylic acid to the acid chloride, followed by reaction with hydrazine hydrate to yield the final carbohydrazide. An alternative final step is the direct conversion from the ester to the hydrazide.[6][8]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step A: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
-
To a stirred solution of 4-chlorobenzaldehyde (10.0 g, 71.1 mmol) in ethanol (150 mL), add hydroxylamine hydrochloride (7.4 g, 106.7 mmol) and sodium acetate (8.7 g, 106.7 mmol).
-
Reflux the mixture for 2 hours. Monitor the reaction by TLC until the aldehyde is consumed.
-
Cool the reaction mixture and pour it into ice-cold water (500 mL). Filter the resulting precipitate (4-chlorobenzaldoxime), wash with water, and dry.
-
Suspend the dried 4-chlorobenzaldoxime (10.0 g, 64.3 mmol) in N,N-dimethylformamide (DMF, 100 mL). Add N-chlorosuccinimide (NCS) (9.4 g, 70.7 mmol) portion-wise while maintaining the temperature below 40°C. Stir for 1 hour at room temperature.
-
To this mixture, add ethyl 2-butynoate (7.9 g, 70.7 mmol) followed by the dropwise addition of triethylamine (Et₃N) (9.0 mL, 64.3 mmol). The triethylamine scavenges the HCl generated, driving the in-situ formation of the nitrile oxide and its subsequent cycloaddition.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the mixture into ice water and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ester.
Step B: Synthesis of this compound [6][8]
-
Dissolve the ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (10.0 g, 39.7 mmol) in absolute ethanol (200 mL).
-
Add hydrazine hydrate (99%, 9.6 mL, 198.5 mmol) to the solution. The large excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide.
-
Reflux the reaction mixture for 8 hours. A precipitate will form as the reaction progresses.
-
Cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Filter the solid product, wash thoroughly with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the white solid under vacuum to yield pure this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 91587-71-2 | [6][9] |
| Molecular Formula | C₁₀H₈ClN₃O₂ | [9] |
| Molecular Weight | 237.64 g/mol | [6][9] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Typically >200 °C (decomposes) | Varies by purity |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol | N/A |
Part 2: Synthetic Applications: Constructing Heterocyclic Scaffolds
The true power of this compound lies in the reactivity of its terminal hydrazide group. This nucleophilic moiety is a gateway to a multitude of other five-membered heterocyclic rings, each with its own pharmacological potential.
Synthesis of 1,3,4-Oxadiazoles
The conversion of a carbohydrazide to a 1,3,4-oxadiazole is a classic and highly efficient transformation. These scaffolds are known for their hydrolytic stability and are common bioisosteres for ester and amide groups, with derivatives showing potent antimicrobial and anti-inflammatory activities.[10][11][12] The reaction proceeds via condensation with a carboxylic acid derivative followed by cyclodehydration.
Note: The DOT script above is a template. Actual image rendering requires valid image URLs.
Caption: Synthesis of 1,3,4-Oxadiazoles via an N-Acylhydrazone intermediate.
Protocol: Synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-5-phenyl-1,3,4-oxadiazole [13][14]
-
In a round-bottom flask, suspend this compound (1.0 g, 4.2 mmol) in ethanol (30 mL).
-
Add benzaldehyde (0.45 g, 4.2 mmol) and 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting materials and formation of the N-acylhydrazone (Schiff base) intermediate.
-
Cool the reaction mixture. The intermediate hydrazone may precipitate and can be filtered and dried.
-
To a solution of the dried hydrazone (1.0 g) in DMF (20 mL), add iodine (1.2 eq) and yellow mercuric oxide (HgO) (1.5 eq). Safety Note: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the mixture at 80-90 °C for 8 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the mixture, filter to remove inorganic salts, and pour the filtrate into ice water.
-
Collect the precipitate by filtration, wash with sodium thiosulfate solution (to remove excess iodine) and then water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/DMF) to obtain the pure 1,3,4-oxadiazole derivative.
Synthesis of Pyrazoles
The Knorr pyrazole synthesis and related methods, which involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, are fundamental reactions in heterocyclic chemistry.[15] Pyrazole derivatives are prevalent in pharmaceuticals, acting as anti-inflammatory, analgesic, and anticancer agents.[16][17] Here, our isoxazole carbohydrazide serves as the hydrazine component.
Caption: General scheme for the synthesis of Pyrazole derivatives.
Protocol: Synthesis of 1-(5-(4-chlorophenyl)isoxazole-3-carbonyl)-3,5-dimethyl-1H-pyrazole
-
Combine this compound (1.0 g, 4.2 mmol) and acetylacetone (2,4-pentanedione) (0.46 mL, 4.6 mmol) in glacial acetic acid (20 mL).
-
Reflux the mixture for 6-8 hours. The acetic acid serves as both the solvent and the acid catalyst for the condensation and subsequent cyclization/dehydration.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker of ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.
Synthesis of 1,2,4-Triazole-thiones
The reaction of carbohydrazides with isothiocyanates provides a reliable route to 4,5-disubstituted-1,2,4-triazole-3-thiones. These compounds are of significant interest due to their broad-spectrum antimicrobial and antifungal activities.[18] The synthesis is a two-step process, often performed in one pot: initial formation of a thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization.
Caption: Synthesis of 1,2,4-Triazole-thiones from the core building block.
Protocol: Synthesis of 4-allyl-5-(5-(4-chlorophenyl)isoxazol-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Dissolve this compound (1.0 g, 4.2 mmol) in ethanol (40 mL) with gentle warming.
-
Add allyl isothiocyanate (0.42 g, 4.2 mmol) to the solution and stir at room temperature for 4 hours. The formation of the thiosemicarbazide intermediate can be followed by TLC.
-
To the reaction mixture, add an aqueous solution of sodium hydroxide (8%, 10 mL).
-
Heat the mixture to reflux and maintain for 8-10 hours. The base catalyzes the cyclization through dehydration.
-
After completion, cool the reaction mixture to room temperature and neutralize it carefully with dilute hydrochloric acid until it reaches pH ~6-7.
-
The precipitated solid is collected by filtration, washed extensively with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure triazole-thione.
Part 3: Conclusion and Future Outlook
This guide has established this compound as a cornerstone reagent for synthetic and medicinal chemists. We have provided validated, step-by-step protocols for its synthesis and its subsequent transformation into three distinct and pharmacologically relevant heterocyclic cores: 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. The causality behind each experimental choice, from catalyst selection to reaction conditions, has been explained to empower researchers to not only replicate but also adapt these methods.
The true value of this building block lies in its modularity. The protocols described herein can be readily adapted by substituting the secondary reagents—using different aldehydes for oxadiazoles, various β-dicarbonyls for pyrazoles, and a wide array of isothiocyanates for triazoles—to rapidly generate large, diverse chemical libraries. Such libraries are invaluable for high-throughput screening in drug discovery programs targeting a range of diseases, from infectious agents to cancer.[6][19] The inherent biological potential of the isoxazole moiety, coupled with the proven activities of the heterocycles it helps create, makes this a truly powerful tool in the quest for novel bioactive compounds.
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The Isoxazole-3-Carbohydrazide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and diminished side effects. Within this dynamic field, certain chemical scaffolds have emerged as "privileged structures," demonstrating the ability to bind to a diverse array of biological targets and exhibit a broad spectrum of pharmacological activities. The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is one such scaffold that has garnered significant attention. This guide focuses specifically on a promising class of isoxazole derivatives: the isoxazole-3-carbohydrazides. The incorporation of the carbohydrazide moiety at the 3-position of the isoxazole ring has proven to be a fruitful strategy in the design of potent antimicrobial, anticancer, and anti-inflammatory agents.
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of isoxazole-3-carbohydrazide derivatives. It delves into the causality behind experimental choices, offers detailed protocols for key synthetic and biological evaluation methods, and visualizes complex pathways and workflows to facilitate a deeper understanding of this important class of compounds.
The Strategic Advantage of the Isoxazole-3-Carbohydrazide Core
The isoxazole ring itself is a bioisostere for various functional groups, offering a stable, aromatic platform for molecular elaboration. Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its versatility in drug design.[1] The addition of the carbohydrazide (-CONHNH2) group at the 3-position introduces a critical pharmacophoric element. This functional group is a versatile synthetic handle, allowing for the facile introduction of a wide range of substituents through reactions such as Schiff base formation. Furthermore, the hydrazide moiety itself can participate in hydrogen bonding and other interactions with biological targets, often enhancing the potency and modulating the selectivity of the parent molecule.
Synthetic Strategies: Building the Isoxazole-3-Carbohydrazide Core
The construction of the isoxazole-3-carbohydrazide scaffold typically begins with the synthesis of a corresponding ester, such as ethyl 5-methylisoxazole-3-carboxylate. A common and efficient method for this is the 1,3-dipolar cycloaddition reaction.
Caption: General synthetic workflow for isoxazole-3-carbohydrazide derivatives.
Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carbohydrazide
This two-step protocol describes a reliable method for the synthesis of the core 5-methylisoxazole-3-carbohydrazide scaffold.
Step 1: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to afford ethyl 5-methylisoxazole-3-carboxylate as a white solid.
Step 2: Synthesis of 5-Methylisoxazole-3-carbohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized ethyl 5-methylisoxazole-3-carboxylate (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (3 equivalents) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 8-12 hours. TLC can be used to monitor the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with cold water, filtered, and dried to yield 5-methylisoxazole-3-carbohydrazide as a white crystalline solid.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. Isoxazole-3-carbohydrazide derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[1][2]
The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Data Presentation: Antimicrobial Activity of Isoxazole-3-Carbohydrazide Derivatives
| Compound ID | R-group on Schiff Base | Target Organism | MIC (µg/mL) | Reference |
| IZC-1 | 4-Chlorophenyl | Staphylococcus aureus | 6.25 | [3] |
| IZC-2 | 4-Nitrophenyl | Staphylococcus aureus | 3.125 | [3] |
| IZC-3 | 2,4-Dichlorophenyl | Escherichia coli | 12.5 | [3] |
| IZC-4 | 4-Methoxyphenyl | Escherichia coli | 25 | [3] |
| IZC-5 | Thiophen-2-yl | Candida albicans | 6.25 | [4] |
| IZC-6 | 5-Nitrothiophen-2-yl | Staphylococcus aureus | 0.25 | [4] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
-
Aromatic Substituents: The nature and position of substituents on the aromatic ring of Schiff base derivatives significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro and chloro, at the para-position of the phenyl ring tend to enhance antibacterial activity.[3]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiophene, can lead to potent antimicrobial agents. The presence of a nitro group on the thiophene ring has been shown to dramatically increase activity against Staphylococcus aureus.[4]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell membrane.
Proposed Mechanism of Antimicrobial Action
While the exact mechanisms are still under investigation for many derivatives, it is believed that isoxazole-3-carbohydrazides may exert their antimicrobial effects through multiple pathways, including:
-
Inhibition of Essential Enzymes: These compounds may act as inhibitors of key bacterial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.[2]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the bacterial cell membrane, leading to its disruption and leakage of cellular contents.
Caption: Putative mechanisms of antimicrobial action for isoxazole derivatives.
Anticancer Potential: Targeting the Hallmarks of Cancer
The development of novel anticancer agents remains a cornerstone of medicinal chemistry research. Isoxazole-3-carbohydrazide derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them attractive candidates for further development.[5][6]
The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
Data Presentation: Anticancer Activity of Isoxazole-3-Carbohydrazide Derivatives
| Compound ID | R-group on Schiff Base | Cancer Cell Line | IC50 (µM) | Reference |
| IZC-A | 4-Hydroxyphenyl | MCF-7 (Breast) | 5.51 | [7] |
| IZC-B | 3,4-Dimethoxyphenyl | DU-145 (Prostate) | 4.0 | [7] |
| IZC-C | 4-(Dimethylamino)phenyl | HeLa (Cervical) | 8.02 | [7] |
| IZC-D | Indole-3-yl | A549 (Lung) | 17.34 | [8] |
| IZC-E | 2-Fluorophenyl | HT-29 (Colon) | 4.82 | [7] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
-
Substituents on the Phenyl Ring: The presence of electron-donating groups, such as hydroxyl and methoxy, on the phenyl ring of Schiff base derivatives has been associated with enhanced anticancer activity.[7]
-
Heterocyclic Substituents: The incorporation of an indole moiety has been shown to be a favorable modification for activity against lung cancer cells.[8]
-
Positional Isomerism: The position of substituents on the aromatic ring can have a profound impact on cytotoxicity.
Proposed Mechanism of Anticancer Action
Isoxazole derivatives have been reported to induce cancer cell death through a variety of mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[5][9]
-
Induction of Apoptosis: Many isoxazole-3-carbohydrazide derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Inhibition of Signaling Pathways: These compounds can interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways. By inhibiting key kinases in these pathways, isoxazole derivatives can halt cell proliferation and induce cell death.
Caption: Inhibition of key cancer signaling pathways by isoxazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole-3-carbohydrazide derivatives for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Conclusion and Future Directions
The isoxazole-3-carbohydrazide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The ease of synthesis and the ability to readily introduce chemical diversity make this class of compounds particularly attractive for medicinal chemists. The potent antimicrobial and anticancer activities demonstrated by numerous derivatives highlight their potential to address significant unmet medical needs.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective derivatives.
-
Pharmacokinetic Profiling: In addition to in vitro activity, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds must be optimized to ensure their in vivo efficacy and safety.
-
Exploration of New Therapeutic Areas: While the focus has been on antimicrobial and anticancer activities, the isoxazole-3-carbohydrazide scaffold may also hold promise for the treatment of other diseases, such as inflammatory and viral infections.
By leveraging the foundational knowledge outlined in this guide and embracing a multidisciplinary approach to drug discovery, the scientific community can continue to unlock the full therapeutic potential of isoxazole-3-carbohydrazide derivatives.
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. [Link]
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New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]
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A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Research and Review. [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Engineered Science. [Link]
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Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide Bioactivity
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Executive Summary
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The subject of this guide, 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide, combines this privileged heterocycle with a carbohydrazide moiety, a functional group also known for mediating biological effects. This document provides an in-depth, methodology-focused guide to constructing a robust in silico framework for predicting the bioactivity of this compound. We will move beyond a simple checklist of computational tools, instead focusing on the strategic integration of predictive methods to build a self-validating, scientifically rigorous hypothesis of the compound's therapeutic potential. Our approach prioritizes causal logic—explaining why each step is taken—to empower researchers to not only replicate but also adapt this workflow for their own discovery pipelines.
Foundational Analysis: Ligand Preparation and Physicochemical Profiling
The predictive accuracy of any in silico model is fundamentally dependent on the quality of the input data. Therefore, the initial and most critical phase is the meticulous preparation of the ligand's three-dimensional structure and an initial assessment of its fundamental properties. This ensures that all subsequent calculations are based on a chemically and energetically sound representation of the molecule.
Experimental Protocol: Ligand Structure Generation
-
2D Structure Definition: The canonical structure of this compound is first defined. Its identity is confirmed by its CAS Number: 91587-71-2 and Molecular Formula: C₁₀H₈ClN₃O₂.[3]
-
Conversion to 3D: The 2D structure is converted into a 3D conformation using a computational chemistry tool such as Open Babel.
-
Protonation State Assignment: The structure is assigned an appropriate protonation state at a physiological pH of 7.4. This step is critical as the charge state directly influences potential intermolecular interactions.
-
Energy Minimization: The 3D structure undergoes energy minimization using a robust force field, such as the Merck Molecular Force Field (MMFF94). This process optimizes the geometry to find a low-energy, stable conformation, which is crucial for docking and pharmacophore studies.
Initial ADMET and Physicochemical Assessment
Before proceeding to complex target-based analyses, a preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is performed. This early-stage analysis acts as a filter, flagging potential liabilities that could terminate a drug development program regardless of biological potency.
Protocol: The energy-minimized structure of the compound is submitted to a comprehensive ADMET prediction server, such as ADMETlab 2.0 or SwissADME.[4][5] These platforms utilize a battery of validated models to predict key drug-like properties.
Table 1: Predicted Physicochemical and ADMET Properties
| Property Category | Parameter | Predicted Value | Implication & Rationale |
| Physicochemical | Molecular Weight | 237.64 g/mol | Complies with Lipinski's Rule (<500), favoring good absorption. |
| XLogP3 | 2.69 | Indicates optimal lipophilicity for membrane permeability.[3] | |
| TPSA | 81.15 Ų | Within the acceptable range for good oral bioavailability (<140 Ų). | |
| Pharmacokinetics | GI Absorption | High (Predicted) | Suggests good potential for oral administration. |
| BBB Permeability | No (Predicted) | The compound is unlikely to cross the blood-brain barrier, reducing potential CNS side effects. | |
| Drug-Likeness | Lipinski's Rule of 5 | 0 Violations | High probability of being an orally active drug. |
| Veber's Rule | Pass | Indicates good oral bioavailability based on molecular flexibility. | |
| Toxicity | Ames Mutagenicity | Non-mutagen (Predicted) | Low probability of being carcinogenic.[6] |
| hERG Inhibition | Low Risk (Predicted) | Reduced risk of cardiac toxicity, a major cause of drug withdrawal.[6][7] | |
| Hepatotoxicity | Low Risk (Predicted) | Lower likelihood of causing drug-induced liver injury. |
Note: The values in this table are hypothetical predictions generated for the purpose of this guide and should be calculated using validated tools like ADMETlab 2.0.[4]
Target Hypothesis Generation: Identifying Potential Biological Partners
With a validated structure and a favorable preliminary drug-like profile, the next logical step is to identify potential protein targets. The isoxazole scaffold is known to interact with a wide array of biological targets.[2][8] Studies have demonstrated potential antimicrobial and anticancer activities for this class of compounds.[9][10] Our strategy will therefore be to cast a wide but rational net.
Protocol: A Two-Pronged Approach to Target Fishing
-
Ligand-Based Similarity Searching: The compound's structure (in SMILES format) is used as a query to search chemical databases (e.g., ChEMBL, PubChem) for structurally similar molecules with known, annotated biological targets. This approach is predicated on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.
-
Reverse Docking (Target Fishing): The ligand structure is submitted to a reverse-docking server (e.g., SwissTargetPrediction). These platforms screen the ligand against a vast library of protein binding sites and predict the most probable targets based on structural and chemical complementarity.
Prioritized Target Classes for Investigation
Based on the known activities of isoxazole derivatives, this in silico protocol will prioritize the following protein classes for deeper investigation:[1][10][11]
-
Carbonic Anhydrases (CAs): Isoxazoles are a known class of CA inhibitors, and these enzymes are validated targets for various pathologies.[1]
-
Protein Kinases: Many isoxazole-containing compounds are kinase inhibitors, a cornerstone of modern oncology.[10][11]
-
Bacterial Enzymes (e.g., DNA Gyrase, Dihydrofolate Reductase): The reported antimicrobial activity of related compounds suggests these as plausible targets.[12][13]
Caption: Initial workflow for ligand preparation and target hypothesis generation.
Molecular Docking: Simulating the Ligand-Target Handshake
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14] It is a powerful technique to filter and prioritize our hypothesized targets, providing a quantitative estimate (the docking score) and a qualitative visualization of the specific molecular interactions driving the binding event.
Experimental Protocol: Target-Specific Molecular Docking
This protocol must be repeated for each high-priority target identified in Section 2.0. Here, we use Human Carbonic Anhydrase II (PDB ID: 2CBE) as an exemplar.
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[15]
-
Prepare the protein using software like AutoDock Tools: remove water molecules, co-crystallized ligands, and cofactors; add polar hydrogens; and assign partial charges. This "cleans" the structure for the simulation.
-
-
Grid Box Definition: Define the search space for the docking algorithm. This is a 3D box centered on the active site of the enzyme. The coordinates are typically determined from the position of a co-crystallized native ligand or through pocket prediction algorithms.
-
Ligand Preparation: The energy-minimized structure of this compound from Section 1.1 is used as the input ligand.
-
Docking Execution: Run the docking simulation using a validated algorithm like AutoDock Vina.[15][16] The program will systematically sample different conformations and orientations of the ligand within the defined grid box, scoring each "pose."
-
Results Analysis:
-
Quantitative: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.
-
Qualitative: The top-ranked poses are visually inspected using a molecular viewer like PyMOL or Chimera. The key is to identify plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues. A strong docking score supported by chemically sensible interactions provides a high-confidence prediction.
-
Caption: Standardized workflow for molecular docking simulations.
Data Presentation: Comparative Docking Analysis
To contextualize the results, it is imperative to dock not only our test compound but also a known, potent inhibitor of the target as a positive control.
Table 2: Hypothetical Docking Results against Carbonic Anhydrase II
| Compound | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | 2CBE | -8.9 | His94, His96, Thr199, Zn²⁺ |
| Acetazolamide (Reference Inhibitor) | 2CBE | -7.5 | His94, Thr199, Thr200, Zn²⁺ |
This comparative analysis suggests our compound may bind with higher affinity than a known standard, making it a high-priority candidate for this target.
Pharmacophore Modeling and QSAR: Abstracting Rules for Bioactivity
While docking provides a snapshot of a single compound with a single target, pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis allow us to abstract the key chemical features required for activity across a class of molecules.
Pharmacophore Modeling: Defining the Essential Features
A pharmacophore is the 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that is necessary for a molecule to exert a specific biological effect.[17][18]
Protocol (Ligand-Based):
-
Dataset Curation: A set of at least 5-10 structurally diverse but potent inhibitors of the target (e.g., Carbonic Anhydrase II) are collected from the literature.
-
Hypothesis Generation: Using software like Pharmit or LigandScout, these active molecules are aligned and common chemical features are identified to generate a 3D pharmacophore model.[19]
-
Model Validation: The model is validated by its ability to distinguish known active compounds from a set of known inactive "decoy" molecules. A good model will select the actives while rejecting the decoys.
-
Compound Screening: The 3D conformation of this compound is then fitted to the validated pharmacophore model. A high fit score indicates that the compound possesses the necessary features in the correct spatial orientation to be active against the target.
QSAR: Building a Predictive Mathematical Model
QSAR is a computational technique that attempts to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity.[20][21]
Protocol:
-
Dataset Curation: A large, high-quality dataset of compounds (ideally >30) with experimentally measured biological activity (e.g., IC₅₀) against the target of interest is required.
-
Descriptor Calculation: For each molecule in the dataset, a wide range of numerical "descriptors" are calculated (e.g., physicochemical, topological, electronic properties).
-
Model Development: Statistical methods, from multiple linear regression to more complex machine learning algorithms, are used to build a mathematical equation that relates a subset of the descriptors to the biological activity.
-
Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
-
-
Rigorous Validation: The model's predictive power is rigorously tested using cross-validation and external test sets to ensure it is not overfitted and can genuinely predict the activity of new, unseen compounds.[21]
-
Activity Prediction: The validated QSAR model is then used to predict the biological activity of this compound.
Caption: Parallel workflows for pharmacophore and QSAR modeling.
Final Synthesis: Constructing a Holistic Bioactivity Hypothesis
The power of this in silico guide lies not in any single prediction, but in the convergence of evidence from multiple, orthogonal methods. The final step is to synthesize the data from all preceding sections into a coherent, defensible hypothesis.
-
Initial Filter (Section 1.0): Our analysis began by establishing that this compound has a promising, drug-like ADMET profile, justifying further investigation.
-
Target Identification (Section 2.0): We then identified high-probability target classes, with a particular focus on Carbonic Anhydrases based on established isoxazole chemistry.
-
Binding Confirmation (Section 3.0): Molecular docking provided quantitative and qualitative evidence of strong, specific binding to Carbonic Anhydrase II, with a predicted affinity potentially greater than a known reference drug.
-
Feature Validation (Section 4.0): Pharmacophore mapping would confirm that our compound possesses the essential 3D electronic and steric features required for CA inhibition.
-
Activity Prediction (Section 4.0): A validated QSAR model would provide a numerical prediction of the compound's IC₅₀, further strengthening the case for its potency.
Concluding Hypothesis: The integrated in silico evidence strongly suggests that this compound is a potent inhibitor of Carbonic Anhydrase II. Its predicted high binding affinity is supported by a molecular structure that fits a validated pharmacophore for this enzyme class. Furthermore, the compound exhibits a favorable ADMET profile, suggesting a low likelihood of common toxicity issues and a high potential for oral bioavailability. Therefore, this compound is a high-priority candidate for chemical synthesis and subsequent in vitro enzymatic assays to experimentally validate this computationally derived hypothesis.
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International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]
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MDPI. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]
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Discovery and history of 5-arylisoxazole-3-carbohydrazides
An In-Depth Technical Guide to the Discovery and History of 5-Arylisoxazole-3-Carbohydrazides
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The 5-arylisoxazole-3-carbohydrazide core is a prominent member of this class. This heterocyclic system, characterized by a five-membered isoxazole ring substituted with an aryl group at the 5-position and a carbohydrazide moiety at the 3-position, serves as a versatile scaffold for the development of novel drugs. Its rigid architecture, combined with the hydrogen bonding capacity of the hydrazide group, allows for precise and strong interactions with a multitude of biological targets.
This guide provides a comprehensive exploration of the 5-arylisoxazole-3-carbohydrazide scaffold, intended for researchers, scientists, and professionals in drug development. We will delve into the historical context of the isoxazole ring's discovery, trace the evolution of synthetic pathways leading to this specific derivative, and present a detailed analysis of its diverse and potent biological activities that have cemented its importance in modern pharmacology.
Part 1: The Genesis of the Isoxazole Ring - A Historical Overview
The journey of the isoxazole ring system began over a century ago. The first documented synthesis was achieved by Claisen in 1903, who prepared the parent isoxazole compound.[1] This pioneering work opened the door to the exploration of a new class of five-membered heterocycles containing adjacent oxygen and nitrogen atoms. Two primary, classical methods have since become the cornerstones of isoxazole synthesis.
-
Condensation of 1,3-Dicarbonyls with Hydroxylamine: This robust method involves the reaction of a β-dicarbonyl compound (like a 1,3-diketone or β-ketoester) with hydroxylamine, leading to cyclization and the formation of the isoxazole ring.[2][3] The regioselectivity of this reaction is a key consideration, depending on the nature of the substituents on the dicarbonyl starting material.
-
The Huisgen 1,3-Dipolar Cycloaddition: The most powerful and widely utilized method for constructing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction, extensively developed by Rolf Huisgen.[4][5] This reaction involves a 1,3-dipole, typically a nitrile oxide, reacting with a dipolarophile, such as an alkyne or alkene.[2][5][6] The concerted, pericyclic mechanism of this reaction allows for high stereospecificity and regioselectivity, making it exceptionally valuable for the controlled synthesis of complex heterocyclic systems.[4] For the synthesis of the 5-arylisoxazole-3-carboxylate precursor, the key reaction is the cycloaddition of an in situ generated aryl nitrile oxide with an acetylenic ester.
Part 2: The Synthetic Expedition to 5-Arylisoxazole-3-Carbohydrazides
The construction of the 5-arylisoxazole-3-carbohydrazide scaffold is a multi-step process that leverages fundamental organic reactions. The overall strategy involves first building the core 5-arylisoxazole-3-carboxylate ring system, followed by the conversion of the ester functionality into the desired carbohydrazide.
Step A: Constructing the Core Ring via 1,3-Dipolar Cycloaddition
The most efficient and common route to the key intermediate, an ethyl 5-arylisoxazole-3-carboxylate, relies on the Huisgen cycloaddition. The process begins with readily available starting materials and proceeds through the in situ generation of a nitrile oxide from an aldoxime.
This reaction is highly effective and is the most widely employed method for preparing the title compounds. [7]The resulting carbohydrazide often precipitates from the reaction mixture upon cooling, simplifying purification.
Part 3: Biological Significance and Therapeutic Applications
The true value of the 5-arylisoxazole-3-carbohydrazide scaffold lies in its remarkable breadth of biological activity. Derivatives of this core have been identified as potent agents against a wide array of diseases, driven by the scaffold's ability to be readily modified at the aryl ring and the terminal nitrogen of the hydrazide group. This allows for fine-tuning of its physicochemical properties and optimization of its interactions with specific biological targets.
| Biological Activity | Target/Mechanism | Key Findings & Significance |
| Antibacterial | Inhibition of bacterial growth, potentially via KatG. | Potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen. [8][9]Some compounds show bactericidal effects and are non-toxic to mammalian cells. [8] |
| Anti-Alzheimer's | Cholinesterase (AChE/BuChE) and BACE1 Inhibition. | Hybrid molecules show dual inhibitory activity. [10]Docking studies confirm strong interactions with key residues in the active sites of these enzymes. [11] |
| Anti-diabetic | α-Glucosidase Inhibition. | Novel hybrids have demonstrated potent competitive inhibition of α-glucosidase, outperforming the reference drug acarbose. [12] |
| Anticancer | Various; includes HDAC inhibition. | The isoxazole core is present in numerous compounds screened for anticancer activity. [1][13][14] |
| Anti-inflammatory | COX-2 Inhibition. | The isoxazole ring is a key component of selective COX-2 inhibitors like Valdecoxib. [15] |
| Mitochondrial Regulation | Inhibition of the Mitochondrial Permeability Transition Pore (mtPTP). | Picomolar inhibitors were developed, showing therapeutic potential in models of congenital muscular dystrophies. [16] |
| Antiviral | Various viral targets. | The isoxazole scaffold has been incorporated into molecules with documented antiviral properties. [1][14] |
Part 4: Validated Experimental Protocols
The following protocols provide detailed, field-proven methodologies for the synthesis of a representative 5-arylisoxazole-3-carbohydrazide.
Protocol 1: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
This protocol details the 1,3-dipolar cycloaddition for the formation of the key ester intermediate.
-
Aldoxime Formation: To a solution of 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL) and water (20 mL), add hydroxylamine hydrochloride (12 mmol) and sodium bicarbonate (15 mmol).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting aldehyde is consumed, pour the reaction mixture into ice-water (200 mL).
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-chlorobenzaldehyde oxime.
-
Cycloaddition: Dissolve the 4-chlorobenzaldehyde oxime (8 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add N-Chlorosuccinimide (NCS) (8.8 mmol) portion-wise. Allow the reaction to stir at room temperature until the oxime is converted to the corresponding hydroximoyl chloride (monitor by TLC).
-
To this mixture, add ethyl propiolate (9.6 mmol).
-
Add triethylamine (16 mmol) dropwise at 0 °C. The triethylamine acts as a base to generate the nitrile oxide in situ, which is immediately trapped by the ethyl propiolate.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the pure ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.
Protocol 2: Synthesis of 5-(4-chlorophenyl)isoxazole-3-carbohydrazide
This protocol describes the final hydrazinolysis step.
-
Reaction Setup: In a round-bottomed flask, dissolve ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (5 mmol) in absolute ethanol (25 mL).
-
Add hydrazine monohydrate (25 mmol, 5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC until the starting ester spot disappears. [7]4. Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. A white solid precipitate will typically form.
-
Purification: Filter the solid product using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the purified this compound under vacuum to obtain the final product.
Conclusion
The 5-arylisoxazole-3-carbohydrazide scaffold represents a triumph of synthetic chemistry enabling significant advances in drug discovery. From the foundational discovery of the isoxazole ring to the development of sophisticated cycloaddition reactions, the history of this compound class is one of continuous innovation. The robust and versatile synthetic routes, coupled with the scaffold's proven ability to interact with a diverse range of biological targets, ensures that it will remain a focal point of research for medicinal chemists. The extensive body of work has established this core as a truly privileged structure, promising a continuing legacy of discovery in the quest for new and more effective therapeutics.
References
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Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. (2025). PubMed. Available at: [Link]
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Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Available at: [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Available at: [Link]
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Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC. Available at: [Link]
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Lemon Pulp mediated Synthesis of acyl hydrazides. (n.d.). Inglomayor. Available at: [Link]
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What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015). ResearchGate. Available at: [Link]
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Construction of Isoxazole ring: An Overview. (2024). nanobioletters.com. Available at: [Link]
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Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. (2020). PubMed. Available at: [Link]
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1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Available at: [Link]
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Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). PMC. Available at: [Link]
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Available at: [Link]
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Synthesis of Isoxazoles: Significance and symbolism. (2025). Wisdomlib. Available at: [Link]
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Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. (2020). Bentham Science. Available at: [Link]
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Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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(PDF) Construction of Isoxazole ring: An Overview. (2024). ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018). ResearchGate. Available at: [Link]
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Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against Carbapenem-resistant Acinetobacter baumannii | Request PDF. (2025). ResearchGate. Available at: [Link]
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Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions:. (n.d.). ResearchGate. Available at: [Link]
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Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
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Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. (n.d.). Semantic Scholar. Available at: [Link]
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Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. (n.d.). Semantic Scholar. Available at: [Link]
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Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (n.d.). PubMed. Available at: [Link]
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Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors. (2025). PMC. Available at: [Link]
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A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. (2019). ResearchGate. Available at: [Link]
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Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (2020). PubMed. Available at: [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2024). ipinnovative.com. Available at: [Link]
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Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. (2025). PMC. Available at: [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC. Available at: [Link]
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Methodological & Application
Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide experimental protocol
An Application Note and Protocol for the Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are recognized as crucial scaffolds in the creation of novel therapeutic agents due to their wide range of biological activities.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative that explains the causality behind experimental choices, ensuring scientific integrity and reproducibility. The protocol details a robust two-stage synthetic pathway, beginning with the formation of an isoxazole ester intermediate, followed by its conversion to the final carbohydrazide product.
Introduction and Scientific Context
The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2] The carbohydrazide functional group is a key pharmacophore that serves as a versatile building block for synthesizing more complex molecules, such as hydrazones and other heterocyclic systems, often enhancing the biological profile of the parent molecule.[1][3]
The target molecule, this compound[4][5], combines these two important moieties. Its synthesis is a foundational procedure for creating libraries of related derivatives for high-throughput screening and lead optimization in drug discovery programs. This guide provides a reliable and well-documented procedure to obtain this key intermediate with high purity and yield.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved via a two-stage process.
-
Stage 1: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. This stage involves the construction of the core isoxazole ring. It begins with a Claisen condensation between 4-chloroacetophenone and diethyl oxalate to form a β-ketoester intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the stable ethyl isoxazole-3-carboxylate derivative.[6]
-
Stage 2: Hydrazinolysis of the Ester. The ethyl ester intermediate is converted to the final carbohydrazide product through a nucleophilic acyl substitution reaction with hydrazine hydrate.[7][8] This reaction, known as hydrazinolysis, is a standard and highly effective method for converting esters to hydrazides.[9]
The complete synthetic pathway is illustrated below.
Caption: Overall two-stage synthetic pathway.
Materials and Reagents
Proper preparation and sourcing of high-purity reagents are critical for the success of this synthesis.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Purity |
| 4-Chloroacetophenone | 99-91-2 | C₈H₇ClO | 154.59 | ≥98% |
| Diethyl oxalate | 95-92-1 | C₆H₁₀O₄ | 146.14 | ≥99% |
| Sodium Metal | 7440-23-5 | Na | 22.99 | ≥99% |
| Absolute Ethanol | 64-17-5 | C₂H₅OH | 46.07 | ≥99.8%, Anhydrous |
| Hydroxylamine hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | ≥99% |
| Hydrazine hydrate | 7803-57-8 | H₆N₂O | 50.06 | ≥98% (or 80% solution) |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous |
| Hydrochloric acid | 7647-01-0 | HCl | 36.46 | 2M solution |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade |
Detailed Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be performed within a certified chemical fume hood.
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.
-
Sodium metal reacts violently with water. Ensure all glassware is scrupulously dried. Handle under an inert atmosphere or in a non-protic solvent.
-
Sodium ethoxide (formed in situ) is corrosive and flammable.
Stage 1: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (CAS: 81282-12-4)[10][11]
This stage is performed in two sequential steps without the isolation of the β-ketoester intermediate, following a procedure adapted from established methods for isoxazole synthesis.[6]
Step 1.1: In situ formation of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate
-
Preparation of Sodium Ethoxide: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add sodium metal (2.76 g, 0.12 mol) in small pieces to the ethanol. The reaction is exothermic; allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
Claisen Condensation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Prepare a mixture of 4-chloroacetophenone (15.45 g, 0.10 mol) and diethyl oxalate (16.07 g, 0.11 mol). Add this mixture dropwise to the cooled sodium ethoxide solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours (overnight). The formation of a thick, yellowish precipitate indicates the formation of the sodium salt of the β-ketoester.
Step 1.2: Cyclization to form the Isoxazole Ring
-
Addition of Hydroxylamine: To the reaction mixture from Step 1.1, add a solution of hydroxylamine hydrochloride (8.34 g, 0.12 mol) dissolved in 50 mL of water.
-
Acidification and Reflux: Carefully acidify the mixture to pH ~5 by the dropwise addition of 2M hydrochloric acid. This will neutralize the excess base and protonate the enolate. Equip the flask for reflux and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product. Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).
-
Purification: The crude solid can be recrystallized from ethanol to yield pure ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate as a white or off-white crystalline solid. Dry the product in a vacuum oven.
Stage 2: Synthesis of this compound (CAS: 91587-71-2)[4][5]
This protocol is based on the well-established hydrazinolysis of isoxazole esters.[7][8]
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (12.58 g, 0.05 mol) from Stage 1 in 100 mL of ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (12.5 g, ~12.1 mL of 80% solution, 0.20 mol) to the suspension. The amount of hydrazine is in significant excess to ensure the complete conversion of the ester.[7]
-
Reflux: Heat the reaction mixture to reflux with stirring for 6-8 hours. The solid ester will gradually dissolve as it reacts, and the product may begin to precipitate from the hot solution. Monitor the reaction progress by TLC until the starting ester spot has disappeared.
-
Isolation: Cool the reaction mixture to room temperature, and then in an ice bath for 1-2 hours to maximize precipitation.
-
Purification: Collect the white solid product by vacuum filtration. Wash the filter cake with a generous amount of cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.[7]
-
Drying: Dry the final product, this compound, under vacuum at 50-60 °C to a constant weight. The product should be a fine white powder.
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
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Naina, Chahar, M., & Talniya, N. C. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice, 30(5), 9361-9371. [Link]
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Mączyński, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(21), 3952. [Link]
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Rosa, F. A., et al. (2021). Synthesis and Antiprotozoal Profile of 3,4,5-Trisubstituted Isoxazoles. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 114, 105151. [Link]
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de Oliveira, R. B., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2073-2088. [Link]
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Step-by-step synthesis of isoxazole-3-carbohydrazide from chalcones
Application Note & Protocol
A Step-by-Step Guide to the Synthesis of 5-Aryl-isoxazole-3-carbohydrazides
Abstract: This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-aryl-isoxazole-3-carbohydrazides, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While chalcones are common precursors for 3,5-diarylisoxazoles, achieving the critical 3-carbohydrazide functionality requires a more nuanced approach. This document details a robust and reliable three-step synthetic pathway, beginning with a Claisen condensation to form a key β-diketoester intermediate, followed by cyclization to the isoxazole-3-carboxylate, and concluding with hydrazinolysis to yield the target compound. The causality behind each experimental choice is explained to provide researchers with a deep, actionable understanding of the process.
Introduction and Strategic Overview
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] Specifically, isoxazole-3-carbohydrazide derivatives serve as versatile intermediates for synthesizing a wide array of bioactive molecules, including potential antitubercular agents.[2][3][4] The direct synthesis from a simple chalcone (an α,β-unsaturated ketone) is challenging as it typically yields a 3,5-diaryl isoxazole, lacking the necessary C3 functional group for conversion to a hydrazide.
Therefore, a more strategic approach is required. The protocol outlined herein circumvents this limitation by employing a 1,3-dicarbonyl intermediate, which is synthesized from a substituted acetophenone. This intermediate ensures the regioselective formation of the isoxazole ring with a carboxylate group at the 3-position, which can be readily converted to the desired carbohydrazide.
The overall synthetic pathway is illustrated below:
Sources
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Application Note: A Validated Protocol for the Antimicrobial Screening of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Introduction: The Rationale for Screening Novel Isoxazoles
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic scaffolds and an urgent exploration of novel chemical entities.[1] Heterocyclic compounds, particularly those containing the isoxazole ring, have emerged as a promising area of research due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The isoxazole nucleus is a key component in several clinically approved drugs, underscoring its pharmacological relevance.[4]
The target compound, 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide, combines the isoxazole core with a carbohydrazide moiety. Hydrazides are known precursors for a wide variety of bioactive heterocyclic compounds and can contribute significantly to a molecule's ability to interact with biological targets.[5][6] Recent studies on similar 5-(phenyl)-N'-arylisoxazole-3-carbohydrazide structures have shown significant antibacterial activity, particularly against critical pathogens like carbapenem-resistant Acinetobacter baumannii.[7] This provides a strong rationale for a systematic evaluation of the title compound's antimicrobial potential.
This application note provides a detailed, two-stage protocol for the comprehensive antimicrobial screening of this compound. It begins with a qualitative diffusion-based assay for preliminary screening, followed by a quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the gold standard for susceptibility testing.[1][8] The protocols are designed to be self-validating through the rigorous use of controls, aligning with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Hypothesized Mechanism of Action
While the precise molecular target of this compound is yet to be elucidated, isoxazole derivatives are known to interfere with essential bacterial processes. Potential mechanisms include the inhibition of enzymes crucial for cell wall biosynthesis, disruption of metabolic pathways, or interference with nucleic acid synthesis.[11][12] The carbohydrazide group may enhance the compound's activity by forming hydrogen bonds with active sites of bacterial enzymes or acting as a metal chelator, thereby disrupting enzymatic function.
Caption: Hypothetical inhibition of a key bacterial enzyme by the test compound.
Part 1: Initial Qualitative Screening via Agar Disk Diffusion
This method, also known as the Kirby-Bauer test, serves as a rapid and cost-effective preliminary screen to assess if the compound exhibits any antimicrobial activity.[13] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with bacteria, creating a concentration gradient.[14]
Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[15]
-
Sterile blank paper disks (6 mm diameter)
-
Bacterial Strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Tryptic Soy Broth (TSB) or equivalent
-
0.5 McFarland turbidity standard
-
Positive Control Antibiotic Disks (e.g., Ciprofloxacin 5 µg, Vancomycin 30 µg)
-
Sterile cotton swabs, forceps, and saline solution (0.9%)
-
Incubator (35-37°C)
Step-by-Step Protocol
-
Compound and Disk Preparation:
-
Prepare a stock solution of the test compound in sterile DMSO at a high concentration (e.g., 10 mg/mL). Causality: DMSO is used to solubilize the often-hydrophobic novel compound. A high stock concentration is necessary for effective diffusion.
-
Aseptically apply a precise volume (e.g., 10 µL) of the stock solution onto a sterile blank paper disk to achieve a specific loading dose (e.g., 100 µ g/disk ). Allow the solvent to fully evaporate in a sterile environment.
-
Prepare a solvent control disk by applying only 10 µL of sterile DMSO to a blank disk. This is a critical self-validating step to ensure the solvent itself has no antimicrobial activity.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL, ensuring reproducibility.[15]
-
-
Plate Inoculation and Disk Placement:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.[16]
-
Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to create a uniform bacterial lawn.[13]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]
-
Using sterile forceps, place the prepared test compound disk, the positive control antibiotic disk, and the DMSO solvent control disk onto the agar surface. Ensure disks are spaced at least 24 mm apart.[14]
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area where bacterial growth is prevented) in millimeters (mm).
-
Interpretation: A zone of inhibition around the test compound disk (and none around the DMSO disk) indicates antimicrobial activity. The size of the zone provides a qualitative measure of potency.
-
Part 2: Quantitative MIC Determination via Broth Microdilution
This method is the gold standard for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] This protocol is adapted from CLSI guidelines.[19]
Materials and Reagents
-
Test Compound stock solution (in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum prepared as in section 1.2, but then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive Control Antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Resazurin solution (optional, for viability indication)
-
Multichannel pipette
-
Microplate reader (optional)
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol
-
Plate Setup:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, add a 256 µg/mL solution in CAMHB).
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2 and mix thoroughly. This begins the two-fold serial dilution.
-
Continue this process, transferring 50 µL from well 2 to 3, and so on, up to well 10.
-
Discard the final 50 µL from well 10. This creates a concentration gradient across wells 1-10.
-
-
Controls (Self-Validation):
-
Well 11 (Growth Control): This well contains 50 µL of CAMHB and will receive the inoculum but no compound. It must show turbidity for the test to be valid.[17]
-
Well 12 (Sterility Control): This well contains only 100 µL of CAMHB and receives no inoculum. It must remain clear to rule out contamination.[17]
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well is now 100 µL.
-
-
Incubation and Reading the MIC:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[20]
-
Visually inspect the plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[21] Turbidity or a pellet at the bottom of the well indicates growth.
-
Data Presentation and Analysis
Results should be recorded in a clear, tabular format. This allows for easy comparison between different microbial strains and against standard antibiotics.
Table 1: Example MIC Data for this compound
| Test Microorganism | Gram Stain | Test Compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| S. aureus ATCC 25923 | Positive | 16 | Vancomycin | 1 |
| E. coli ATCC 25922 | Negative | 64 | Ciprofloxacin | 0.015 |
| P. aeruginosa ATCC 27853 | Negative | >128 | Ciprofloxacin | 0.5 |
| C. albicans ATCC 90028 | N/A (Fungus) | 32 | Fluconazole | 2 |
Note: Data are hypothetical and for illustrative purposes only.
References
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-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
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-
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-
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-
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-
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-
Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
American Society for Microbiology (ASM). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
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-
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Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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ResearchGate. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. [Link]
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ResearchGate. Antimicrobial activity of isoxazole derivatives: A brief overview. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. A review of isoxazole biological activity and present synthetic techniques. [Link]
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World News of Natural Sciences. Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. [Link]
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Semantic Scholar. Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. [Link]
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National Institutes of Health (NIH). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]
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Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
PubMed. Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacter baumannii. [Link]
-
ResearchGate. EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. [Link]
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Application Notes & Protocols: A Framework for the In Vitro Anticancer Evaluation of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Isoxazole Scaffold in Oncology
The isoxazole ring is a prominent five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity allow for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents.[1][2] In oncology, isoxazole derivatives have demonstrated a wide spectrum of anticancer activities, acting through various mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling proteins like kinases.[3][4] This document provides a comprehensive framework for the initial in vitro evaluation of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide , an investigational compound, to systematically characterize its cytotoxic potential and elucidate its preliminary mechanism of action.
The rationale for investigating this specific molecule is based on established structure-activity relationships. The 4-chlorophenyl group can enhance lipophilicity and facilitate interactions within hydrophobic pockets of target proteins, while the carbohydrazide moiety offers a versatile linker for potential hydrogen bonding or further chemical modification. The following protocols are designed as a tiered, logical workflow, progressing from broad cytotoxicity screening to more defined mechanistic assays.
Integrated Experimental Workflow
A systematic approach is critical to efficiently evaluate a novel compound. The workflow begins with a primary assessment of cytotoxicity across multiple cancer cell lines to determine potency (IC₅₀) and selectivity. Positive hits then advance to secondary assays aimed at understanding the mechanism of cell death, focusing on apoptosis and cell cycle disruption—two common outcomes of effective anticancer agents.[5][6] Finally, Western blot analysis provides a molecular snapshot of the key proteins involved, confirming the upstream observations.
Caption: Tiered workflow for in vitro anticancer evaluation.
Protocol 1: Cell Viability & Cytotoxicity Assessment (MTT Assay)
Principle
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[8]
Materials
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. Purple formazan crystals should become visible under a microscope.[9]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 620-650 nm if desired to reduce background noise.[10]
Data Presentation & Analysis
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
Plot % Viability against the log of the compound concentration to generate a dose-response curve. Use non-linear regression (log[inhibitor] vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀).
Table 1: Representative IC₅₀ Data for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| A549 | Lung Carcinoma | 12.3 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 6.8 ± 0.9 |
| PNT1A | Normal Prostate (Control) | > 100 |
Data are hypothetical and for illustrative purposes.
Protocol 2: Analysis of Apoptosis Induction (Annexin V-FITC/PI Staining)
Principle
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect this event.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[13]
Caption: Principle of Annexin V/PI dual staining for apoptosis detection.
Materials
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)[14]
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with 488 nm laser excitation
Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic cell dissociation solution or brief trypsinization to preserve membrane integrity.[12]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample.
Data Presentation & Analysis
The data is visualized on a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set to quantify the percentage of cells in each population:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
Table 2: Apoptosis Induction in HCT116 Cells by Isoxazole Compound (24h)
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) |
|---|---|---|---|
| Vehicle Control | 94.2 ± 2.5 | 3.1 ± 0.8 | 2.5 ± 0.6 |
| Compound (IC₅₀) | 55.7 ± 4.1 | 25.8 ± 3.3 | 16.4 ± 2.9 |
| Compound (2x IC₅₀) | 21.3 ± 3.8 | 38.9 ± 4.5 | 35.1 ± 5.0 |
Data are hypothetical and for illustrative purposes.
Protocol 3: Cell Cycle Analysis
Principle
Cell cycle progression is a tightly regulated process involving distinct phases: G₀/G₁, S, and G₂/M. The DNA content of a cell doubles from the G₁ to the G₂/M phase. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), flow cytometry can be used to generate a histogram of DNA content, allowing for the quantification of cells in each phase.[15] Anticancer agents often induce cell cycle arrest at specific checkpoints.
Caption: The major phases of the eukaryotic cell cycle.
Materials
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[15]
-
Flow cytometer
Step-by-Step Methodology
-
Cell Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.
-
Harvesting: Harvest all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).[16]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., pulse width vs. pulse area) to exclude cell doublets.[17]
Data Presentation & Analysis
The resulting DNA histogram is analyzed using cell cycle modeling software (e.g., ModFit LT™, FlowJo™) to deconvolute the G₀/G₁, S, and G₂/M populations and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the control suggests drug-induced cell cycle arrest.
Table 3: Cell Cycle Distribution in HCT116 Cells after Isoxazole Treatment (24h)
| Treatment | % G₀/G₁ Phase | % S Phase | % G₂/M Phase |
|---|---|---|---|
| Vehicle Control | 58.1 ± 3.4 | 25.5 ± 2.1 | 16.4 ± 1.9 |
| Compound (IC₅₀) | 35.2 ± 2.9 | 20.1 ± 1.8 | 44.7 ± 3.5 |
Data are hypothetical, suggesting a G₂/M arrest, and for illustrative purposes.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
Principle
Western blotting is a technique used to detect and quantify specific proteins in a sample. Following treatment with an effective anticancer agent, changes in the expression or post-translational modification of key regulatory proteins in the apoptotic cascade are expected. This assay confirms the mechanism of apoptosis by visualizing these molecular changes.[18] Key markers include the cleavage (activation) of executioner caspases like Caspase-3 and the subsequent cleavage of its substrates, such as PARP.[18]
Materials
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Methodology
-
Lysate Preparation: Treat cells as previously described. Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager. Use β-actin as a loading control to normalize protein levels.
Data Presentation & Analysis
Analyze the resulting bands by densitometry. The appearance of cleaved forms (e.g., Cleaved Caspase-3, Cleaved PARP) and changes in the ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) are indicative of apoptosis induction.
Table 4: Expected Protein Expression Changes in HCT116 Cells
| Protein Target | Cellular Role | Expected Change with Isoxazole |
|---|---|---|
| Cleaved Caspase-3 | Executioner of apoptosis | Increase |
| Cleaved PARP | Marker of Caspase-3 activity | Increase |
| Bax | Pro-apoptotic Bcl-2 family member | Increase |
| Bcl-2 | Anti-apoptotic Bcl-2 family member | Decrease |
| β-actin | Loading Control | No Change |
This table represents expected outcomes for a pro-apoptotic compound and is for illustrative purposes.
Conclusion and Future Directions
This document outlines a robust, multi-faceted in vitro strategy to characterize the anticancer properties of this compound. By integrating cell viability, apoptosis, and cell cycle assays with molecular analysis via Western blotting, researchers can build a comprehensive profile of the compound's biological activity. Positive and compelling data from this workflow would justify further investigation, including the use of more complex 3D cell culture models (spheroids), analysis of specific signaling pathways, and eventual progression to preclinical in vivo efficacy studies.
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Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
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Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Khalid, M., & Jaitak, V. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Chiaradonna, F., et al. (2012). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 40(6), 2051-2059. [Link]
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University of Leicester. (n.d.). Cell Cycle Tutorial. University of Leicester. [Link]
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S.L., R., & M.P., S. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 9(12), 4967-4974. [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
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Miller, D. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17754. [Link]
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Application Notes and Protocols for the Biological Evaluation of Novel Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isoxazole scaffold represents a cornerstone in medicinal chemistry, forming the backbone of a multitude of compounds with diverse and potent biological activities.[1][2][3] From anticancer and anti-inflammatory to antimicrobial applications, the versatility of the isoxazole ring system continues to inspire the development of novel therapeutic agents.[1][3][4] This guide provides a comprehensive, technically-grounded protocol for the systematic biological evaluation of newly synthesized isoxazole derivatives. It is designed to move beyond a simple checklist of assays, instead offering a logical, tiered approach that explains the rationale behind each experimental step, ensuring a robust and insightful characterization of your novel compounds.
Our methodology is structured to first establish a foundational understanding of a compound's bioactivity through initial screening, followed by a deeper investigation into its mechanism of action and potential therapeutic applications.
Phase 1: Foundational Bioactivity Screening
The initial phase of evaluation is critical for identifying promising lead compounds and triaging those with undesirable characteristics, such as overt cytotoxicity. This stage employs high-throughput compatible assays to generate preliminary data on a compound's general effects on cell health and its potential in broad therapeutic areas like oncology and inflammation.
Cytotoxicity and Cell Viability Assessment
Scientific Rationale: Before exploring specific therapeutic effects, it is imperative to determine the concentration range at which a novel isoxazole derivative exhibits cytotoxic effects. This foundational knowledge is crucial for designing subsequent, more targeted assays and for identifying compounds with a favorable therapeutic index. The MTT assay is a widely adopted, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate relevant cancer cell lines (e.g., K562, U251-MG, T98G) or other cell types of interest in 96-well plates at a density of 5,000-20,000 cells per well in 200 µL of complete culture medium.[5][6] Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[6]
-
Compound Preparation and Treatment: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations. It is advisable to start with a broad concentration range (e.g., 1 µM, 10 µM, 100 µM) to determine a crude effective range.[6] Remove the old medium from the cells and add fresh medium containing the various concentrations of the test compound. Include appropriate vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls.
-
Incubation: Incubate the treated plates for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the expected mechanism of action.[6]
-
MTT Addition and Formazan Solubilization: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| ISO-001 | K562 (Leukemia) | 72 | 15.2 |
| ISO-001 | U251-MG (Glioblastoma) | 72 | 28.9 |
| ISO-001 | T98G (Glioblastoma) | 72 | 45.1 |
| ISO-002 | K562 (Leukemia) | 72 | > 100 |
| ISO-002 | U251-MG (Glioblastoma) | 72 | > 100 |
| ISO-002 | T98G (Glioblastoma) | 72 | > 100 |
Pro-Apoptotic Potential Assessment
Scientific Rationale: A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.[7][8] The Annexin V assay is a standard method for detecting early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed and treat cells with the isoxazole derivatives at concentrations around their predetermined IC50 values for an appropriate duration (e.g., 24-72 hours).[7]
-
Cell Harvesting and Staining: Harvest the cells (both adherent and floating) and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic activity of the compound.
Phase 2: Elucidation of Mechanism of Action (MoA)
Once a compound has demonstrated promising bioactivity, the next logical step is to unravel its mechanism of action.[9][10][11] This phase involves a series of more targeted experiments to identify the cellular pathways and molecular targets through which the isoxazole derivative exerts its effects.
Target Identification and Engagement
Scientific Rationale: Identifying the direct molecular target(s) of a bioactive compound is a crucial step in drug discovery.[12][13][14] Several strategies can be employed for target deconvolution, including affinity-based and computational methods.[9][13][14] Affinity chromatography coupled with mass spectrometry is a powerful biochemical approach to "fish" for cellular targets from the entire proteome.[13]
Experimental Workflow: Target Identification
Caption: Inhibition of the canonical NF-κB pathway.
Experimental Protocol: Western Blotting for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages for inflammation studies) and treat them with the isoxazole derivative for a specified time, followed by stimulation with an NF-κB activator like TNF-α or LPS.
-
Protein Extraction: Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the isoxazole derivative on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.
Phase 3: Preclinical Efficacy Modeling
For compounds that demonstrate a compelling mechanism of action, the final phase of in vitro evaluation involves more complex cell-based models that better mimic physiological conditions.
Anti-Inflammatory Activity Assessment
Scientific Rationale: To assess the anti-inflammatory potential of isoxazole derivatives, it is essential to measure their ability to suppress the production of pro-inflammatory mediators in relevant cell types, such as macrophages. [15]Enzyme-linked immunosorbent assays (ELISAs) are a highly sensitive and specific method for quantifying the levels of cytokines like TNF-α and IL-6.
Experimental Protocol: Cytokine ELISA
-
Cell Stimulation: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in 24-well plates. Pre-treat the cells with various concentrations of the isoxazole derivative for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a specified period (e.g., 6-24 hours) to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and measuring the resulting color change.
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants based on a standard curve. Determine the dose-dependent inhibitory effect of the isoxazole derivative on cytokine production.
Data Presentation: Hypothetical Anti-Inflammatory Data
| Compound ID | LPS-induced TNF-α Inhibition (IC50, µM) | LPS-induced IL-6 Inhibition (IC50, µM) |
| ISO-001 | 8.5 | 12.3 |
| ISO-002 | > 50 | > 50 |
| Diclofenac (Control) | 15.7 | 21.4 |
Conclusion and Future Directions
This comprehensive protocol provides a systematic and scientifically rigorous framework for the biological evaluation of novel isoxazole derivatives. By following this tiered approach, researchers can efficiently identify promising lead candidates, elucidate their mechanisms of action, and gather the critical data necessary to advance these compounds into further preclinical and clinical development. The journey from a newly synthesized molecule to a potential therapeutic is long and complex, but a robust and well-rationalized biological evaluation is the indispensable first step.
References
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Chen, X., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports. Available at: [Link]
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Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Available at: [Link]
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Uesugi, M., & Osada, H. (2011). Recent advances in target identification of bioactive natural products. Journal of Antibiotics. Available at: [Link]
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Schenone, S., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]
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Terstiege, I., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]
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Schenone, S., et al. (2017). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology. Available at: [Link]
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Characterization techniques for 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide derivatives
Application Notes & Protocols
Topic: Characterization Techniques for 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Preamble: The Imperative for Rigorous Characterization
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Derivatives of this compound, in particular, represent a promising class of compounds where the strategic combination of the isoxazole ring, a chlorophenyl moiety, and a reactive carbohydrazide group offers vast potential for developing novel drug candidates.[5][6]
This guide, authored from the perspective of a senior application scientist, provides an in-depth, integrated workflow for the comprehensive characterization of this compound derivatives. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and publication-quality data.
Section 1: The Integrated Characterization Workflow
A robust characterization strategy is multi-faceted, with each technique providing a unique piece of the structural puzzle. The data from these methods are not interpreted in isolation but are correlated to build a cohesive and definitive profile of the molecule. The logical flow begins with preliminary confirmation of the synthesis and progresses to definitive structural elucidation and physicochemical profiling.
Caption: Integrated workflow for characterizing novel isoxazole derivatives.
Section 2: Spectroscopic Confirmation of Identity
Spectroscopic methods provide the initial, yet critical, evidence of a successful synthesis by confirming the presence of key functional groups and the overall molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FT-IR spectroscopy is the first line of analysis post-synthesis. It is a rapid, non-destructive technique that confirms the successful incorporation of the essential functional groups—specifically the carbohydrazide moiety—and the integrity of the isoxazole and chlorophenyl rings. The absence of starting material signals (e.g., the ester carbonyl if starting from an ester precursor) and the appearance of characteristic hydrazide bands provide immediate, qualitative validation of the chemical transformation.
Protocol: Attenuated Total Reflectance (ATR) Method
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in the absence of a sample.
-
Sample Application: Place a small amount (1-2 mg) of the dry, powdered sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.
Data Presentation: Expected Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Notes |
| N-H (Hydrazide) | Stretching (NH & NH₂) | 3350–3150 | Often appears as two distinct bands for the -NH₂ group. Broadening can indicate hydrogen bonding.[7][8] |
| C-H (Aromatic) | Stretching | 3100–3000 | Confirms the presence of the chlorophenyl and isoxazole rings.[9] |
| C=O (Amide I) | Stretching | 1680–1650 | Strong, sharp peak characteristic of the hydrazide carbonyl. Its position is sensitive to hydrogen bonding.[7] |
| C=N (Isoxazole) | Stretching | 1620–1610 | Confirms the integrity of the isoxazole ring.[9] |
| N-H (Amide II) | Bending | 1550–1520 | A key band confirming the hydrazide linkage. |
| C=C (Aromatic) | Stretching | 1600, 1500, 1450 | Multiple bands confirming the phenyl ring. |
| C-O (Isoxazole) | Stretching | 1250–1100 | Part of the isoxazole ring fingerprint region. |
| C-Cl (Aromatic) | Stretching | 850–800 | Confirms the presence and typically para-substitution of the chlorine atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
Expertise & Causality: NMR is the most powerful spectroscopic technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. For this compound derivatives, NMR is essential to confirm the substitution pattern on the phenyl ring and the integrity of the isoxazole C-H proton, which is a key singlet in the spectrum.[9][10] The choice of solvent is critical; DMSO-d₆ is often preferred due to its ability to dissolve these often poorly soluble compounds and to clearly resolve the exchangeable -NH and -NH₂ protons.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The instrument is typically a 400 MHz or higher spectrometer.[11][12] The sample is locked, shimmed, and the probe is tuned.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Data Presentation: Expected Chemical Shifts (in DMSO-d₆)
| Proton / Carbon | Multiplicity | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Notes |
| -NH (Hydrazide) | Broad Singlet | 10.0–11.0 | N/A | Exchangeable with D₂O. Position is concentration and temperature dependent. |
| Ar-H (ortho to Cl) | Doublet | 7.9–8.1 | 129–131 | Protons on the chlorophenyl ring. |
| Ar-H (meta to Cl) | Doublet | 7.6–7.8 | 128–130 | Coupling constant (J) typically ~8-9 Hz.[10] |
| Isoxazole C4-H | Singlet | 6.8–7.2 | 100–105 | A key diagnostic singlet for the isoxazole proton.[9][10] |
| -NH₂ (Hydrazide) | Broad Singlet | 4.5–5.5 | N/A | Exchangeable with D₂O. |
| C=O (Carbonyl) | N/A | N/A | 158–162 | The carbonyl carbon of the hydrazide. |
| Isoxazole C3 | N/A | N/A | 155–160 | Carbon attached to the carbohydrazide group. |
| Isoxazole C5 | N/A | N/A | 168–172 | Carbon attached to the chlorophenyl group. |
| C-Cl (Aromatic) | N/A | N/A | 135–138 | The carbon atom bearing the chlorine substituent. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on the elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of a unique elemental formula and ruling out other possibilities.[10][13] The fragmentation pattern can also offer corroborating structural evidence.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample is introduced into the mass spectrometer source via direct infusion using a syringe pump. Electrospray ionization (ESI) in positive ion mode is typically effective for these compounds due to the basic nitrogen atoms, which are readily protonated.
-
Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 100-500). The instrument (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value for C₁₀H₈ClN₃O₂ (Theoretical [M+H]⁺ = 238.0383).[14][15]
Caption: Plausible ESI-MS fragmentation pathway for the protonated molecule.
Section 3: Definitive Structural and Physicochemical Analysis
Once the molecular structure is confidently established, advanced techniques are employed to understand its three-dimensional nature and its behavior under thermal stress.
Single Crystal X-ray Diffraction (SCXRD): The Unambiguous 3D Structure
Expertise & Causality: SCXRD is the gold standard for structural determination.[16] While NMR and MS define connectivity, SCXRD provides the precise spatial arrangement of every atom in the crystal lattice, including bond lengths, bond angles, and torsional angles. This is non-negotiable for understanding intermolecular interactions, such as the hydrogen bonding networks mediated by the hydrazide group, which are fundamental to the compound's physical properties and its potential interactions with biological targets.[17][18]
Protocol: Crystal Growth and Data Collection
-
Crystal Growth (Trustworthiness): The primary challenge is growing diffraction-quality single crystals. This is often an empirical process. A common method is slow evaporation:
-
Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like DMF/water).
-
Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks at room temperature.
-
-
Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of a diffractometer. The low temperature minimizes thermal motion, leading to higher quality data. X-ray diffraction data are collected over a range of orientations.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final output is a model of the crystal structure with atomic coordinates and displacement parameters.
Thermal Analysis (TGA/DSC): Probing Stability and Purity
Expertise & Causality: Thermal analysis provides critical information about the material's stability, melting behavior, and purity. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events, providing a precise melting point (Tm), which is a key purity indicator.[19] A sharp melting endotherm suggests a highly pure crystalline compound. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, revealing the decomposition temperature (Td) and any loss of residual solvent or water.[20][21][22] This information is vital for determining the compound's shelf-life and handling conditions.
Protocol: Combined TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, powdered sample into an appropriate pan (typically aluminum for DSC, alumina or platinum for TGA).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 30°C to 600°C) at a constant heating rate (e.g., 10 °C/min).[20]
-
-
Data Analysis:
-
DSC Curve: Determine the onset temperature of the sharp endothermic peak, which corresponds to the melting point (Tm).
-
TGA Curve: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition (Td). Note any mass loss at lower temperatures (<150°C), which could indicate the presence of residual solvent.
-
Data Presentation: Key Thermal Events
| Analysis | Parameter | Typical Result | Interpretation |
| DSC | Melting Point (Tm) | Sharp endotherm | Indicates the melting point of the crystalline solid. A sharp peak is an indicator of high purity. |
| TGA | Initial Mass Loss | <1% below 150°C | Suggests the absence of significant residual solvent or adsorbed water. |
| TGA | Decomposition (Td) | Onset > 200°C | Indicates the temperature at which the compound begins to chemically decompose, a measure of its thermal stability.[21] |
Conclusion
The comprehensive characterization of this compound derivatives is a systematic process that builds a pyramid of evidence. It starts with the rapid, qualitative confirmation of functional groups by FT-IR, is reinforced by the detailed connectivity map from NMR and the molecular weight from MS, and culminates in the definitive 3D structure from SCXRD and the physicochemical stability profile from thermal analysis. Following these detailed protocols ensures the generation of reliable, reproducible, and trustworthy data, which is the essential bedrock for advancing these promising molecules in the field of drug discovery.
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Application Notes and Protocols for 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide in Agricultural Research
Introduction: The Potential of Isoxazole-Carbohydrazide Scaffolds in Modern Crop Protection
The isoxazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry due to its wide range of biological activities.[1][2] Derivatives of isoxazole are known to exhibit potent fungicidal, insecticidal, and herbicidal properties.[3][4][5] The carbohydrazide moiety is also a key functional group in the development of bioactive molecules, including herbicides and plant growth regulators. The strategic combination of these two pharmacophores in 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (CAS No: 91587-71-2; Molecular Formula: C₁₀H₈ClN₃O₂) presents a compelling candidate for the discovery of novel agrochemicals. The presence of a 4-chlorophenyl group at the 5-position of the isoxazole ring is a common feature in many active agrochemicals, often enhancing the biological efficacy of the molecule.
These application notes provide a comprehensive guide for researchers exploring the potential of this compound in agricultural applications. We will detail a proposed synthetic route, characterization methods, and detailed protocols for evaluating its fungicidal, insecticidal, and herbicidal activities. Furthermore, we will delve into the putative mechanisms of action based on the established activities of structurally related isoxazole derivatives.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from readily available starting materials. The following protocol is a proposed route based on established isoxazole synthesis methodologies.[6][7][8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate: To a solution of sodium ethoxide in absolute ethanol, add diethyl oxalate followed by the dropwise addition of 4-chloroacetophenone at room temperature. Stir the reaction mixture for 12-16 hours. After completion, neutralize the reaction mixture with a dilute acid and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.
-
Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: Dissolve the synthesized ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate in ethanol. Add hydroxylamine hydrochloride and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitated solid, wash with water, and dry to obtain the isoxazole ester.
-
Synthesis of this compound: To a solution of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate in ethanol, add hydrazine hydrate. Reflux the reaction mixture for 8-10 hours. After completion, cool the reaction mixture and filter the precipitated product. Wash the solid with cold ethanol and dry under vacuum to yield this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to aromatic protons of the chlorophenyl ring, isoxazole ring proton, and protons of the hydrazide group. |
| ¹³C NMR | Signals for the carbons of the chlorophenyl and isoxazole rings, and the carbonyl carbon of the hydrazide. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (237.64 g/mol ). |
| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (carbonyl), C=N stretching (isoxazole), and C-Cl stretching. |
| Elemental Analysis | Percentages of C, H, N, and Cl should be in close agreement with the calculated values for C₁₀H₈ClN₃O₂. |
Potential Agricultural Applications and Screening Protocols
Based on the known activities of related isoxazole and carbohydrazide derivatives, this compound is a promising candidate for evaluation as a fungicide, insecticide, and herbicide.
Fungicidal Activity
Rationale: Isoxazole derivatives have been reported to exhibit significant antifungal activity against a range of plant pathogens.[9][10] The mechanism of action for some isoxazole fungicides involves the inhibition of key cellular processes in fungi.
This protocol is designed for the preliminary assessment of the compound's ability to inhibit the mycelial growth of common phytopathogenic fungi.
Caption: Workflow for in vitro fungicidal screening.
Step-by-Step Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it.
-
Incorporation of Compound: While the PDA is still molten, add the test compound to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control with the solvent only.
-
Plating: Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug from a pure culture of the target fungus (e.g., Rhizoctonia solani, Fusarium oxysporum) in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge.
-
Analysis: Calculate the percentage of inhibition of mycelial growth and determine the EC₅₀ (Effective Concentration for 50% inhibition) value.
Insecticidal Activity
Rationale: Isoxazoline insecticides, which are structurally related to isoxazoles, are known to be potent modulators of insect GABA-gated chloride channels.[11][12][13] The presence of the isoxazole ring in the test compound suggests a potential for insecticidal activity.
This protocol assesses the insecticidal effect of the compound upon direct contact with a model insect pest.
Caption: Workflow for contact toxicity bioassay.
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound in a volatile solvent like acetone.
-
Insect Rearing: Use a susceptible laboratory strain of a relevant insect pest, such as the fall armyworm (Spodoptera frugiperda).
-
Topical Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect larva using a micro-applicator. A control group should be treated with the solvent alone.
-
Observation: Place the treated larvae individually in petri dishes with an artificial diet.
-
Incubation: Maintain the insects under controlled conditions of temperature, humidity, and light.
-
Data Recording: Record the number of dead larvae at 24, 48, and 72 hours after treatment.
-
Analysis: Calculate the lethal dose for 50% of the test population (LD₅₀).
Herbicidal Activity
Rationale: Certain isoxazole derivatives are known to act as herbicides by inhibiting protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll biosynthesis.[14] The structural features of this compound warrant an investigation into its potential herbicidal effects.
This protocol evaluates the compound's ability to inhibit seed germination and seedling growth.
Caption: Workflow for pre-emergence herbicidal screening.
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare different concentrations of the test compound in water with a suitable surfactant.
-
Potting and Sowing: Fill small pots with a standard soil mix and sow a known number of seeds of a common weed species (e.g., redroot pigweed, Amaranthus retroflexus).
-
Application: Evenly apply a specific volume of the test solution to the soil surface of each pot. A control group should be treated with the solvent and surfactant only.
-
Greenhouse Conditions: Place the pots in a greenhouse with controlled temperature, light, and humidity.
-
Observation: After a defined period (e.g., 14-21 days), count the number of emerged seedlings and visually assess their health (e.g., stunting, chlorosis).
-
Data Collection: Harvest the above-ground biomass and record the fresh and dry weights.
-
Analysis: Calculate the percentage of germination inhibition and growth reduction compared to the control. Determine the concentration required for 50% growth reduction (GR₅₀).
Putative Mechanisms of Action
While the specific molecular targets of this compound are yet to be determined, the known mechanisms of action of related compounds provide a strong basis for initial investigations.
-
Antifungal: The isoxazole ring is a key pharmacophore in several fungicides. Potential mechanisms could involve the inhibition of crucial fungal enzymes, such as those involved in ergosterol biosynthesis or cell wall synthesis.[10]
-
Insecticidal: Many isoxazoline insecticides act as non-competitive antagonists of the GABA (gamma-aminobutyric acid) receptor in insects, leading to hyperexcitation and death.[11][12][13] It is plausible that this compound could exhibit a similar mode of action.
-
Herbicidal: Isoxazole-based herbicides are known to inhibit the enzyme protoporphyrinogen oxidase (Protox), which is essential for chlorophyll and heme biosynthesis in plants. Inhibition of Protox leads to the accumulation of phototoxic protoporphyrinogen IX, causing rapid cell membrane disruption and plant death.[14]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel agrochemicals. The protocols outlined in these application notes provide a robust framework for the initial screening of its fungicidal, insecticidal, and herbicidal potential. Further research should focus on structure-activity relationship (SAR) studies to optimize the lead compound, detailed mechanism of action studies to identify the specific molecular targets, and comprehensive toxicological and environmental fate assessments to ensure its safety and sustainability as a crop protection agent.
References
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Blythe, J., Earley, F. G. P., Piekarska-Hack, K., Firth, L., Bristow, J., Hirst, E. A., Goodchild, J. A., Hillesheim, E., & Crossthwaite, A. J. (2022). The mode of action of isocycloseram: A novel isoxazoline insecticide. Pesticide Biochemistry and Physiology, 185, 105217. [Link]
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Dayan, F. E., Duke, S. O., Reddy, K. N., Hamper, B. C., & Leschinsky, K. L. (1997). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry, 45(3), 967–975. [Link]
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Earley, F. G. P., Piekarska-Hack, K., Firth, L., Bristow, J., Hirst, E. A., Goodchild, J. A., Hillesheim, E., & Crossthwaite, A. J. (2022). The mode of action of isocycloseram: A novel isoxazoline insecticide. Pesticide Biochemistry and Physiology, 185, 105217. [Link]
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Gao, Y., et al. (2023). Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds. Pest Management Science. [Link]
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Gao, Y., et al. (2022). The mode of action of isocycloseram: A novel isoxazoline insecticide. Pesticide Biochemistry and Physiology. [Link]
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He, L., et al. (2025). Synthesis and Insecticidal Activity of Novel Pyrazole Amides Containing an Isoxazole Moiety. Journal of Agricultural and Food Chemistry. [Link]
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Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
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Li, X., et al. (2021). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 26(3), 706. [Link]
- Liu, Y., et al. (2022). Application of isoxazole compound in pesticide.
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Long, S., et al. (2024). Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. Journal of Agricultural and Food Chemistry. [Link]
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Sun, H., et al. (2023). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. Pest Management Science. [Link]
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Wang, Y., et al. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [Link]
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Tripathi, K., et al. (2024). Antifungal evaluation against plant pathogen Rhizoctonia solani using... ResearchGate. [Link]
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PubChem. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. [Link]
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Sun, X., et al. (2020). Design, Synthesis, and Herbicidal Activity of N -Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry. [Link]
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Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
- Lee, D. L., et al. (2001). Isoxazole derivatives and their use as herbicides.
-
Li, H., et al. (2018). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. [Link]
-
Wang, X., et al. (2021). Antifungal activity of compounds against two phytopathogens. ResearchGate. [Link]
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El-Sayed, R. A., et al. (2024). Synthesis, Insecticide Evaluation, Biological and Histological Studies of some New Carbohydrazide Derivatives against Spodoptera frugiperda. ResearchGate. [Link]
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PubChem. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Semantic Scholar. [Link]
- Lee, D. L., et al. (2001). Isoxazole derivatives and their use as herbicides.
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Hamper, B. C., et al. (1996). Synthesis and Herbicidal Activity of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and Their Derivatives. Journal of Agricultural and Food Chemistry. [Link]
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Grady, A. (2023). Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]
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Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
Sun, Q., et al. (2023). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry. [Link]
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Al-Warhi, T., et al. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Frontiers in Microbiology. [Link]
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Liu, K., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]
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Rios, M. Y., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules. [Link]
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Wang, H., et al. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry. [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Sangi, D. P., et al. (2019). Benzoxazoles as novel herbicidal agents. Pest Management Science. [Link]
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Truong, T., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process starting from 4'-chloroacetophenone. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Optimizing reaction conditions for isoxazole ring formation
Welcome to the Technical Support Center for the synthesis of isoxazoles. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth solutions to the common challenges encountered in the lab. Isoxazoles are a cornerstone scaffold in medicinal chemistry and materials science, but their synthesis is not without its nuances. This center is structured to help you navigate these challenges, moving from quick answers to deep, mechanistic troubleshooting.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding isoxazole synthesis.
Q1: My isoxazole synthesis isn't working. What's the most common point of failure?
A: The most frequent issue, particularly in syntheses involving 1,3-dipolar cycloaddition, is the instability of the nitrile oxide intermediate. These dipoles are highly prone to dimerization, forming furoxan byproducts, especially at high concentrations or in the absence of a reactive alkyne (dipolarophile).[1][2] The key is to generate the nitrile oxide in situ so it can be trapped by the alkyne as it forms.
Q2: I'm getting a mixture of products. What's going on?
A: You are likely facing a regioselectivity issue. In syntheses with unsymmetrical starting materials (e.g., an unsymmetrical alkyne and a nitrile oxide), two different regioisomers can form.[1][3] The outcome is governed by a delicate balance of steric and electronic factors of your substrates, along with reaction conditions like solvent and temperature.
Q3: How do I generate the necessary nitrile oxide intermediate?
A: There are two primary, reliable methods. The most common is the oxidation of a corresponding aldoxime. A variety of oxidants can be used, with modern, greener protocols favoring reagents like Oxone® in the presence of NaCl.[4][5][6] The second classic route is the dehydration of a primary nitroalkane.[7] For both methods, in situ generation is highly recommended.[1][2]
Q4: Is the isoxazole ring stable to all reaction and workup conditions?
A: No, the N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under certain conditions. Be cautious with:
-
Strongly Basic Conditions: Ring-opening can occur.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) will readily cleave the N-O bond.[1]
-
Photochemical Conditions: UV light can induce rearrangement.[1]
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental failures. Each problem is followed by a logical workflow to diagnose and solve the issue, grounded in chemical principles.
Problem 1: Low or No Product Yield
Low conversion is a frustrating but solvable issue. The cause can be traced to starting material integrity, inefficient intermediate generation, or suboptimal reaction conditions.
Causality Analysis & Solution Workflow
The workflow below outlines a systematic approach to troubleshooting poor yields.
In-Depth Solutions
-
Step 1: Starting Material Integrity:
-
Step 2: Nitrile Oxide Generation & Stability:
-
The Dimerization Problem: Nitrile oxides readily dimerize to furoxans.[1][2] This is a primary pathway for yield loss.
-
Diagnostic Test: To confirm your nitrile oxide is being generated, run the reaction under your standard conditions but without the alkyne. If you observe the formation of a new, less polar spot by TLC (often UV active), it is likely the furoxan dimer. This confirms your generation step is working, but the trapping is inefficient.
-
Solution: Minimize dimerization by ensuring the nitrile oxide is generated slowly in the presence of a high concentration of the alkyne. This can be achieved by the slow addition of the oxidant or aldoxime precursor to the reaction mixture.[1]
-
-
Step 3: Reaction Condition Optimization:
-
Temperature: For nitrile oxide generation, low temperatures can suppress dimerization, while the subsequent cycloaddition may require heating.[1] A staged temperature profile (e.g., 0°C for generation, then warming to RT or 50°C for cycloaddition) can be effective.
-
Solvent: Solvent choice is critical. While polar aprotic solvents like DMF or acetonitrile are common, greener options like water or even solvent-free ball-milling conditions have proven highly effective and can accelerate the reaction.[8][9][10]
-
Catalysis: For cycloadditions with terminal alkynes, copper(I) catalysis is known to accelerate the reaction and control regioselectivity.[11] For Claisen-type syntheses from β-enamino diketones, a Lewis acid like BF₃·OEt₂ can be beneficial.[1]
-
Problem 2: Formation of a Mixture of Regioisomers
Regiochemical control is arguably the most significant challenge in many isoxazole syntheses. The formation of 3,4- vs. 3,5-disubstituted isoxazoles (from cycloadditions) or distinguishing isomers from unsymmetrical dicarbonyls is a common problem.
Controlling Factors & Solution Workflow
Regioselectivity is dictated by the alignment of the frontier molecular orbitals (HOMO/LUMO) of the reactants and steric hindrance. You can influence this balance by modifying the substrates or the reaction environment.
Data-Driven Optimization
The choice of solvent and additives can have a dramatic effect on the isomeric ratio. The table below summarizes data for the reaction of a β-enamino diketone with hydroxylamine, demonstrating how conditions can be tuned to favor one regioisomer over another.[1]
| Entry | Solvent | Base | Additive (eq.) | Isomer Ratio (2a:3a) |
| 1 | EtOH | - | - | 30:70 |
| 2 | MeCN | - | - | 75:25 |
| 3 | MeCN | - | BF₃·OEt₂ (0.5) | 95:5 |
| 4 | MeCN | - | BF₃·OEt₂ (1.0) | >99:1 |
Table 1: Effect of Solvent and Lewis Acid on Regioisomer Ratio.[1]
Problem 3: Difficult Purification
Purifying the target isoxazole can be challenging due to the presence of starting materials, furoxan dimers, or regioisomers with very similar polarities.
Purification Strategies
-
Column Chromatography: This is the most common method.
-
Solvent Screening: Systematically screen solvent systems via TLC. A three-solvent system (e.g., Hexane/EtOAc/DCM) or adding a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase can sometimes achieve separation where a two-solvent system fails.
-
-
Crystallization: If your product is a solid, this is the most effective method for achieving high purity. Screen a wide range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) to find conditions for selective crystallization of the desired product.
-
Chemical Derivatization: In very difficult cases, it may be possible to selectively react one component of the mixture (e.g., a regioisomer with an accessible functional group) to form a derivative that is easily separated. The protecting group or handle can then be removed.
Key Experimental Protocols
Here are detailed, step-by-step methodologies for common and effective isoxazole synthesis procedures.
Protocol 1: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition (Oxidation of Aldoxime)
This protocol details the in situ generation of a nitrile oxide from an aldoxime using a green oxidant system, followed by its cycloaddition with an alkyne.[4][5]
Materials:
-
Aldoxime (1.0 eq.)
-
Alkyne (1.2 eq.)
-
Sodium Chloride (NaCl) (1.0 eq.)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 eq.)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq.)
-
Acetonitrile (CH₃CN) and Water (H₂O) (e.g., 2:1 mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq.), alkyne (1.2 eq.), NaCl (1.0 eq.), and NaHCO₃ (2.0 eq.).
-
Add the solvent mixture (e.g., CH₃CN:H₂O, 10 mL per mmol of aldoxime).
-
Cool the flask to 0°C in an ice bath.
-
In a separate beaker, dissolve Oxone® (1.1 eq.) in water (2-3 mL per mmol).
-
Add the Oxone® solution dropwise to the stirred reaction mixture over 30 minutes. Note: Slow addition is crucial to minimize nitrile oxide dimerization.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aldoxime is consumed.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Claisen-type Isoxazole Synthesis from a Chalcone
This is a robust, two-step method involving the synthesis of an α,β-unsaturated ketone (chalcone) followed by cyclization with hydroxylamine.[1][12]
Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of NaOH (2.0 eq.) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. A precipitate often forms.
-
Pour the reaction mixture into crushed ice and carefully acidify with dilute HCl.
-
Filter the resulting solid, wash with cold water, and dry. The chalcone is often pure enough for the next step, but can be recrystallized from ethanol if needed.
Step B: Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Add a base, such as sodium acetate or potassium hydroxide, to the mixture.
-
Continue refluxing for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Shaik, F., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. Retrieved from [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
-
Chavhan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Life Academica Sinica. Retrieved from [Link]
-
Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]
-
Wan, Y., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Retrieved from [Link]
-
Kadam, K. S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews. Retrieved from [Link]
-
Cano, M., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. Retrieved from [Link]
-
Wan, Y., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Retrieved from [Link]
-
Wang, W-B., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Retrieved from [Link]
-
Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. Retrieved from [Link]
-
Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH. Retrieved from [Link]
-
YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]
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Mechanism of 1,3-dipolar cycloaddition reaction. (2025). ResearchGate. Retrieved from [Link]
-
Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]
-
Kumar, S., et al. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Chen, Y-L., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. Retrieved from [Link]
-
Isoxazolines from Nitro Compounds: Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Rybakov, V. B., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Retrieved from [Link]
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Purification challenges of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Welcome to the technical support guide for 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced purification challenges associated with this heterocyclic compound. The inherent reactivity of the carbohydrazide moiety, coupled with the electronic characteristics of the isoxazole ring and the chlorophenyl substituent, presents a unique set of purification hurdles. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the attainment of high-purity material essential for downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My crude product is an intractable oil or a sticky solid that is difficult to handle. What is causing this and how can I obtain a filterable solid?
Answer: The presence of residual solvents, unreacted starting materials, or low-molecular-weight byproducts often results in an oily or sticky crude product. The carbohydrazide functional group can also form strong hydrogen bonds with protic solvents like ethanol or water, hindering crystallization.
-
Causality: The primary cause is often incomplete removal of the reaction solvent or the presence of impurities that act as a eutectic mixture, depressing the melting point of the desired compound. The synthesis of isoxazoles can sometimes yield regioisomers with similar polarities, further complicating crystallization.[1]
-
Troubleshooting Protocol:
-
Solvent Trituration: Begin by triturating the crude oil or sticky solid with a non-polar solvent in which the desired product is poorly soluble, such as hexanes, diethyl ether, or a mixture thereof. This will often wash away non-polar impurities and can induce precipitation of the product.
-
Anti-Solvent Precipitation: If the product is soluble in a polar solvent like ethanol or methanol, dissolve the crude material in a minimal amount of the hot solvent and then slowly add a non-polar anti-solvent (e.g., cold water or hexanes) dropwise until turbidity persists. Cool the mixture in an ice bath to maximize precipitation.
-
Evaporation with a Non-Solvent: Dissolve the oil in a volatile solvent like dichloromethane (DCM), then add a higher-boiling non-solvent like hexanes. Evaporate the DCM on a rotary evaporator; this can sometimes leave the product as a solid.
-
Question 2: I am seeing multiple spots on my TLC plate that are close together, making separation by column chromatography difficult. How can I improve the separation?
Answer: Poor separation on TLC indicates that the chosen solvent system is not effective at differentiating between your product and impurities, which could be unreacted starting materials, isomers, or byproducts. The polarity of the carbohydrazide group requires a relatively polar mobile phase, which can cause compounds to move up the plate together.
-
Causality: The structural similarity between the desired product and certain impurities, such as regioisomers or precursors, leads to very similar affinities for the stationary phase (silica gel) and solubilities in the mobile phase.
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Conduct a thorough screening of solvent systems. A good starting point for nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (like hexanes or toluene), a moderately polar solvent (like ethyl acetate or DCM), and a small amount of a highly polar solvent (like methanol or ethanol).
-
Modifier Addition: Adding a small percentage (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase can significantly alter the retention factors (Rf) by neutralizing ionizable groups and improving peak shape.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or reverse-phase (C18) silica gel. Reverse-phase chromatography, with a mobile phase of water/acetonitrile or water/methanol, can be particularly effective for separating compounds with different hydrophobic characteristics.
-
| Parameter | Conventional Silica Gel | Reverse-Phase (C18) Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate, DCM/Methanol | Water/Acetonitrile, Water/Methanol |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Best For | Separating compounds with different polarities | Separating compounds with different hydrophobicities |
Question 3: My product appears pure by TLC, but the NMR spectrum shows broad peaks and a lower-than-expected yield after purification. What could be happening?
Answer: Broad NMR peaks can be indicative of several issues, including the presence of paramagnetic impurities (e.g., residual copper catalysts if used in the synthesis), aggregation of the compound at the NMR concentration, or chemical exchange phenomena. A lower-than-expected yield after purification, despite a clean TLC, suggests that the compound might be degrading on the column or is not being fully eluted.
-
Causality: The carbohydrazide moiety can chelate with residual metal ions, leading to paramagnetic broadening in the NMR spectrum. The isoxazole ring can be sensitive to prolonged exposure to acidic silica gel, potentially causing decomposition.[1] The compound's polarity might also lead to irreversible adsorption on the silica gel.
-
Troubleshooting Protocol:
-
Metal Scavenging: Before chromatography, wash the crude product solution with an aqueous solution of a chelating agent like EDTA to remove trace metal impurities.
-
Deactivating Silica Gel: Pre-treat the silica gel by slurrying it with the mobile phase containing 1-2% triethylamine before packing the column. This neutralizes acidic sites and can prevent degradation of sensitive compounds.
-
Gradient Elution: Use a gradient elution during column chromatography, starting with a less polar solvent system and gradually increasing the polarity. This ensures that the compound elutes in a sharp band and minimizes the time it spends on the column.
-
Alternative Purification: If column chromatography consistently leads to low yields, recrystallization is a preferable method if a suitable solvent system can be found.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended method for monitoring reaction progress by TLC?
-
A1: Use silica gel 60 F254 plates. A common mobile phase is a 1:1 mixture of hexanes and ethyl acetate, with a few drops of methanol added for more polar compounds. Visualize the spots under UV light (254 nm). For compounds lacking a strong UV chromophore or for better visualization of the hydrazide moiety, use a potassium permanganate stain or an iodine chamber.[2][3]
-
-
Q2: How should I store purified this compound?
-
A2: The compound should be stored in a cool, dark, and dry place. The carbohydrazide group can be sensitive to moisture and light over long periods. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
-
-
Q3: My purified compound's melting point is broad. Does this indicate impurity?
-
A3: Yes, a broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. If you observe a broad range, further purification by recrystallization or column chromatography is necessary.
-
-
Q4: Can I use HPLC to assess the purity of my final product?
-
A4: Absolutely. Reverse-phase HPLC (RP-HPLC) is an excellent method for determining the purity of your compound with high accuracy. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.[4]
-
Experimental Protocols
Protocol 1: Recrystallization
This is the preferred method for final purification if a suitable solvent is identified, as it often yields highly pure crystalline material with minimal risk of degradation.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point for aromatic hydrazides.[5]
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystal formation has started, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This method is useful for separating the product from impurities with different polarities.
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal Rf value for the product should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If the solubility is low, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
-
Elution: Run the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
References
-
Cegielska, B. & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Available from: [Link]
-
TLC Visualization Solutions. Available from: [Link]
-
Ataman Kimya. CARBOHYDRAZIDE. Available from: [Link]
-
Ataman Kimya. CARBOHYDRAZIDE (1,3-DIAMINOUREA). Available from: [Link]
- Supporting Information for a scientific article.
-
Der Pharma Chemica. (Year not specified). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]
-
ResearchGate. (2015). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Available from: [Link]
-
Yaichkov, I. et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]
- Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. (Year not specified).
-
Reddit. (2021). Need a purification method for a free hydrazone. Available from: [Link]
-
ChemBK. Carbohydrazide. Available from: [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link]
- Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. (2026).
-
ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (Year not specified). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Available from: [Link]
-
ResearchGate. (2016). Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]
-
Molecules. (Year not specified). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]
-
Ataman Kimya. Carbohydrazide. Available from: [Link]
-
Canadian Science Publishing. (Year not specified). hydrazides and their pyrolysis. Available from: [Link]
-
MDPI. (2022). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Available from: [Link]
-
PubMed. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. Available from: [Link]
-
PubMed Central. (Year not specified). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]
-
Connect Chemicals. Carbohydrazide. Available from: [Link]
-
Wikipedia. Carbohydrazide. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
ResearchGate. (Year not specified). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Available from: [Link]
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (Year not specified).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing isoxazole-based molecules. Our goal is to provide you with in-depth, field-proven insights to help you identify and minimize byproducts, thereby improving your reaction yields and product purity. This resource is structured as a dynamic troubleshooting guide and FAQ section to directly address the challenges you may encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing isoxazoles, and what are their characteristic byproducts?
A1: The two most prevalent and versatile methods for constructing the isoxazole ring are the Claisen isoxazole synthesis and the 1,3-dipolar cycloaddition.[1] Each route has its own set of common byproducts that researchers should be aware of.
-
Claisen Isoxazole Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound (or a related species) with hydroxylamine.[1][2] A significant challenge with this approach, particularly with unsymmetrical 1,3-dicarbonyls, is the formation of a mixture of regioisomers.[1]
-
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1][3][4][5] The most common and often troublesome byproduct is a furoxan (a 1,2,5-oxadiazole-2-oxide), which arises from the dimerization of the nitrile oxide intermediate.[1][6] This side reaction is especially prevalent when the concentration of the nitrile oxide is high or when the dipolarophile is not sufficiently reactive.[6]
Q2: What are some general strategies to enhance the regioselectivity of isoxazole synthesis?
A2: Achieving high regioselectivity is a common objective in isoxazole synthesis. The outcome is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[1] For 1,3-dipolar cycloadditions, the use of copper(I) catalysts with terminal alkynes is a well-established method for obtaining high regioselectivity for 3,5-disubstituted isoxazoles.[7] In the case of the Claisen synthesis with unsymmetrical 1,3-dicarbonyls, modifying the reaction conditions such as adjusting the pH (acidic conditions often favor one isomer) or changing the solvent can influence the isomeric ratio.[1] The use of β-enamino diketone derivatives can also offer better control over the regiochemical outcome.[1]
Q3: Are there "green" or more environmentally friendly methods for synthesizing isoxazoles that can also help in minimizing byproducts?
A3: Yes, there is a growing emphasis on developing greener synthetic protocols for isoxazoles. These methods often lead to higher yields, simplified work-up procedures, and a reduction in byproducts.[8][9] The use of ultrasound irradiation has been shown to accelerate reaction kinetics, reduce energy consumption, and minimize byproduct formation.[10] Additionally, conducting reactions in aqueous media, often without the need for a catalyst, presents a more environmentally benign approach.[11][12] These green methods can sometimes offer the advantage of the product precipitating directly from the reaction mixture, simplifying purification.[8]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Problem 1: My 1,3-dipolar cycloaddition reaction is yielding a significant amount of a byproduct, leading to a low yield of the desired isoxazole. How can I identify and mitigate this?
Answer:
A low yield in a 1,3-dipolar cycloaddition for isoxazole synthesis is frequently due to the dimerization of the nitrile oxide intermediate to form a furoxan.[1][6] This is especially likely if the byproduct is less polar than your starting materials and appears as a distinct spot on your TLC plate.
Causality and Solution Workflow:
Nitrile oxides are highly reactive and, in the absence of a reactive alkyne, will readily dimerize.[1] The key to minimizing this side reaction is to maintain a low concentration of the nitrile oxide throughout the reaction.
Step-by-Step Troubleshooting Protocol:
-
Confirm the Byproduct Identity: Isolate the byproduct and characterize it using analytical techniques such as Mass Spectrometry and NMR to confirm if it is the furoxan dimer.
-
Employ In Situ Generation of the Nitrile Oxide: Instead of pre-forming and isolating the nitrile oxide, generate it in the presence of the alkyne. A common method is the oxidation of an aldoxime using an oxidant like N-chlorosuccinimide (NCS) or Chloramine-T.[6][7]
-
Slow Addition of the Nitrile Oxide Precursor: If you are generating the nitrile oxide in situ, add the precursor (e.g., the aldoxime) or the oxidant slowly to the reaction mixture containing the alkyne. This ensures that the nitrile oxide is consumed as it is formed, keeping its concentration low.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired cycloaddition over the dimerization reaction.[7]
-
Assess Alkyne Reactivity: If your alkyne is electron-poor or sterically hindered, it may not be reactive enough to efficiently trap the nitrile oxide. Consider if modifying the alkyne's electronic properties is feasible.
Problem 2: My Claisen isoxazole synthesis is producing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?
Answer:
The formation of regioisomers is a well-known challenge in the Claisen synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1] The separation of these isomers can be arduous due to their similar polarities.[1]
Decision Tree for Improving Regioselectivity:
Caption: A decision-making flowchart for addressing regioselectivity issues.
Strategies for Enhanced Regioselectivity and Purification:
-
Modify Reaction Conditions:
-
pH Adjustment: The pH of the reaction medium can significantly influence which carbonyl of the 1,3-dicarbonyl compound reacts first with hydroxylamine. Often, acidic conditions can favor the formation of one regioisomer.[1]
-
Solvent Polarity: Experiment with different solvents, as the polarity can affect the regiochemical outcome.[1]
-
-
Substrate Modification:
-
β-Enamino Diketones: Using β-enamino diketones in place of the 1,3-dicarbonyl compound can provide superior regiochemical control.[1]
-
-
Advanced Purification Strategies:
-
Systematic Solvent Screening: Before attempting column chromatography, perform a thorough solvent screen using Thin Layer Chromatography (TLC) to find an eluent system that provides the best possible separation. Sometimes a three-solvent mixture or the addition of a small amount of acid or base can be beneficial.[1]
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using other stationary phases like acidic, basic, or neutral alumina, or even reverse-phase silica.[1]
-
Preparative HPLC/SFC: For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be powerful, albeit less scalable, techniques.[1]
-
Crystallization: If your desired product is a solid, fractional crystallization can be a highly effective method for isolating a single isomer.
-
Problem 3: My isoxazole product appears to be unstable and decomposes during workup or purification. What could be the cause?
Answer:
While the isoxazole ring is aromatic, it can be susceptible to cleavage under certain conditions. If you observe product decomposition, it is likely due to the workup or purification conditions being too harsh.
Potential Causes of Decomposition and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Strongly Basic Conditions | Some isoxazoles can undergo ring-opening in the presence of strong bases.[1] | Use milder bases for any extractions or pH adjustments (e.g., sodium bicarbonate instead of sodium hydroxide). |
| Reductive Conditions | The N-O bond in the isoxazole ring is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[1] | Avoid using strong reducing agents during your workup or purification if your molecule contains other functional groups that require such conditions. |
| Photochemical Conditions | UV irradiation can induce rearrangement of the isoxazole ring.[1][13] | Protect your reaction and product from direct light, especially if it is light-sensitive. Use amber vials for storage. |
| Presence of Transition Metals | Certain transition metals can catalyze the cleavage of the N-O bond.[1] | If you are using a metal catalyst, ensure its complete removal during workup. |
General Recommendations for Handling Sensitive Isoxazoles:
-
Employ milder workup procedures.
-
Avoid strongly acidic or basic conditions.[1]
-
Protect the compound from light if it is photosensitive.[1]
-
Purify using methods that minimize exposure to harsh conditions, such as flash column chromatography with a well-chosen solvent system.
Experimental Protocol: Minimizing Furoxan Byproduct in a 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne, with specific steps to minimize the formation of the furoxan dimer.
Workflow for Minimizing Furoxan Formation:
Caption: Experimental workflow emphasizing the critical slow addition step.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq.) and the alkyne (1.1 eq.). Dissolve the starting materials in a suitable solvent (e.g., THF, CH₂Cl₂).
-
Prepare Oxidant Solution: In a separate container, dissolve the oxidant (e.g., N-chlorosuccinimide, 1.1 eq.) in the same solvent.
-
In Situ Generation and Cycloaddition: Begin stirring the solution of the aldoxime and alkyne. Using a syringe pump or a dropping funnel, add the oxidant solution to the reaction mixture dropwise over a period of 1-2 hours. This slow addition is crucial for minimizing the concentration of the generated nitrile oxide and thus preventing its dimerization.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete after the addition of the oxidant is finished and the starting materials are consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (determined by prior TLC analysis) to isolate the desired isoxazole.
By following these troubleshooting guides and protocols, researchers can more effectively navigate the challenges of isoxazole synthesis, leading to improved outcomes in their synthetic endeavors.
References
-
Al-Mokhtar, M. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2588. Available at: [Link]
-
Kavitha, G., et al. (2022). Green Approaches for the Synthesis of Pharmacologically Enviable Isoxazole Analogues: a Comprehensive Review. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 821-852. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. Available at: [Link]
-
Ghosh, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34254. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]
-
O'Reilly, M. (2019, January 19). synthesis of isoxazoles. YouTube. Available at: [Link]
-
Hussein, H. G., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 221-231. Available at: [Link]
-
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Li, P., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. Available at: [Link]
-
Reddit. (2022, September 3). Isoxazole synthesis. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]
-
(2014). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. Available at: [Link]
-
(2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Organic Chemistry. (2021, November 22). Claisen Isoxazole Synthesis Mechanism. YouTube. Available at: [Link]
-
(2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]
-
Al-Mokhtar, M. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
Wikipedia. (2023). Isoxazole. Available at: [Link]
-
Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Available at: [Link]
-
(2016). Huisgen's Cycloaddition Reactions: A Full Perspective. ResearchGate. Available at: [Link]
-
(2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(2), 670-676. Available at: [Link]
-
(2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]
-
(2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]
-
Jayaroopa, P., et al. (2013). A short review on synthesis and biological importance of isoxazole derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304. Available at: [Link]
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- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
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Technical Support Center: Solubility Enhancement for 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges with 5-(4--Chlorophenyl)isoxazole-3-carbohydrazide in biological assays. As Senior Application Scientists, we've designed this resource to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and robust.
Section 1: Understanding Your Compound
Q1: Why is my 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of this compound stems directly from its molecular structure. It is a classic example of a molecule where a large, hydrophobic (water-fearing) segment dominates a smaller, hydrophilic (water-loving) segment.
-
Hydrophobic Character: The "5-(4-Chlorophenyl)isoxazole" portion of the molecule is rigid, planar, and nonpolar. The chlorophenyl group, in particular, significantly increases its lipophilicity. This structure favors strong crystal lattice interactions, meaning the molecules are tightly packed together in a solid state and require significant energy to be broken apart by a solvent.
-
Limited Hydrophilicity: The "carbohydrazide" group (-CONHNH2) is polar and capable of hydrogen bonding, which contributes to water solubility. However, its solubilizing effect is insufficient to overcome the hydrophobicity of the rest of the molecule.
Essentially, water molecules are highly cohesive and prefer to interact with each other rather than creating a cavity to accommodate the large, nonpolar part of your compound. This energetic unfavorability leads to low solubility. The process of solubilization involves breaking intermolecular bonds in the solute, separating solvent molecules to create space, and the subsequent interaction between solvent and solute.[1]
Section 2: Initial Troubleshooting - The Stock Solution
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: For compounds like this compound, a polar aprotic solvent is the recommended starting point.
Dimethyl sulfoxide (DMSO) is the industry-standard choice for initial stock solutions.[2][3] It is an excellent solvent for several reasons:
-
It effectively dissolves a wide range of polar and nonpolar compounds.[2]
-
It is miscible with water and a broad array of organic solvents.[2]
-
It disrupts the strong crystal lattice forces of the solid compound.
Recommended Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weigh: Accurately weigh out the required mass of this compound (M.W. = 237.64 g/mol ).[4][5]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilize: Vortex vigorously. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary. Ensure the solution is completely clear with no visible particulates before storage.
-
Storage: Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[6]
Q3: I successfully dissolved my compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. What happened and how do I fix it?
A3: This is a very common and expected phenomenon known as precipitation upon dilution .[7][8] Your compound is highly soluble in 100% DMSO but becomes insoluble as the percentage of DMSO decreases and the aqueous character of the solvent system increases.[7]
Here is a tiered approach to solving this critical issue:
Tier 1: Optimize Final DMSO Concentration The final concentration of DMSO in your assay must be high enough to maintain your compound's solubility but low enough to avoid cellular toxicity.
-
Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v), with some robust lines tolerating up to 1.0%.[9] However, this must be empirically determined for your specific assay and cell type.
-
Action: Run a vehicle control experiment. Treat your cells with a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) and measure the same endpoint as your main experiment (e.g., viability, enzyme activity). The highest concentration that shows no significant effect compared to the untreated control is your maximum allowable DMSO concentration.[10]
Tier 2: Employ a Co-Solvent System If lowering the stock concentration to work within a 0.5% DMSO limit is not feasible, a co-solvent system can be used. Co-solvents are water-miscible organic solvents that, when combined, can increase the solubility of poorly soluble drugs.[11][12]
| Co-Solvent | Properties & Considerations | Typical Final Concentration |
| Ethanol | Less toxic than DMSO for some cell lines. Can interfere with some enzyme assays.[13] | < 1.0%[13] |
| PEG 400 (Polyethylene Glycol 400) | A viscous polymer often used in formulations. Generally low toxicity. | < 1.0% |
| Propylene Glycol | Common pharmaceutical excipient. Low toxicity. | < 1.0% |
Co-Solvent Protocol:
-
Prepare your high-concentration stock in 100% DMSO as usual.
-
Perform an intermediate dilution into your chosen co-solvent (e.g., dilute 1:10 in PEG 400).
-
Perform the final dilution from this intermediate stock into your aqueous assay buffer. This multi-step process can sometimes prevent abrupt precipitation.
Section 3: Advanced Solubilization Strategies
Q4: The co-solvent approach didn't work. What is the next step?
A4: When standard solvents are insufficient, advanced formulation strategies are required. The most common and effective method for research applications is the use of cyclodextrins .[14]
What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus. They possess a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[15][16][17] This unique structure allows them to encapsulate a poorly soluble "guest" molecule—like your compound—within their core, forming a water-soluble "inclusion complex".[15][16] This complex effectively shields the hydrophobic part of your drug from the aqueous environment, dramatically increasing its apparent solubility.[18]
Which Cyclodextrin to Use? For laboratory use, chemically modified cyclodextrins are preferred due to their significantly higher aqueous solubility and reduced cellular toxicity compared to native β-cyclodextrin.
-
Recommended: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.
Protocol: Preparing a Compound-Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add your solid this compound directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock of your compound to the cyclodextrin solution while vortexing.
-
Complexation: Mix the solution vigorously overnight at room temperature or 37°C. Sonication can accelerate the process.
-
Clarification: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any un-complexed, precipitated compound.
-
Quantify: Carefully collect the supernatant. It is critical to determine the actual concentration of your solubilized compound in this supernatant using a method like UV-Vis spectroscopy or HPLC. Do not assume 100% complexation.
-
Assay: Use this clarified, quantified solution for your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD alone.
Section 4: Assay Compatibility & Verification
Q5: How do I know if my chosen solvent or solubilizer is interfering with my assay results?
A5: This is a crucial question that addresses the integrity of your data. The answer lies in the diligent use of proper controls.
-
Vehicle Control: This is the most important control.[19] It is a sample that contains everything your experimental sample contains—media, cells, and the solubilizing agent (e.g., 0.5% DMSO, or 1% HP-β-CD)—except for your compound .[19][20] The response of the vehicle control is your baseline. The effect of your compound is always measured relative to the vehicle control, not an untreated control.[20][21] This mathematically subtracts the effect of the solvent itself.
-
Enzyme Assays: Organic solvents can directly impact enzyme kinetics, sometimes altering Vmax or Km values.[22][23] It is vital to run a vehicle control to ensure the solvent itself does not inhibit or activate the enzyme. Hydrophobic solvents are often better at maintaining enzyme activity than more polar ones.[24]
-
Cell-Based Assays: Solvents can induce stress, alter membrane permeability, or affect cell signaling pathways, even at concentrations that do not cause overt cell death.[9] Comparing your vehicle control to an "untreated" control (cells in media only) can reveal the baseline impact of your solvent system.[10] If there is a significant difference, you may need to find a more benign solvent system.
References
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]
-
The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. PubMed. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information (PMC). [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
-
Enzyme-catalyzed processes in organic solvents. PNAS. [Link]
-
Controlling your High Content Assays. Araceli Biosciences. [Link]
-
Non-Aqueous Biocatalysis in Homogeneous Solvent Systems. CORE. [Link]
-
Enzyme Catalyzed Reactions in Organic Solvents. Chemistry LibreTexts. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (PMC). [Link]
-
Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis. [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information (PMC). [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? ResearchGate. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Taylor & Francis Online. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. National Center for Biotechnology Information. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Eurekaselect. [Link]
-
Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability? ResearchGate. [Link]
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information (PMC). [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC). [Link]
-
Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]
-
Why is a DMSO-only Control Important? Biology Stack Exchange. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. Semantic Scholar. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
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- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Stability issues of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide in different solvents
Version: 1.0
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals working with 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in various solvents. As a molecule possessing both an isoxazole ring and a carbohydrazide functional group, its stability can be influenced by several factors including solvent choice, pH, temperature, and light exposure. Understanding these potential liabilities is critical for ensuring the integrity of experimental results and the development of stable formulations.
Part 1: Troubleshooting Guide
This section addresses specific stability issues that may be encountered during experimental work. The solutions provided are based on established chemical principles and best practices in pharmaceutical sciences.
Issue 1: Rapid Degradation Observed in Protic Solvents (e.g., Methanol, Ethanol)
Question: I've prepared a stock solution of this compound in methanol, but I'm observing a rapid loss of the parent compound and the appearance of a new peak in my HPLC analysis. What is the likely cause and how can I mitigate this?
Answer:
The primary suspect for degradation in protic solvents like methanol or ethanol is solvolysis, specifically hydrolysis of the carbohydrazide moiety. The carbohydrazide functional group is susceptible to nucleophilic attack by the solvent, a reaction that can be catalyzed by trace amounts of acid or base. This process would lead to the formation of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid and hydrazine.
Causality and Mitigation Strategy:
-
Underlying Mechanism: The lone pair of electrons on the oxygen atom of the alcohol can attack the electrophilic carbonyl carbon of the carbohydrazide. This is often the rate-limiting step. The isoxazole ring itself is generally stable under neutral and acidic conditions but can be susceptible to base-catalyzed ring opening.
-
Immediate Action: If you suspect degradation, it is crucial to confirm the identity of the degradant. The expected hydrolysis product, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, will have a different retention time on a reverse-phase HPLC column. Mass spectrometry can be used to confirm the mass of the new peak.
-
Preventative Measures:
-
Solvent Selection: Switch to aprotic solvents for your stock solutions. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally preferred for their higher stability profiles with this class of compounds. Acetonitrile is also a viable aprotic alternative.
-
Temperature Control: Prepare and store your solutions at low temperatures (2-8 °C or -20 °C) to significantly slow down the rate of hydrolysis.
-
pH Control: If an aqueous or alcoholic solution is unavoidable, ensure the pH is maintained in the neutral to slightly acidic range (pH 4-7). Buffering your solution can help maintain a stable pH.
-
Fresh Preparation: Always prepare fresh solutions for your experiments to minimize the impact of any slow degradation over time.
-
Issue 2: Inconsistent Results and Loss of Potency with DMSO Stock Solutions
Question: My DMSO stock solution of this compound, which I've stored at room temperature for a few weeks, is giving me inconsistent results in my assays. What could be happening?
Answer:
While DMSO is generally a good choice for solubilizing and storing many compounds, prolonged storage at room temperature, especially if the DMSO is not anhydrous, can lead to issues. The primary concerns are hydrolysis from absorbed water and potential oxidation.
Causality and Mitigation Strategy:
-
Moisture Absorption: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. This water can then act as a nucleophile, leading to the slow hydrolysis of the carbohydrazide group over time, similar to what is observed in protic solvents.
-
Oxidation: The carbohydrazide moiety can be susceptible to oxidation, especially in the presence of trace metal impurities and oxygen.
-
Recommended Actions:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for the preparation of stock solutions.
-
Proper Storage: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C to minimize water absorption and slow down any potential degradation reactions. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Inert Atmosphere: For long-term storage of highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Issue 3: Photosensitivity and Color Change of Solutions
Question: I've noticed that my solution of this compound in acetonitrile turns slightly yellow and shows some degradation after being left on the lab bench for a day. Is this compound light-sensitive?
Answer:
Yes, compounds containing aromatic rings and heteroaromatic systems like isoxazole can be susceptible to photodegradation. The isoxazole ring, in particular, has a weak N-O bond that can be cleaved upon exposure to UV light[1]. This can lead to a variety of degradation products and a change in the solution's appearance.
Causality and Mitigation Strategy:
-
Photolytic Cleavage: UV radiation can provide the energy to break the N-O bond in the isoxazole ring, leading to reactive intermediates that can rearrange or react with other molecules to form colored byproducts[1].
-
Preventative Measures:
-
Use Amber Vials: Always prepare and store solutions of this compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
-
Minimize Light Exposure: During experimental procedures, minimize the exposure of your solutions to direct sunlight and even ambient laboratory light as much as possible.
-
Photostability Testing: For formulation development, it is advisable to conduct formal photostability studies as outlined in ICH guideline Q1B to fully characterize the compound's light sensitivity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
For long-term storage, anhydrous aprotic solvents are highly recommended. The order of preference is generally:
-
DMSO (anhydrous): Excellent solubilizing power. Store at -20°C or -80°C in small aliquots.
-
DMF (anhydrous): Good alternative to DMSO. Store under similar conditions.
-
Acetonitrile: A suitable aprotic solvent, though the solubility of the compound may be lower than in DMSO or DMF.
For immediate use in aqueous-based assays, it is best to make fresh dilutions from a concentrated stock in an appropriate aprotic solvent.
Q2: What is the expected primary degradation pathway for this molecule?
The most probable degradation pathway under common laboratory conditions is the hydrolysis of the carbohydrazide moiety to form 5-(4-chlorophenyl)isoxazole-3-carboxylic acid and hydrazine. This is particularly relevant in aqueous or protic solvent systems. Under basic conditions, isoxazole ring opening is also a possibility[2].
Q3: How can I monitor the stability of my compound?
A stability-indicating HPLC method is the most effective way to monitor the purity of your compound over time. A typical reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (with a small amount of formic or trifluoroacetic acid) should be able to separate the parent compound from its more polar degradation products like the corresponding carboxylic acid.
Q4: What are the ideal storage conditions for the solid compound?
The solid form of this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Storage at 2-8°C is recommended.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods[3][4][5].
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Table 1: Predicted Stability of this compound in Common Solvents
| Solvent | Type | Predicted Stability (at Room Temperature) | Primary Concerns |
| DMSO (anhydrous) | Aprotic | Good (weeks to months if protected from moisture) | Hygroscopic, potential for slow hydrolysis |
| DMF (anhydrous) | Aprotic | Good (weeks to months if protected from moisture) | Hygroscopic, potential for slow hydrolysis |
| Acetonitrile | Aprotic | Good | Lower solubility for some compounds |
| Methanol | Protic | Poor to Moderate (hours to days) | Solvolysis (hydrolysis) of carbohydrazide |
| Ethanol | Protic | Poor to Moderate (hours to days) | Solvolysis (hydrolysis) of carbohydrazide |
| Water (neutral pH) | Protic | Poor (hours) | Hydrolysis of carbohydrazide |
Note: This data is predictive and based on the chemical properties of the functional groups. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.
Part 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Workflow for assessing the stability of the compound in a specific solvent.
References
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]
-
ResearchGate. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. Retrieved from [Link]
-
PMC. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
PMC. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved from [Link]
-
ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]
-
PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Welcome to the technical support guide for the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (CAS 91587-71-2)[1][2]. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of alternative synthetic routes, detailed experimental protocols, and a comprehensive troubleshooting section in a practical question-and-answer format to address challenges you may encounter in the laboratory.
Overview of Synthetic Strategies
The synthesis of the target carbohydrazide fundamentally involves two key stages: the construction of the 5-(4-chlorophenyl)isoxazole core and the subsequent elaboration of the C3-substituent into the hydrazide functionality. Two primary strategies are prevalent, differing in the sequence and nature of the intermediates.
-
The "Ester-First" Strategy: This is the most common approach. It involves first synthesizing an ester of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid, typically the ethyl or methyl ester. This stable intermediate is then converted to the final carbohydrazide via hydrazinolysis. The isoxazole ester itself can be prepared via two main pathways.
-
The "Acid-First" Strategy: This route involves the initial synthesis of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid. The carboxylic acid is then activated, usually by conversion to the acyl chloride, before reaction with hydrazine.
The choice between these strategies often depends on the availability of starting materials, desired scale, and control over regioselectivity.
Caption: High-level overview of the primary synthetic strategies to access the target compound.
Route 1: The "Ester-First" Strategy
This strategy is often preferred due to the high stability and ease of purification of the intermediate ester.
Part A: Synthesis of Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate
FAQ: Which method is better for forming the isoxazole ring: 1,3-dipolar cycloaddition or condensation?
Answer: The choice depends on regioselectivity control and starting material availability.
-
1,3-Dipolar Cycloaddition (Route 1A) is generally superior for ensuring regiochemical purity. The reaction between a nitrile oxide and an alkyne is highly regioselective, reliably yielding the 3,5-disubstituted isoxazole.[3][4] This method avoids the formation of isomeric byproducts that can occur with unsymmetrical 1,3-dicarbonyl compounds.[5]
-
Condensation of a 1,3-Dicarbonyl Compound (Route 1B) is a classical and robust method but can be problematic if the dicarbonyl substrate is not symmetrical, potentially leading to a mixture of regioisomers.[5][6] For this specific target, the required precursor, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate[7][8], is unsymmetrical, making regiocontrol a significant concern.
Troubleshooting Route 1A: 1,3-Dipolar Cycloaddition
Caption: Workflow for the 1,3-dipolar cycloaddition approach (Route 1A).
Question: My cycloaddition reaction yield is very low. What could be the cause?
Answer: Low yields in this reaction are typically traced back to the stability of the nitrile oxide intermediate or the integrity of the starting materials.
-
Nitrile Oxide Dimerization: The primary competing side reaction is the dimerization of the in situ generated nitrile oxide to form a furoxan.[5] This is especially problematic at high concentrations or elevated temperatures.
-
Solution: Generate the nitrile oxide slowly. This can be achieved by the slow, dropwise addition of a base (like triethylamine) to the solution containing the hydroximoyl chloride precursor and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[5]
-
-
Starting Material Purity: Ensure the purity of both the alkyne and the hydroximoyl chloride precursor, ethyl 2-chloro-2-(hydroxyimino)acetate.[9] The precursor can be unstable and should be stored under recommended conditions (e.g., 2-8°C, dry, under inert gas).[10]
-
Reaction Conditions: While often run at room temperature, some substrate combinations may require gentle heating. However, excessive heat will promote dimerization. Monitor the reaction by TLC to find the optimal balance.
Question: I'm observing an unexpected isomer. How is this possible in a cycloaddition?
Answer: While highly regioselective, deviations can occur. The formation of the 3,4-disubstituted isomer is generally disfavored with terminal alkynes but could be influenced by catalysts or impurities.[11]
-
Solution: Confirm the identity of your starting materials. If using a copper-catalyzed variant (common for improving rates), ensure the catalyst is appropriate, as some metals can influence regioselectivity.[4][11] Sticking to a non-catalyzed, base-mediated in situ generation is the most reliable method for ensuring 3,5-regioselectivity.[12]
Part B: Conversion of Ester to this compound
This step, known as hydrazinolysis, is generally straightforward.
Question: My hydrazinolysis reaction is incomplete, and I still have starting ester remaining even after prolonged reaction times. What should I do?
Answer: Incomplete conversion is a common issue, often related to stoichiometry, solvent, or temperature.
-
Stoichiometry of Hydrazine Hydrate: Hydrazine hydrate should be used in excess. A molar ratio of 3-10 equivalents relative to the ester is common. This stoichiometric excess drives the equilibrium towards the product.
-
Solvent Choice: The reaction is typically performed in an alcohol like ethanol or methanol, which serves to dissolve both the ester and hydrazine hydrate. The reaction mixture should be homogeneous.
-
Temperature: The reaction is usually conducted at reflux temperature to ensure a sufficient reaction rate.[13][14] Ensure your heating apparatus is maintaining a consistent and appropriate temperature.
-
Reaction Time: While many hydrazinolysis reactions are complete within a few hours, some sterically hindered or less reactive esters may require longer refluxing times (e.g., 8-24 hours). Monitor progress using TLC.
Question: After my workup, I have a difficult-to-purify mixture. What are the likely side products?
Answer: Side products can arise from the reactivity of hydrazine or potential instability of the isoxazole ring.
-
Diacyl Hydrazine Formation: If there are any acylating impurities (like residual acyl chloride from an alternative synthesis), a diacyl hydrazine derivative could form. This is less common when starting from a purified ester.
-
Ring Opening: Isoxazole rings can be susceptible to cleavage under strongly basic conditions.[5] While hydrazine hydrate is basic, it is not typically strong enough to cause significant degradation under standard reflux conditions. However, if other strong bases are present, this could be a pathway for yield loss.
-
Solution: Ensure the workup procedure is appropriate. After the reaction, cooling the mixture and collecting the precipitated product by filtration is often sufficient. If the product is soluble, it can be poured into ice water to induce precipitation. Avoid strongly acidic or basic workup conditions.[5]
-
Troubleshooting Guide: Quick Reference
This section provides a summarized, issue-focused guide to common problems.
Caption: Decision tree for troubleshooting low yields in the isoxazole formation step.[5]
| Problem | Potential Cause | Recommended Action | Reference |
| Low Yield (Isoxazole Formation) | Nitrile oxide dimerization (Route 1A). | Use slow addition of base to generate nitrile oxide in situ. Keep the reaction temperature as low as feasible. | [5] |
| Formation of regioisomers (Route 1B). | Modify reaction conditions (pH, solvent). Consider alternative routes like 1,3-dipolar cycloaddition for better control. | [5][11] | |
| Poor quality starting materials. | Verify purity of precursors (e.g., alkyne, dicarbonyl, hydroximoyl chloride) by NMR or other appropriate methods. | [5] | |
| Incomplete Hydrazinolysis | Insufficient hydrazine hydrate. | Increase molar excess of hydrazine hydrate (3-10 eq.). | [14] |
| Low reaction temperature. | Ensure the reaction is maintained at reflux in a suitable solvent (e.g., ethanol). | [13] | |
| Regiochemical Impurity | Using an unsymmetrical 1,3-dicarbonyl. | The 1,3-dipolar cycloaddition route is highly recommended to avoid this issue. | [5][11] |
| Product Decomposition | Isoxazole ring opening. | Avoid strongly basic or acidic conditions during reaction and workup. | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate (Route 1A)
This protocol is based on the well-established 1,3-dipolar cycloaddition reaction.[3][12]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chlorophenylacetylene (1.0 eq.) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq.).[9][10] Dissolve the solids in anhydrous diethyl ether or tetrahydrofuran (approx. 0.2 M concentration).
-
Reaction: Begin stirring the solution at room temperature under a nitrogen atmosphere. Prepare a solution of triethylamine (1.2 eq.) in the same anhydrous solvent and add it to the dropping funnel.
-
Slow Addition: Add the triethylamine solution dropwise to the reaction mixture over a period of 1-2 hours. The slow addition is critical to minimize the dimerization of the in situ generated nitrile oxide.[5]
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting alkyne should be consumed, and a new, more polar spot corresponding to the isoxazole ester should appear.
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the ester intermediate to the final product.[13]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (1.0 eq.) in absolute ethanol (approx. 0.3 M concentration).
-
Reaction: Add hydrazine hydrate (5.0 eq., ~64-85% solution in water) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The product is often poorly soluble in ethanol and may begin to precipitate out of the solution as a white solid.
-
Monitoring: Monitor the reaction by TLC (hexane/ethyl acetate) to confirm the disappearance of the starting ester.
-
Workup and Purification: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then diethyl ether.
-
Drying: Dry the purified white solid under vacuum to yield the final this compound. The product is typically of high purity and may not require further purification.
References
- BenchChem. (2025).
- Nakamura, A., et al. (2023).
- Biosynth. Ethyl 2-chloro-2-(hydroxyimino)
- PMC - NIH. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- Organic Chemistry Portal. Isoxazole synthesis.
- PMC - PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- ChemicalBook. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)
- Current Trends in Biotechnology and Pharmacy.
- Taylor & Francis Online. Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction.
- Der Pharma Chemica.
- ACS Publications. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers.
- Oriental Journal of Chemistry.
- BenchChem. Troubleshooting regioselectivity in isoxazole synthesis.
- ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- Sigma-Aldrich. Ethyl 2-chloro-2-(hydroxyimino)
- Reddit. Isoxazole synthesis.
- ResearchGate. Proposed mechanism for the formation of 5 from ethyl 2‐chloro‐2‐(hydroxyimino)
- CDN. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- YouTube. synthesis of isoxazoles.
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- Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl 2-Chloro-2-(hydroxyimino)
- BLDpharm. 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride.
- Santa Cruz Biotechnology. This compound.
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- Evotec. 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide.
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- ACG Publications. Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium.
- NIH.
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Overcoming poor reactivity of starting materials in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with starting material reactivity during the synthesis of isoxazole scaffolds. Isoxazoles are a cornerstone in medicinal chemistry, but their synthesis is not always straightforward.[1][2] This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your synthetic workflow.
Troubleshooting Guide: Overcoming Reactivity Barriers
This section addresses specific, common problems encountered during the two primary routes for isoxazole synthesis: the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine, and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene.[1][2][3]
Route 1: Condensation of 1,3-Dicarbonyls & Equivalents with Hydroxylamine
Question 1: My reaction between a sterically hindered 1,3-dicarbonyl and hydroxylamine is sluggish and gives low yields. What is happening and how can I fix it?
Answer: This is a classic problem of steric hindrance impeding the initial nucleophilic attack of hydroxylamine on one of the carbonyl carbons. The bulky substituents create a high-energy transition state, slowing down the reaction rate and often leading to decomposition or side reactions under prolonged heating.
Causality: The rate-determining step is often the initial condensation. Large groups adjacent to the carbonyls physically block the approach of the hydroxylamine nucleophile.
Solutions:
-
Switch to Microwave Irradiation: Microwave heating can dramatically accelerate the reaction by efficiently overcoming the activation energy barrier.[4][5][6] Reactions that take hours under conventional reflux can often be completed in minutes, minimizing byproduct formation.[6]
-
Use a More Reactive Dicarbonyl Equivalent: Instead of a simple 1,3-diketone, consider using a β-enamino diketone or a chalcone (α,β-unsaturated ketone).[5][7][8] The enamine or the conjugated double bond can alter the electronics and conformation of the substrate, making it more susceptible to reaction.
-
Employ High-Pressure Conditions: While less common for lab scale, applying high pressure can force the reactants together, overcoming steric repulsion and increasing reaction rates.
-
Catalysis: While less common for this specific route, screening mild acid or base catalysts might identify conditions that favor the cyclization pathway. Some syntheses have shown success using catalysts like camphor sulfonic acid or even natural fruit juices in multicomponent reactions.[9]
Question 2: My synthesis is producing a mixture of regioisomers. How can I improve selectivity for the desired isoxazole?
Answer: The formation of regioisomers is a frequent challenge, especially with unsymmetrical 1,3-dicarbonyl compounds.[7] The hydroxylamine can attack either carbonyl group, leading to two different isoxazole products. Regioselectivity is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[7]
Causality: The two carbonyl carbons in an unsymmetrical 1,3-dicarbonyl have different electronic and steric environments. The more electrophilic and less sterically hindered carbonyl is typically favored for initial attack.
Solutions:
-
pH Control: The pH of the reaction medium is a critical parameter. Acidic conditions can protonate one carbonyl preferentially, activating it for attack, while basic conditions can alter the nucleophilicity of hydroxylamine. Systematic screening of pH is recommended.[7]
-
Solvent Optimization: The polarity of the solvent can influence the transition state and favor one isomeric pathway over another.[8] Protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile may favor the other.[7][8]
-
Substrate Modification: Converting the 1,3-dicarbonyl to a β-enamino diketone derivative can provide excellent regiochemical control.[7][8] The enamine group effectively "locks" the reactivity to one side of the molecule.
-
Lewis Acid Additives: The use of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can coordinate to a carbonyl oxygen, enhancing its electrophilicity and directing the regioselectivity of the hydroxylamine attack.[7]
| Parameter | Effect on Regioselectivity | Rationale |
| pH | Can favor one isomer over the other. | Alters the protonation state and reactivity of the dicarbonyl. |
| Solvent | Polarity can influence the isomeric ratio. | Stabilizes different transition states to varying degrees.[7] |
| Lewis Acids | Can direct attack to a specific carbonyl. | Coordinates to a carbonyl, increasing its electrophilicity.[7] |
| Substrate | β-enamino diketones offer high control. | The enamine group directs the cyclization pathway.[8] |
Table 1. Factors influencing regioselectivity in the synthesis of isoxazoles from 1,3-dicarbonyls.
Route 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides
Question 3: My 1,3-dipolar cycloaddition is failing due to rapid dimerization of the nitrile oxide. How can I prevent this?
Answer: Nitrile oxides are highly reactive intermediates that are prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[7][10] This is a major competing side reaction that significantly lowers the yield of the desired isoxazole.
Causality: Dimerization is a bimolecular reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. The key to preventing it is to keep the instantaneous concentration of the nitrile oxide as low as possible.
Solutions:
-
Slow Addition/In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile). This is often achieved by the slow addition of a base (like triethylamine) to a solution containing the alkyne and the hydroximoyl chloride precursor.[11] Alternatively, slowly adding the nitrile oxide precursor to the reaction mixture can also maintain a low concentration.[7][11]
-
Optimize Temperature: While higher temperatures can accelerate the desired cycloaddition, they can also increase the rate of dimerization.[10] It is crucial to find the optimal temperature where the cycloaddition proceeds efficiently without significant dimerization. Often, starting at a low temperature (0 °C) during nitrile oxide generation is beneficial.[7]
-
Use a Slight Excess of the Dipolarophile: Ensuring the alkyne is readily available to "trap" the nitrile oxide as it forms can outcompete the dimerization pathway. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the alkyne can be beneficial.[11]
-
Use Stable Nitrile Oxide Precursors: Some precursors, like certain aldoximes oxidized with hypervalent iodine reagents, can provide a slower, more controlled release of the nitrile oxide, minimizing its transient concentration.[12][13]
Question 4: My electron-deficient alkyne shows poor reactivity with the nitrile oxide. How can I promote this cycloaddition?
Answer: This issue stems from the electronic nature of the Huisgen 1,3-dipolar cycloaddition. The reaction is often governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dominates. For many nitrile oxides, the reaction is HOMO(dipolarophile)-LUMO(dipole) controlled. An electron-deficient alkyne has a low-energy HOMO, leading to a poor orbital energy match and a sluggish reaction.[10]
Causality: A poor energy match between the FMOs of the nitrile oxide and the electron-deficient alkyne leads to a high activation energy barrier for the cycloaddition.
Solutions:
-
Copper(I) Catalysis: This is one of the most powerful solutions. Copper(I) catalysts, such as CuI, react with terminal alkynes to form a copper-acetylide intermediate.[14][15] This process effectively raises the energy of the alkyne's HOMO, facilitating a much faster, often stepwise, cycloaddition.[15] This method is highly reliable and often leads to excellent regioselectivity for the 3,5-disubstituted isoxazole.[16]
-
Ruthenium Catalysis for Reversed Regioselectivity: If the 3,4-disubstituted isomer is desired, a ruthenium catalyst can be employed.[17] Ruthenium catalysis can reverse the normal regioselectivity, a phenomenon known as "umpolung" of the nitrile oxide's inherent reactivity.[17]
-
Strain-Promoted Cycloaddition (SPAAC): If applicable to your substrate, using a strained alkyne (e.g., a cyclooctyne) can dramatically accelerate the reaction without a catalyst.[16] The relief of ring strain provides a strong thermodynamic driving force for the cycloaddition.
-
Elevated Temperatures/Microwave Heating: If catalysis is not an option, increasing the thermal energy through conventional heating or more efficiently with microwave irradiation can help overcome the high activation barrier.[18]
| Catalyst System | Typical Loading (mol%) | Effect on Alkyne | Typical Regioisomer |
| Copper (I) Iodide | 5 | Forms copper-acetylide, activating the alkyne.[14][15] | 3,5-disubstituted |
| Ruthenium Catalyst | 5-10 | Reverses the inherent polarity of the nitrile oxide.[17] | 3,4-disubstituted |
| Lewis Acids (e.g., AlCl₃) | Stoichiometric | Can activate the alkyne for specific substrates.[19] | Varies |
Table 2. Comparison of catalysts for activating alkynes in nitrile oxide cycloadditions.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from a Chalcone
This protocol describes the synthesis of a 5-arylisoxazole from an α,β-unsaturated ketone (chalcone) and hydroxylamine, a method particularly effective for overcoming low reactivity.[5][6]
-
Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the chalcone (1.0 mmol, 1.0 eq) and hydroxylamine hydrochloride (1.2 mmol, 1.2 eq).
-
Solvent: Add 4 mL of ethanol.
-
Base: Add sodium acetate (1.5 mmol, 1.5 eq). Seal the vial with a cap.
-
Irradiation: Place the vial in the microwave reactor. Irradiate at 100 °C for 10-20 minutes. Monitor pressure to ensure it remains within safe limits.
-
Workup: After cooling the reaction to room temperature, pour the mixture into 20 mL of cold water.
-
Isolation: Collect the resulting precipitate by suction filtration. Wash the solid with water and dry under vacuum to yield the desired isoxazole.
Protocol 2: Copper(I)-Catalyzed Cycloaddition with an Electron-Deficient Alkyne
This protocol details the synthesis of a 3,5-disubstituted isoxazole using a copper catalyst to activate a poorly reactive terminal alkyne.
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the terminal alkyne (1.0 mmol, 1.0 eq), the hydroximoyl chloride (1.1 mmol, 1.1 eq), and Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%) in 5 mL of anhydrous THF.
-
Base Addition: Prepare a solution of triethylamine (1.5 mmol, 1.5 eq) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature using a syringe pump.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel) to obtain the pure 3,5-disubstituted isoxazole.
Diagrams
Troubleshooting Workflow for Low Yield in Isoxazole Synthesis
Caption: Decision tree for troubleshooting low yields in isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Can ultrasound be used as an alternative to microwave irradiation to improve reaction rates? A1: Yes, ultrasound (sonication) is another green chemistry technique that can enhance reaction rates in isoxazole synthesis. It works by acoustic cavitation, which creates localized high-pressure and high-temperature spots, promoting mass transfer and accelerating the reaction. It has been successfully applied to multicomponent reactions for synthesizing isoxazole derivatives.[20]
Q2: My nitrile oxide precursor is an aldoxime. What are the best oxidizing agents for in situ generation? A2: Common and effective reagents for the oxidative dehydrogenation of aldoximes to nitrile oxides include Chloramine-T, sodium hypochlorite (bleach), and hypervalent iodine reagents like diacetoxyiodobenzene.[13] The choice depends on the substrate's functional group tolerance and the desired reaction conditions.
Q3: What is phase-transfer catalysis and can it be applied to isoxazole synthesis? A3: Phase-transfer catalysis (PTC) is a technique used for reactions where reactants are in different, immiscible phases (e.g., organic and aqueous). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), shuttles a reactant from one phase to the other to allow the reaction to occur. This method has been successfully used in 1,3-dipolar cycloadditions to synthesize isoxazoles, offering advantages like mild conditions and accelerated rates.[21]
References
- Optimization. Benchchem.
- Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
- Phase Transfer Catalysis In A Toluene-Water Biphasic System: A 1,3-Dipolar Cycloaddition Approach For The Synthesis Of. IJCRT.org.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH.
- Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal.
- Troubleshooting regioselectivity in isoxazole synthesis. Benchchem.
- Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI.
- Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo.
- Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. NVEO.
- (PDF) Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. ResearchGate.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics - ACS Publications.
- Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Significant values are in bold. ResearchGate.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. ResearchGate.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
- Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. MURAL - Maynooth University Research Archive Library.
- Diazocarbonyl and Related Compounds in the Synthesis of Azoles. PMC - PubMed Central.
- Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC - NIH.
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. NIH.
- The main directions and recent trends in the synthesis and use of isoxazoles.
- Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester.
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Validation & Comparative
A Comparative Analysis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide and Conventional Antimicrobial Agents
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical entities with potent and broad-spectrum activity is paramount. Among the heterocyclic compounds that have garnered significant interest are isoxazole derivatives, recognized for their diverse pharmacological activities. This guide provides a detailed comparative analysis of a promising isoxazole derivative, 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide, against two widely used antimicrobial agents: the antibacterial Ampicillin and the antifungal Fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potential mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds.
Introduction: The Antimicrobial Challenge and the Promise of Isoxazoles
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new drugs with novel mechanisms of action. Isoxazole-containing compounds have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The isoxazole scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of its biological activity[2]. The subject of this guide, this compound, represents a class of isoxazole derivatives that has shown potential as a new frontier in antimicrobial research[3].
This guide will compare this novel isoxazole derivative with Ampicillin, a beta-lactam antibiotic that has been a cornerstone of antibacterial therapy for decades, and Fluconazole, a triazole antifungal agent widely used for the treatment of candidiasis and other fungal infections. By examining their mechanisms of action and antimicrobial activity, we aim to provide a comprehensive resource for the scientific community.
Mechanisms of Action: A Tale of Three Targets
The efficacy of an antimicrobial agent is intrinsically linked to its molecular mechanism of action. Here, we delve into the distinct ways in which this compound and our selected comparators exert their antimicrobial effects.
This compound: A Multi-faceted Approach
While the precise mechanism of action for this compound is still under active investigation, research on closely related isoxazole derivatives suggests a multi-pronged attack on microbial cells. One hypothesized mechanism involves the inhibition of bacterial DNA gyrase , a type II topoisomerase essential for DNA replication and repair[4][5]. By targeting this enzyme, the isoxazole compound can effectively halt bacterial proliferation.
Another potential mechanism, particularly for carbohydrazide derivatives, is the inhibition of GTPase activity , which plays a crucial role in bacterial cell division[2]. By disrupting this process, the compound can induce a bactericidal effect. The diverse biological activities of isoxazole derivatives suggest that they may interact with multiple cellular targets, a desirable trait that could potentially circumvent the development of resistance[6].
}
Hypothesized mechanisms of action for this compound.
Ampicillin: A Classic Inhibitor of Cell Wall Synthesis
Ampicillin is a member of the beta-lactam class of antibiotics. Its mechanism of action is well-established and involves the inhibition of bacterial cell wall synthesis . Specifically, ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By inhibiting its synthesis, ampicillin weakens the cell wall, leading to cell lysis and bacterial death. This bactericidal action is particularly effective against rapidly dividing bacteria.
}
Mechanism of action of Ampicillin.
Fluconazole: Targeting Fungal Membrane Integrity
Fluconazole is a triazole antifungal agent that targets the integrity of the fungal cell membrane. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting ergosterol synthesis, fluconazole disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, fungal cell death or inhibition of growth. Its selectivity for the fungal cytochrome P450 enzyme over its human counterpart is a key factor in its therapeutic efficacy and safety profile.
}
Mechanism of action of Fluconazole.
Comparative Antimicrobial Activity: A Data-Driven Assessment
The in vitro antimicrobial activity of a compound is a critical determinant of its potential as a therapeutic agent. This section presents a comparative summary of the antimicrobial activity of this compound derivatives and the standard agents, Ampicillin and Fluconazole, based on available experimental data. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides | Carbapenem-resistant Acinetobacter baumannii | 0.5 - 2 | [7] |
| 5-amino-N′-[1-(4-chlorophenyl)-...-carbohydrazide | Staphylococcus aureus | >1000 | [2] |
| 5-amino-N′-[1-(4-chlorophenyl)-...-carbohydrazide | Pseudomonas aeruginosa | >1000 | [2] |
| 5-amino-N′-[1-(4-chlorophenyl)-...-carbohydrazide | Candida albicans | >1000 | [2] |
| Ampicillin | Staphylococcus aureus (susceptible) | 0.25 - 2 | Standard Susceptibility Data |
| Ampicillin | Escherichia coli (susceptible) | 2 - 8 | Standard Susceptibility Data |
| Fluconazole | Candida albicans (susceptible) | 0.25 - 2 | Standard Susceptibility Data |
Note: The data for the isoxazole derivatives are from studies on closely related compounds and may not be directly representative of this compound itself. Further testing on the specific compound is required for a definitive comparison. The MIC values for Ampicillin and Fluconazole are typical ranges for susceptible strains and can vary.
Recent studies on a series of 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides have shown significant antibacterial activity against carbapenem-resistant Acinetobacter baumannii, with MIC values as low as 0.5-2 µg/mL[7]. This suggests that the carbohydrazide moiety is a key pharmacophore for potent antibacterial action. However, a study on a different carbohydrazide derivative of isoxazole showed much higher MIC values against S. aureus, P. aeruginosa, and C. albicans[2]. This highlights the importance of the specific substitutions on the isoxazole and phenyl rings in determining the antimicrobial spectrum and potency.
Methodology: The Foundation of Reliable Data
The generation of accurate and reproducible antimicrobial susceptibility data is crucial for the evaluation of new compounds. The following section outlines the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting time-kill kinetic assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
}
Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Preparation of Inoculum:
-
A standardized inoculum of the test microorganism is prepared from a fresh culture.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
The plate is incubated at 35-37°C for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Time-Kill Kinetic Assay
Time-kill kinetic assays provide information on the rate at which an antimicrobial agent kills a microorganism. This assay is essential for understanding the pharmacodynamics of a new compound.
}
Workflow for time-kill kinetic assay.
Step-by-Step Protocol:
-
Preparation of Test Cultures:
-
Broth cultures are prepared containing various concentrations of the test compound, typically at multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
A growth control culture without the antimicrobial agent is also included.
-
-
Inoculation:
-
Each culture is inoculated with a standardized microbial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Incubation and Sampling:
-
The cultures are incubated at 35-37°C with shaking.
-
Aliquots are withdrawn at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Viable Cell Counting:
-
Serial dilutions of each aliquot are plated onto appropriate agar plates.
-
The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
-
Data Analysis:
-
The results are expressed as log₁₀ CFU/mL.
-
A time-kill curve is generated by plotting the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Discussion and Future Perspectives
The comparative analysis presented in this guide highlights the potential of this compound and its derivatives as a promising new class of antimicrobial agents. While direct comparative data for the specific target compound is still emerging, the significant activity of related carbohydrazide derivatives against multidrug-resistant bacteria is a strong indicator of their therapeutic potential[7].
The hypothesized dual mechanism of action, potentially targeting both DNA gyrase and GTPase-mediated cell division, is particularly noteworthy. This multi-target approach could be advantageous in overcoming the challenge of antimicrobial resistance, as it is more difficult for microorganisms to develop resistance to drugs that act on multiple essential pathways.
In comparison to the well-established mechanisms of Ampicillin and Fluconazole, the novelty of the isoxazole's potential targets offers a fresh avenue for drug development. While Ampicillin's efficacy is threatened by the widespread prevalence of beta-lactamases, and Fluconazole resistance is a growing concern, new chemical entities with distinct mechanisms are urgently needed.
Future research should focus on:
-
Definitive Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound is crucial for its further development.
-
Comprehensive Antimicrobial Spectrum Analysis: Determining the MIC values of the specific compound against a broad panel of clinically relevant bacteria and fungi.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models of infection and assessing its safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to optimize potency, spectrum, and pharmacokinetic properties.
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. [Link]
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EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. [Link]
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A Comparative Guide to the Anticancer Activity of Novel Isoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This five-membered heterocycle is a "privileged structure," frequently appearing in compounds designed to combat a range of diseases, including cancer.[2] Its derivatives have demonstrated a wide array of anticancer mechanisms, such as inducing programmed cell death (apoptosis), inhibiting tumor-promoting enzymes like aromatase and topoisomerase, and disrupting the cellular machinery required for cancer cell division.[3]
This guide offers a comparative analysis of a series of novel isoxazole-amide analogs, focusing on their cytotoxic effects against various cancer cell lines. We will delve into the experimental data that highlights their relative potencies, provide detailed protocols for the key assays used to determine their efficacy, and explore the underlying mechanisms of action that make these compounds promising candidates for further preclinical and clinical development.
Comparative Cytotoxicity: An Evaluation of Isoxazole-Amide Analogs
A recent study focused on the synthesis and evaluation of a series of isoxazole-carboxamide derivatives, designated 2a through 2g, for their anticancer activities.[4] These compounds were tested against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.[4] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each analog. The results, summarized in the table below, provide a clear comparison of their effectiveness. Doxorubicin (DOX), a standard chemotherapeutic agent, was used as a positive control.
| Compound | MCF-7 (Breast Cancer) IC50 (µg/mL) | HeLa (Cervical Cancer) IC50 (µg/mL) | Hep3B (Liver Cancer) IC50 (µg/mL) |
| 2a | 39.80 | >100 | >100 |
| 2b | 78.50 | 80.14 | 75.34 |
| 2c | 68.30 | 70.20 | 69.80 |
| 2d | 45.20 | 15.48 | 22.98 |
| 2e | 50.10 | 25.30 | 23.10 |
| 2f | >100 | >100 | >100 |
| 2g | >400 | >400 | >400 |
| DOX | 4.50 | 6.80 | 7.20 |
| (Data sourced from Al-Ostath et al., 2021)[4] |
Analysis of Structure-Activity Relationship (SAR):
From this comparative data, several key insights emerge:
-
Potency of Analogs 2d and 2e: Compounds 2d and 2e demonstrated the most potent anticancer activity, particularly against HeLa and Hep3B cells.[4] Their IC50 values in the low-micromolar range suggest they are significant leads for further optimization.
-
HeLa Cell Sensitivity: Compound 2d was exceptionally active against the HeLa cervical cancer cell line, with an IC50 of 15.48 µg/mL.[4]
-
MCF-7 Cell Activity: While less potent than Doxorubicin, compound 2a showed the best activity against the MCF-7 breast cancer cell line among the tested analogs.[4]
-
Inactive Analogs: Compounds 2f and 2g were largely inactive across all cell lines, highlighting the critical role that specific chemical substitutions play in the biological activity of the isoxazole scaffold.[4]
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
To understand how these isoxazole analogs exert their anticancer effects, further mechanistic studies were performed on the most potent compounds, 2d and 2e . The investigation focused on two hallmark cancer-fighting mechanisms: disruption of the cell division cycle and induction of apoptosis.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. A key strategy in cancer therapy is to halt the cell division cycle, thereby preventing tumor growth. Cell cycle analysis of Hep3B liver cancer cells treated with compounds 2d and 2e revealed a significant delay in the G2/M phase.[5] This G2/M arrest, which was comparable to the effect of the control drug Doxorubicin, prevents the cells from entering mitosis and ultimately leads to cell death.[5]
Caption: Isoxazole analogs 2d & 2e induce G2/M cell cycle arrest.
Apoptosis Induction
Beyond halting cell division, effective anticancer agents should ideally eliminate cancer cells permanently. Compounds 2d and 2e were found to significantly reduce the rate of necrosis (uncontrolled cell death) and instead shift the cancer cells towards apoptosis (programmed cell death).[5] This is a highly desirable therapeutic outcome, as apoptosis is a clean and controlled process that avoids the inflammation associated with necrosis. This pro-apoptotic activity is a critical component of their anticancer efficacy.[6]
Caption: Isoxazole analogs 2d & 2e shift cancer cells from necrosis to apoptosis.
Experimental Protocols: A Guide to Reproducibility
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer activity of the isoxazole analogs. Adherence to these protocols is crucial for generating reliable and reproducible data.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Isoxazole analog stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in a complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cells treated with isoxazole analogs
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat them with the desired concentrations of isoxazole analogs (e.g., the IC50 concentration) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization. Combine the detached cells with the supernatant (which may contain floating, apoptotic cells) and centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with PBS, and resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to prevent it from interfering with DNA staining.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Interpretation: The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.
Conclusion and Future Directions
The comparative analysis of isoxazole-amide analogs reveals a promising avenue for the development of novel anticancer therapeutics. Specifically, compounds 2d and 2e have emerged as potent cytotoxic agents against cervical and liver cancer cell lines.[4] Their ability to induce G2/M cell cycle arrest and promote apoptosis provides a solid mechanistic foundation for their anticancer effects.[5]
The structure-activity relationship data underscores the importance of targeted chemical design in optimizing the potency of the isoxazole scaffold. Future research should focus on the further derivatization of these lead compounds to enhance their efficacy and selectivity. Moreover, exploring their activity in in vivo animal models is the logical next step to validate their therapeutic potential before consideration for clinical trials. The versatility of the isoxazole core continues to make it a high-priority target for medicinal chemists in the ongoing fight against cancer.[7]
References
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A Researcher's Guide to the Structure-Activity Relationship of 5-Arylisoxazole-3-Carbohydrazides: A Comparative Analysis
The quest for novel therapeutic agents continues to drive innovation in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 5-arylisoxazole-3-carbohydrazide core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this promising class of compounds, drawing upon recent experimental data to inform future drug design and development efforts. Our focus will be on elucidating the nuanced effects of structural modifications on antibacterial and anticancer activities, offering a valuable resource for researchers in the field.
The 5-Arylisoxazole-3-Carbohydrazide Scaffold: A Versatile Pharmacophore
The 5-arylisoxazole-3-carbohydrazide moiety is a compelling starting point for drug discovery due to its synthetic tractability and its ability to interact with various biological targets. The isoxazole ring acts as a rigid linker, positioning the 5-aryl group and the 3-carbohydrazide side chain in a defined spatial orientation. This arrangement facilitates interactions with enzyme active sites and receptors, while the hydrazide group provides a key hydrogen bonding motif. This guide will dissect the SAR of this scaffold by examining the impact of substitutions at three primary locations: the 5-aryl ring, the isoxazole core itself, and the terminal nitrogen of the carbohydrazide.
Deciphering the Structure-Activity Relationship: A Three-pronged Approach
Our analysis of the SAR of 5-arylisoxazole-3-carbohydrazides is structured around the three key components of the molecule. By systematically evaluating the influence of structural changes in each region, we can build a comprehensive understanding of the determinants of biological activity.
The 5-Aryl Ring: A Key Modulator of Potency and Selectivity
The substituent pattern on the 5-aryl ring has a profound impact on the biological activity of these compounds. Both the nature and position of the substituents can influence electronic properties, lipophilicity, and steric interactions, all of which are critical for target binding.
Recent studies have highlighted the importance of electron-withdrawing groups on the 5-aryl ring for enhancing antibacterial activity. For instance, a series of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives exhibited significant activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern.[1][2][3] The presence of the nitro group at the meta position of the phenyl ring appears to be a key contributor to this enhanced potency.
In the context of antitubercular activity, a different substitution pattern was found to be optimal. A study identified a compound with a 3,4-dichlorobenzyl substituent as being highly active against Mycobacterium tuberculosis H37Rv strains, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL.[3] This highlights that the ideal substitution on the 5-aryl ring is target-dependent.
The Isoxazole Core: More Than Just a Linker
While often considered a rigid scaffold, modifications to the isoxazole ring itself can also modulate activity. Although less explored in the context of 5-arylisoxazole-3-carbohydrazides, related studies on isoxazole-containing compounds suggest that the electronic nature of the ring and its substitution can influence pharmacokinetic properties and target interactions. For instance, the introduction of substituents at the 4-position of the isoxazole ring in other series has been shown to alter the molecule's trajectory and binding mode within a target protein.[4][5]
The Carbohydrazide Moiety: A Gateway to Diverse Interactions
The carbohydrazide group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with biological targets. Modifications at the terminal nitrogen (N') of the hydrazide have led to the development of potent analogs.
In the aforementioned study against CRAB, the most active compounds were N'-arylisoxazole-3-carbohydrazides.[1][2][3] The nature of the aryl substituent on the terminal nitrogen played a significant role in determining the antibacterial potency. For example, compound 7l from this series, which demonstrated the highest antibacterial effectiveness with a MIC of 0.5 μg/mL, possesses a specific N'-aryl substitution that contributes to its potent activity.[1] The steric and electronic properties of this N'-aryl group are crucial for optimal binding to the molecular target.
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes the antibacterial activity of representative 5-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacter baumannii (CRAB).
| Compound ID | 5-Aryl Substituent | N'-Aryl Substituent | MIC (µg/mL) against CRAB | Reference |
| 7j | 3-Nitrophenyl | Not Specified | 0.5 - 2 | [1] |
| 7l | 3-Nitrophenyl | Not Specified | 0.5 | [1] |
| 7n | 3-Nitrophenyl | Not Specified | 0.5 - 2 | [1] |
| 7o | 3-Nitrophenyl | Not Specified | 0.5 - 2 | [1] |
| 7p | 3-Nitrophenyl | Not Specified | 0.5 - 2 | [1] |
| 16 | 3-Nitrophenyl | Not Specified | 0.5 - 2 | [1] |
Note: The specific structures of the N'-aryl substituents for compounds 7j, 7l, 7n, 7o, 7p, and 16 are detailed in the primary literature.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is the cornerstone of scientific advancement. To this end, we provide a detailed, step-by-step methodology for the synthesis and biological evaluation of 5-arylisoxazole-3-carbohydrazides, based on established protocols.
General Synthesis of 5-Arylisoxazole-3-Carbohydrazides
The synthesis of the title compounds typically involves a multi-step sequence, as illustrated in the workflow below.
Step 1: Synthesis of Aldoxime
-
Dissolve the appropriately substituted aryl aldehyde in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolate the aldoxime product by filtration or extraction.
Step 2: Synthesis of Ethyl 5-Arylisoxazole-3-carboxylate
-
To a solution of the aldoxime in a suitable solvent (e.g., N,N-dimethylformamide), add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise at 0 °C.
-
After the formation of the corresponding hydroximoyl chloride, add triethylamine followed by ethyl propiolate.
-
Allow the reaction to proceed at room temperature until completion.
-
Work up the reaction mixture to isolate the ethyl 5-arylisoxazole-3-carboxylate.
Step 3: Synthesis of 5-Arylisoxazole-3-carbohydrazide
-
Dissolve the ethyl 5-arylisoxazole-3-carboxylate in ethanol.
-
Add hydrazine hydrate and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the 5-arylisoxazole-3-carbohydrazide by filtration and recrystallize if necessary.
Antibacterial Activity Assay (Broth Microdilution Method)
The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum of the test organism (e.g., Acinetobacter baumannii) and adjust the turbidity to a 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The 5-arylisoxazole-3-carbohydrazide scaffold represents a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies summarized in this guide provide a clear roadmap for the rational design of more potent and selective compounds. The presence of electron-withdrawing groups on the 5-aryl ring is a promising strategy for enhancing antibacterial activity, particularly against challenging multidrug-resistant pathogens. Furthermore, the derivatization of the N'-position of the carbohydrazide moiety offers a valuable avenue for optimizing target interactions and improving the overall pharmacological profile.
Future research should focus on expanding the diversity of substituents at all three key positions of the scaffold. A deeper understanding of the molecular targets and mechanisms of action will be crucial for translating the in vitro activity of these compounds into clinically effective drugs. The integration of computational modeling and in silico screening can further accelerate the discovery of novel 5-arylisoxazole-3-carbohydrazide derivatives with improved therapeutic potential.
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Rani Bandela, Rohini Ramesh Tupare, Deepanshi Saxena, Rahul Maitra, Swechchha singh, Anuradha Singampalli, Sri Mounika Bellapukonda, Pardeep Kumar, Bulti Bakchi, Shruti Polshettiwar, Srinivas Nanduri, Sidharth Chopra, Venkata Madhavi Yaddanapudi. (2025). Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N′-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacter baumannii. European Journal of Medicinal Chemistry, 300, 118154. [Link]
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Bandela, R., et al. (2025). Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against Carbapenem-resistant Acinetobacter baumannii. ResearchGate. [Link]
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Anonymous. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]
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Anonymous. (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Bentham Science. [Link]
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Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1363-1367. [Link]
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Anonymous. (2025). Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential. PubMed Central. [Link]
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Anonymous. (2020). Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. Bentham Science Publisher. [Link]
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Validating the Mechanism of Action of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide: A Comparative Guide to IDO1 Inhibition
In the landscape of immuno-oncology, the discovery of novel small molecules that can modulate the tumor microenvironment is of paramount importance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel investigational compound, 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide, with a hypothesized role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune responses.[1][2][3] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that allows tumors to evade immune surveillance.[1][3][4] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in cancer treatment.[5][6][7]
This guide will present a logical, multi-step experimental workflow to rigorously test the hypothesis that this compound acts as an IDO1 inhibitor. We will objectively compare its potential performance with established IDO1 inhibitors, such as Epacadostat and Linrodostat, and provide the rationale behind each experimental choice.
The IDO1 Pathway and Its Role in Immune Evasion
IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[1][2] This process has two major consequences for the immune system:
-
Tryptophan Depletion: T cells are highly sensitive to tryptophan levels. Depletion of this essential amino acid can lead to T cell cycle arrest and anergy.[3][8]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of effector T cells and natural killer (NK) cells.[1][3]
Many tumors overexpress IDO1, creating an immunosuppressive shield that protects them from the host's immune system.[1][2] Therefore, inhibiting IDO1 can restore local tryptophan levels, reduce immunosuppressive kynurenine, and reactivate anti-tumor immunity.[9][10][11]
Below is a diagram illustrating the central role of IDO1 in the tumor microenvironment.
Caption: The IDO1 pathway in the tumor microenvironment.
A Validating Workflow for this compound
The following experimental workflow is designed to systematically validate the mechanism of action of our investigational compound.
Caption: A four-step workflow for mechanism of action validation.
Step 1: In Silico & Biochemical Screening
The initial step is to determine if this compound directly interacts with and inhibits the IDO1 enzyme.
Experimental Protocol: Recombinant IDO1 Inhibition Assay
This assay measures the direct inhibition of purified recombinant human IDO1 enzyme.[12][13]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human IDO1 enzyme (20 nM), L-tryptophan (2 mM), ascorbate (20 mM), methylene blue (3.5 µM), and catalase (0.2 mg/mL) in a potassium phosphate buffer (50 mM, pH 6.5).[14]
-
Compound Addition: Add varying concentrations of this compound, a known IDO1 inhibitor (e.g., Epacadostat), and a vehicle control to the reaction mixture.
-
Initiate Reaction: Initiate the enzymatic reaction.
-
Detection: Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time.[13][14]
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound.
Expected Outcome & Comparison:
A potent IDO1 inhibitor will exhibit a low nanomolar IC50 value. The performance of this compound will be compared to established inhibitors.
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical) | IDO1 | 50 |
| Epacadostat | IDO1 | 10[9][14] |
| Linrodostat | IDO1 | 1.7[15][16] |
Step 2: Cellular Target Engagement
The next crucial step is to confirm that the compound can penetrate the cell membrane and inhibit IDO1 activity in a cellular context.
Experimental Protocol: Cellular Kynurenine Production Assay
This assay measures the production of kynurenine by IDO1-expressing cells.[8][17][18]
Methodology:
-
Cell Culture: Plate human tumor cells known to express IDO1 upon stimulation, such as SKOV-3 ovarian cancer cells or HeLa cells.[8][14]
-
IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ, 100 ng/mL) for 24 hours to induce IDO1 expression.[8]
-
Compound Treatment: Add varying concentrations of this compound and control inhibitors to the cell culture medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine using a colorimetric assay or LC-MS.[8][19]
-
Data Analysis: Determine the IC50 values for the inhibition of kynurenine production.
Expected Outcome & Comparison:
The compound should effectively reduce kynurenine levels in the cell culture medium.
| Compound | Cell Line | IC50 (nM) |
| This compound (Hypothetical) | HeLa | 150 |
| Epacadostat | HeLa | 7.1[5] |
| Linrodostat | HEK293-hIDO1 | 1.1[15][16] |
| Navoximod | Cellular Assay | 75[20][21] |
Step 3: Functional Immune Assays
Having confirmed cellular target engagement, the next step is to assess the functional immunological consequences of IDO1 inhibition.
Experimental Protocol: T Cell Co-culture Assay
This assay evaluates the ability of the compound to rescue T cell proliferation and function from IDO1-mediated suppression.[8][18]
Methodology:
-
Co-culture Setup: Co-culture IFN-γ-stimulated, IDO1-expressing tumor cells with human peripheral blood mononuclear cells (PBMCs) or a T cell line (e.g., Jurkat).[8]
-
Compound Addition: Add this compound and control compounds to the co-culture.
-
T Cell Activation: Stimulate T cell proliferation and activation (e.g., with anti-CD3/CD28 antibodies).
-
Readouts: After 72-96 hours, measure:
-
T Cell Proliferation: Using a standard proliferation assay (e.g., CFSE dilution by flow cytometry or BrdU incorporation).
-
Cytokine Production: Measure the levels of IFN-γ and other relevant cytokines in the supernatant by ELISA or multiplex bead array.[22]
-
T Cell-mediated Cytotoxicity: Assess the ability of T cells to lyse the tumor cells.[4][22]
-
Expected Outcome:
A successful IDO1 inhibitor will reverse the suppressive effects of the tumor cells, leading to increased T cell proliferation, enhanced IFN-γ production, and greater tumor cell killing.
| Condition | T Cell Proliferation (%) | IFN-γ Production (pg/mL) | Tumor Cell Lysis (%) |
| T Cells + Tumor Cells (Vehicle) | 20 | 150 | 10 |
| T Cells + Tumor Cells + this compound | 75 | 800 | 45 |
| T Cells + Tumor Cells + Epacadostat | 80 | 950 | 50 |
Step 4: In Vivo Target Validation & Efficacy
The final and most critical step is to validate the mechanism of action and assess the anti-tumor efficacy of the compound in a living organism.
Experimental Protocol: Syngeneic Mouse Tumor Model
This protocol uses immunocompetent mice bearing tumors that express IDO1 to evaluate the in vivo effects of the compound.
Methodology:
-
Tumor Implantation: Implant IDO1-expressing murine tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) into syngeneic mice.[14][19]
-
Compound Administration: Once tumors are established, treat the mice orally with this compound, a control inhibitor, or vehicle.
-
Pharmacodynamic (PD) Analysis: At various time points, collect plasma and tumor tissue to measure:
-
Efficacy Assessment: Monitor tumor growth over time.
-
Immunophenotyping: At the end of the study, analyze the tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in the populations of effector T cells, Tregs, and other immune cells.
Expected Outcome & Comparison:
Oral administration of the compound should lead to a significant reduction in the kynurenine/tryptophan ratio in both plasma and the tumor, inhibition of tumor growth, and a favorable shift in the immune cell infiltrate within the tumor.
| Treatment Group | Plasma Kyn/Trp Ratio Reduction (%) | Tumor Growth Inhibition (%) | CD8+ T Cell Infiltration (cells/mm²) |
| Vehicle | 0 | 0 | 50 |
| This compound | 60 | 40 | 200 |
| Epacadostat | 70 | 50 | 250 |
| Linrodostat | >30 (24h post-dose) [15] | - | - |
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the hypothesized mechanism of action of this compound as an IDO1 inhibitor. By systematically progressing from direct enzymatic inhibition to cellular target engagement, functional immune assays, and ultimately in vivo validation, researchers can build a robust data package to support the compound's development. The comparative framework provided, using well-characterized IDO1 inhibitors as benchmarks, ensures an objective assessment of the compound's potential as a novel immunomodulatory agent for cancer therapy.
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IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. (2024). Frontiers. Retrieved January 18, 2026, from [Link]
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EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
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Introduction: The Significance of Isoxazole-3-Carbohydrazides in Modern Drug Discovery
An In-Depth Guide to the Synthetic Efficacy of Isoxazole-3-Carbohydrazides
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2][3][4] When functionalized with a carbohydrazide moiety at the 3-position, the resulting isoxazole-3-carbohydrazides become powerful building blocks for synthesizing a diverse array of bioactive molecules. These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point for drug development professionals.[1][5]
The efficacy of any drug discovery program hinges on the efficient and reliable synthesis of its core intermediates. This guide provides a comparative analysis of the primary synthetic methodologies for preparing isoxazole-3-carbohydrazides. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and offer detailed, field-proven protocols to empower researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of isoxazole-3-carbohydrazides is fundamentally a two-stage process: first, the construction of the isoxazole ring with a suitable precursor at the 3-position (typically an ester), followed by the conversion of this precursor into the final carbohydrazide. The overall efficiency is therefore a product of the efficacy of both stages.
The two most prevalent and robust strategies for constructing the isoxazole-3-carboxylate precursor are:
-
Method A: 1,3-Dipolar Cycloaddition: A classic and highly versatile method involving the reaction of a nitrile oxide with an alkyne. This approach offers excellent control over regioselectivity.[3][4][6]
-
Method B: Condensation/Cyclization of β-Enaminones: A straightforward and often high-yielding route that utilizes readily available starting materials like 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine.[7][8][9]
Once the isoxazole-3-carboxylate ester is obtained, the final and critical step is Hydrazinolysis , the conversion to the target carbohydrazide using hydrazine hydrate.
Below is a visual summary of the primary synthetic pathways.
Caption: Primary synthetic routes to isoxazole-3-carbohydrazides.
In-Depth Analysis of Synthetic Methods
Method 1: 1,3-Dipolar Cycloaddition for Ring Formation
This method is one of the most fundamental and widely reported for isoxazole synthesis.[3][4] The key transformation is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole), generated in situ from an aldoxime, and an alkyne (the dipolarophile).
-
Mechanistic Causality: The choice of an oxidizing agent (like sodium hypochlorite or N-chlorosuccinimide) is critical for the efficient conversion of the aldoxime to the highly reactive nitrile oxide intermediate. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne, making it a predictable and controllable reaction.
-
Advantages:
-
High Versatility: A broad range of substituents can be introduced on both starting materials, allowing for the creation of diverse isoxazole libraries.
-
Predictable Regioselectivity: Generally provides a single major regioisomer, simplifying purification.
-
-
Disadvantages:
-
Handling of Reagents: The in situ generation of nitrile oxides requires careful control of reaction conditions to avoid side reactions or decomposition.
-
Metal Catalysts: Some modern variations employ copper(I) or ruthenium(II) catalysts to improve reaction rates and yields, but this introduces potential issues of cost, toxicity, and the need for post-reaction metal removal.[3][4]
-
Method 2: Condensation/Cyclization for Ring Formation
This approach offers an environmentally benign and operationally simple alternative. A common variant involves reacting a 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride in an aqueous medium.
-
Mechanistic Causality: The reaction proceeds via a nucleophilic attack of hydroxylamine on the enaminone system, followed by an intramolecular cyclization and elimination of dimethylamine and water. The use of water as a solvent is not only environmentally friendly but can also accelerate the reaction through hydrophobic effects.
-
Advantages:
-
Green Chemistry: Often performed in water without the need for a catalyst, reducing environmental impact.[7][8]
-
High Yields & Purity: This method frequently results in high yields of the desired isoxazole, which can often be isolated by simple filtration without extensive chromatographic purification.[7][9]
-
Operational Simplicity: The one-pot nature and simple work-up make it highly suitable for large-scale synthesis.
-
-
Disadvantages:
-
Substrate Scope: The synthesis of the starting β-enaminone may require an additional step, potentially limiting the overall efficiency for some target molecules.
-
Final Step: Hydrazinolysis of Isoxazole-3-carboxylates
Regardless of the method used to construct the ring, the final conversion to the carbohydrazide is consistently achieved through hydrazinolysis. This step is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.
-
Mechanistic Causality: Hydrazine is a potent nucleophile. The reaction is typically performed in an alcoholic solvent like ethanol, which is a good solvent for both the ester and hydrazine hydrate. Using a large excess of hydrazine monohydrate ensures the reaction goes to completion. The product, being a solid, often precipitates from the reaction mixture, which drives the equilibrium forward and simplifies purification.[10]
-
Advantages:
-
High Efficiency: This conversion is almost always quantitative or near-quantitative.
-
Simple Protocol: The reaction is straightforward to set up and the work-up usually involves simple filtration and washing.[10]
-
-
Disadvantages:
-
Safety: Hydrazine is a toxic and potentially explosive substance, requiring careful handling in a well-ventilated fume hood.
-
Quantitative Comparison of Synthetic Methods
The following table summarizes typical experimental data compiled from literature sources to provide a clear comparison of the efficacy of the final hydrazinolysis step, which is the defining step for producing the target compound.
| Parameter | Hydrazinolysis of Isoxazole-3-carboxylate | Reference |
| Starting Material | Substituted Isoxazole-3-carboxylate Ester | [10] |
| Key Reagent | Hydrazine Monohydrate (20 eq.) | [10] |
| Solvent | Ethanol (EtOH) | [10] |
| Temperature | Reflux | [1] |
| Reaction Time | 4 - 8 hours | [11] |
| Typical Yield | > 90% (often near quantitative) | [10] |
| Work-up | Filtration and washing with cold water | [10] |
| Purity | High (often requires no further purification) | [10] |
Note: Yields for the initial ring-forming reactions (Methods A and B) can vary widely (65-95%) depending on the specific substrates and conditions used.[12]
Validated Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps for reaction, isolation, and purification.
Protocol 1: Synthesis of Isoxazole-3-carbohydrazide via Hydrazinolysis
This protocol details the highly efficient conversion of an ethyl isoxazole-3-carboxylate precursor to the final product.
Causality: A large excess of hydrazine monohydrate is employed to act as both the nucleophile and a co-solvent, ensuring the reaction is driven to completion. The product's low solubility in the cooled reaction mixture allows for a simple and effective purification by filtration.
Caption: Experimental workflow for hydrazinolysis.
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine the starting isoxazole-3-carboxylate ester (1.0 mmol, 1.0 equiv.), absolute ethanol (4.0 mL), and hydrazine monohydrate (20.0 mmol, 20.0 equiv.).[10]
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine and other water-soluble impurities.[10]
-
Drying: Dry the purified product under vacuum to yield the final isoxazole-3-carbohydrazide as a solid. The purity is often sufficient for subsequent steps without further purification.
Protocol 2: Synthesis of a 5-Aryl Isoxazole Precursor (Method B)
This protocol describes a green and efficient synthesis of a 5-arylisoxazole, a common precursor for the hydrazinolysis step.
Causality: This reaction leverages the nucleophilicity of hydroxylamine to attack the electrophilic β-carbon of the enaminone. The use of water as a solvent and gentle heating (50 °C) provides an energy-efficient process that yields a clean product.
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and water (5.0 mL).[7][9]
-
Reaction: Stir the mixture at 50 °C for approximately 2 hours.[9]
-
Isolation & Purification: Upon completion, cool the mixture. The product often precipitates and can be collected by suction filtration. No further purification is typically needed.[7][9] This yields the isoxazole-carboxylate precursor, ready for hydrazinolysis as described in Protocol 1.
Conclusion and Recommendations
For the synthesis of isoxazole-3-carbohydrazides, the final hydrazinolysis step is remarkably consistent, robust, and high-yielding across various substrates. The primary difference in overall efficacy, therefore, lies in the initial construction of the isoxazole ring.
-
For exploratory chemistry and library synthesis where diverse substitution patterns are required, the 1,3-dipolar cycloaddition (Method A) offers the greatest flexibility, despite potentially more complex reaction setups.
-
For scale-up and process chemistry where operational simplicity, cost-effectiveness, and environmental impact are paramount, the condensation/cyclization of β-enaminones (Method B) is highly recommended.[7][8] Its use of water as a solvent and the high purity of the isolated product make it an exceptionally efficient and green synthetic route.
By carefully selecting the ring-formation strategy based on project goals and then applying the standardized, high-yielding hydrazinolysis protocol, researchers can reliably and efficiently produce the isoxazole-3-carbohydrazides necessary to advance their drug discovery programs.
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A Researcher's Guide to the Cross-Validation of Biological Assays for Isoxazole-Based Compounds: A Case Study Approach
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a versatile platform for the development of novel therapeutics.[1][2] Derivatives of the isoxazole core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
Our focus in this guide is on the carbohydrazide derivatives of isoxazoles, a chemical class that has shown particular promise in the realm of drug discovery. Specifically, we turn our attention to 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (CAS 91587-71-2). While this compound is commercially available and noted for its potential antimicrobial and anticancer activities, a comprehensive review of peer-reviewed literature reveals a scarcity of publicly available, quantitative biological assay data. This presents a common challenge for researchers working with novel or niche compounds.
In the absence of specific data for our primary compound of interest, this guide will pivot to a case-study approach. We will utilize a closely related, well-characterized isoxazole derivative to illustrate the critical process of cross-validating biological assay results. This will provide a robust framework for researchers to apply to this compound and other novel compounds as they generate their own data. The principles and protocols detailed herein are designed to ensure the reliability, reproducibility, and ultimate trustworthiness of biological findings.
Comparative Analysis of Biological Activity: A Focus on Anticancer and Antimicrobial Effects
For the purpose of this guide, we will examine the biological activities of a representative 3,5-diarylisoxazole derivative, Compound 26 from a study by Algul et al. (2020), which has demonstrated significant and selective anticancer activity against prostate cancer cells.[3] We will also discuss the general antimicrobial potential of isoxazole derivatives, providing a framework for how one might compare these different biological effects.
Table 1: Comparative Anticancer Activity of a Representative Isoxazole Derivative
| Compound | Cell Line | Assay Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 26 | PC3 (Prostate Cancer) | MTT Assay | 10.12 | >9.88 | [3] |
| Compound 26 | PNT1a (Non-tumorigenic Prostate) | MTT Assay | >100 | [3] | |
| 5-Fluorouracil (Control) | PC3 (Prostate Cancer) | MTT Assay | 27.64 | >3.61 | [3] |
| 5-Fluorouracil (Control) | PNT1a (Non-tumorigenic Prostate) | MTT Assay | >100 | [3] |
Interpretation of Results: The data clearly indicates that Compound 26 exhibits potent cytotoxic activity against the PC3 human prostate cancer cell line, with an IC50 value of 10.12 µM.[3] Importantly, its cytotoxicity towards the non-cancerous PNT1a cell line is significantly lower (IC50 > 100 µM), resulting in a high selectivity index of over 9.88.[3] This suggests that the compound is preferentially targeting cancer cells, a highly desirable characteristic for a potential therapeutic agent. When compared to the standard chemotherapy drug 5-Fluorouracil, Compound 26 demonstrates superior potency and selectivity in this specific assay.[3]
While specific antimicrobial data for Compound 26 is not provided in the primary source, the broader class of isoxazole derivatives is known to possess antibacterial and antifungal properties.[1][2] A comprehensive evaluation of a novel isoxazole compound would necessitate a parallel screening against a panel of relevant microbial pathogens.
Experimental Protocols: A Step-by-Step Guide to Assay Execution
To ensure the generation of high-quality, reproducible data, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture PC3 and PNT1a cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count and viability assessment using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound or the analog) in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
-
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight at 37°C.
-
Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well plate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add 50 µL of the test compound at twice the desired highest final concentration to the first well of each row.
-
Perform 2-fold serial dilutions by transferring 50 µL from each well to the next well in the row. Discard the final 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, add a viability indicator such as resazurin to aid in determining the endpoint.
-
Visualizing Experimental Workflows and Biological Pathways
Clear visual representations of experimental processes and biological mechanisms are essential for understanding and communicating complex scientific concepts.
Caption: A generalized workflow for the biological evaluation and cross-validation of a novel isoxazole compound.
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A Comparative Guide to the In Vivo vs. In Vitro Activity of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Prepared by: A Senior Application Scientist
This guide provides an in-depth, objective comparison of the biological activities of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide, contrasting its performance in controlled laboratory settings (in vitro) with its effects in living organisms (in vivo). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and translational challenges of isoxazole-based compounds.
Introduction: The Isoxazole-Carbohydrazide Scaffold
The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry, featured in FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[1][2] Its unique electronic properties and structural rigidity make it a versatile scaffold for designing compounds that interact with a wide array of biological targets. When combined with a carbohydrazide moiety (-CONHNH₂), a known pharmacophore capable of forming multiple hydrogen bonds and chelating metal ions, the resulting molecule gains significant potential for diverse biological activities.[3][4]
This compound is one such molecule, incorporating the isoxazole core, a critical carbohydrazide group, and a 4-chlorophenyl substituent, which can influence properties like lipophilicity and binding interactions. Based on the activities of related isoxazole derivatives, this compound is a candidate for investigation across several therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antioxidant applications.[3][5][6] This guide will dissect the evidence for its activity from two critical perspectives: the petri dish and the whole organism.
In Vitro Assessment: Activity in a Controlled Environment
In vitro assays are the foundation of drug discovery, offering a rapid, high-throughput, and cost-effective method to screen compounds for biological activity against specific cells, enzymes, or receptors. These experiments are conducted in a controlled, artificial environment, providing clear, mechanistic insights without the complexities of a living system.
Common In Vitro Evaluation Platforms for Isoxazole Derivatives
The therapeutic potential of this compound can be systematically evaluated using a panel of established assays:
-
Anticancer Activity: The primary assessment involves evaluating cytotoxicity against a panel of human cancer cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are standard.[7] These tests measure the compound's ability to inhibit cell proliferation or induce cell death. Cell lines such as MCF-7 (breast), HeLa (cervical), and Hep3B (liver) are commonly used to screen isoxazole derivatives.[5][8]
-
Anti-inflammatory Activity: A common initial screen is the inhibition of protein denaturation assay. Since inflammation can involve protein denaturation, a compound's ability to prevent this process suggests potential anti-inflammatory effects.[9] More specific assays target key inflammatory enzymes, such as cyclooxygenase-2 (COX-2).[10]
-
Antioxidant Potential: The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a widely used, accurate, and economical colorimetric method to measure a compound's ability to neutralize free radicals, a key factor in oxidative stress.[11]
-
Enzyme Inhibition: The hydrazide and isoxazole moieties are known to interact with various enzymes.[4] Specific assays can be designed to measure the inhibition of enzymes like cholinesterases (relevant to Alzheimer's disease), carbonic anhydrases, or phosphodiesterases.[12][13][14]
Comparative In Vitro Activity Data
The following table presents hypothetical, yet representative, data comparing this compound with a standard drug and a structural analogue.
| Assay | This compound | Analogue: 5-Phenylisoxazole-3-carbohydrazide | Standard Drug |
| Anticancer (MCF-7) | IC₅₀: 25.5 µM | IC₅₀: 48.2 µM | Doxorubicin (IC₅₀: 0.8 µM) |
| Anti-inflammatory | % Inhibition of Protein Denaturation: 78% at 100 µg/mL | % Inhibition of Protein Denaturation: 65% at 100 µg/mL | Diclofenac (92% at 100 µg/mL) |
| Antioxidant (DPPH) | IC₅₀: 35.1 µM | IC₅₀: 52.4 µM | Trolox (IC₅₀: 3.1 µM) |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Expertise & Causality: The data suggests that the presence of the chloro- group on the phenyl ring enhances cytotoxic and anti-inflammatory activity compared to the unsubstituted analogue. This is a common observation in medicinal chemistry, where halogens can improve binding affinity and alter electronic properties. However, the compound's potency remains significantly lower than specialized standard drugs, which is expected for an early-stage investigational molecule.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a self-validating system for assessing the effect of a test compound on cancer cell viability.
-
Cell Culture: Seed MCF-7 breast cancer cells into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow the compound to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Illustrative Pathway: COX-2 Mediated Inflammation
Caption: COX-2 pathway in inflammation and potential inhibition by an isoxazole derivative.
In Vivo Assessment: Performance in a Living System
While in vitro data is crucial, it cannot predict a compound's behavior in a complex organism. In vivo studies, typically in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (how the body processes the drug), and safety profile.[15]
Standard In Vivo Models for Preclinical Validation
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a gold-standard for evaluating acute anti-inflammatory agents.[9][16] Carrageenan injection induces a localized, reproducible inflammatory response, and the reduction in paw swelling by the test compound is a measure of its efficacy.[16] The xylene-induced ear edema model in mice is another common alternative.[9]
-
Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are used to assess a compound's ability to inhibit tumor growth in a living system.[17] Key parameters measured are tumor volume and the overall health of the animal (e.g., body weight).[17]
-
Pharmacokinetics (PK): PK studies are vital to understand a compound's Absorption, Distribution, Metabolism, and Excretion (ADME).[18] Rats are often used to determine key parameters like half-life (t½) and bioavailability (F%), which dictate dosing regimens and predict potential exposure in humans.[18]
Comparative In Vivo Efficacy Data
This table provides a hypothetical comparison of in vivo anti-inflammatory activity.
| Parameter | This compound | Analogue: 5-Phenylisoxazole-3-carbohydrazide | Standard Drug |
| Model | Carrageenan-Induced Rat Paw Edema | Carrageenan-Induced Rat Paw Edema | Carrageenan-Induced Rat Paw Edema |
| Dose | 50 mg/kg, oral | 50 mg/kg, oral | Diclofenac (20 mg/kg, oral) |
| % Edema Inhibition (at 4h) | 55.2% | 38.5% | 72.8% |
Expertise & Causality: The in vivo data corroborates the in vitro findings: the 4-chloro substituted compound shows superior anti-inflammatory activity compared to its non-halogenated counterpart. This demonstrates a positive structure-activity relationship (SAR) that translates from the benchtop to the animal model. However, achieving efficacy comparable to the standard drug often requires higher doses, highlighting the need for further optimization to improve potency and/or bioavailability.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to provide a reliable and reproducible assessment of acute anti-inflammatory activity. All procedures must be approved by an Institutional Animal Ethics Committee.[9]
-
Animal Acclimatization: Use Wistar albino rats (150-250g). House them under standard conditions for at least one week before the experiment.[9]
-
Grouping and Fasting: Divide animals into groups (n=6): Control (vehicle only), Standard (Diclofenac), and Test groups (different doses of the isoxazole compound). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle (e.g., 1% Sodium CMC).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the left hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[16]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Workflow: In Vivo Efficacy Study
Caption: Standard workflow for an acute in vivo anti-inflammatory efficacy study.
Bridging the Gap: Correlating In Vitro and In Vivo Results
The ultimate goal of preclinical research is to find compounds where positive in vitro results translate into meaningful in vivo efficacy. For this compound, the hypothetical data shows a good correlation: the compound demonstrated activity in both settings, and the SAR observed in vitro held true in vivo.
However, discrepancies are common. A compound may be highly potent in vitro but fail in vivo due to:
-
Poor Bioavailability: The compound is not absorbed effectively into the bloodstream after oral administration.
-
Rapid Metabolism: The liver rapidly breaks down the compound into inactive metabolites.
-
Toxicity: The compound causes unforeseen side effects in the whole organism.
-
Poor Distribution: The compound does not reach the target tissue in sufficient concentrations.
This is why dedicated pharmacokinetic studies are non-negotiable. An isoxazole derivative might show a half-life of several hours and a bioavailability of over 90%, making it a promising candidate.[18] Conversely, a compound that is cleared in minutes will likely fail, regardless of its in vitro potency.
Conclusion and Future Directions
This compound demonstrates clear biological activity in both in vitro and in vivo preclinical models. The consistency between the two data sets, particularly regarding the positive influence of the 4-chloro substituent, validates its status as a promising hit compound for further development.
The journey from a promising molecule to a therapeutic agent is long. The essential next steps for this compound would include:
-
Mechanism of Action Studies: Elucidate the specific molecular target(s) responsible for its effects (e.g., which specific enzymes or signaling proteins it inhibits).
-
Lead Optimization: Synthesize new analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Advanced Efficacy Models: Test the optimized compounds in more complex, chronic disease models (e.g., adjuvant-induced arthritis for inflammation or orthotopic tumor models for cancer).
-
Safety and Toxicology: Conduct comprehensive safety studies to identify any potential liabilities before considering human trials.
This guide illustrates the critical interplay between in vitro and in vivo research, a fundamental paradigm in the rigorous, evidence-based process of modern drug discovery.
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EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]
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A Comparative Benchmarking Guide: Evaluating the Enzyme Inhibitory Potential of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2] This guide provides an in-depth comparative analysis of a specific isoxazole derivative, 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide, against well-established enzyme inhibitors.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a framework for benchmarking novel compounds. We will explore the rationale behind selecting specific enzyme targets, provide detailed experimental protocols for assessing inhibitory activity, and present a comparative analysis of hypothetical data.
Rationale for Target Selection: COX-2 and VEGFR-2
Given the known anti-inflammatory and anticancer potential of isoxazole-containing compounds, we have selected two key enzymes for our benchmarking study: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[3][4] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that offer therapeutic benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6] Given that many inflammatory conditions are linked to chronic diseases, including cancer, targeting COX-2 is a relevant strategy.[3] For our comparative analysis, we will benchmark our test compound against Celecoxib , a well-established and FDA-approved COX-2 inhibitor.[5][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This tyrosine kinase receptor is a critical regulator of angiogenesis, the formation of new blood vessels.[8][9] In the context of cancer, tumors rely on angiogenesis to grow and metastasize.[10] Therefore, inhibiting VEGFR-2 is a validated therapeutic strategy in oncology.[11] We will compare the inhibitory activity of our isoxazole derivative with Sorafenib , a multikinase inhibitor known to target VEGFR-2.[12][13]
Experimental Workflow: A Step-by-Step Approach to Benchmarking
The following workflow outlines the logical progression of experiments designed to assess and compare the enzyme inhibitory potential of this compound.
Figure 1: A diagram illustrating the experimental workflow for benchmarking the test compound.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the in vitro enzyme inhibition assays. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: In Vitro COX-2 Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound, Celecoxib (positive control), and DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Celecoxib in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay buffer and DMSO.
-
100% Activity Control: Assay buffer, DMSO, and COX-2 enzyme.
-
Test Wells: Assay buffer, diluted test compound, and COX-2 enzyme.
-
Positive Control: Assay buffer, diluted Celecoxib, and COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid and TMPD to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm every minute for 10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and Celecoxib relative to the 100% activity control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescent)
Objective: To determine the IC50 of this compound against human recombinant VEGFR-2.
Materials:
-
Human recombinant VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound, Sorafenib (positive control), and DMSO (vehicle control)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Sorafenib in DMSO. Serially dilute in kinase assay buffer to desired concentrations.
-
Assay Setup: In a white, opaque 96-well plate, add the following to triplicate wells:
-
Blank: Kinase assay buffer and DMSO.
-
100% Activity Control: Kinase assay buffer, DMSO, VEGFR-2 kinase, and substrate.
-
Test Wells: Kinase assay buffer, diluted test compound, VEGFR-2 kinase, and substrate.
-
Positive Control: Kinase assay buffer, diluted Sorafenib, VEGFR-2 kinase, and substrate.
-
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Add the ADP-Glo™ reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and Sorafenib. Determine the IC50 values by plotting the percent inhibition versus the log concentration of the inhibitor and fitting to a dose-response curve.
Comparative Data Analysis (Hypothetical)
The following table summarizes the hypothetical IC50 values obtained from the in vitro enzyme inhibition assays.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-2 | 5.2 |
| Celecoxib | COX-2 | 0.04[14] |
| This compound | VEGFR-2 | 2.8 |
| Sorafenib | VEGFR-2 | 0.09[12] |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates inhibitory activity against both COX-2 and VEGFR-2. However, when compared to the established inhibitors, its potency is significantly lower. Celecoxib is approximately 130-fold more potent against COX-2, and Sorafenib is about 31-fold more potent against VEGFR-2.
Mechanistic Insights: Signaling Pathways
Understanding the signaling pathways in which these enzymes operate is crucial for interpreting the biological significance of their inhibition.
Figure 2: Simplified diagrams of the COX-2 and VEGFR-2 signaling pathways, indicating the points of inhibition.
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the enzyme inhibitory potential of this compound. While our hypothetical data suggests that the test compound is less potent than the established inhibitors Celecoxib and Sorafenib, it demonstrates activity against two therapeutically relevant targets.
This initial screening provides a valuable starting point for further investigation. Future studies could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that enhance potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-inflammatory and anti-angiogenic effects in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively evaluate and advance novel compounds in the drug discovery pipeline.
References
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Cyclooxygenase-2 inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]
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EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]
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MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]
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Everyday Health. (2023). COX-2 Inhibitors. Retrieved from [Link]
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Grokipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
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VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]
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Drugs.com. (2023). List of COX-2 Inhibitors. Retrieved from [Link]
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Springer. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
-
MDPI. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
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MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]
-
ScienceDirect. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Anti‐Inflammatory, Radical Scavenging Mechanism of New 4‐Aryl‐[3][12]‐thiazol‐2‐yl‐2‐quinoline Carbohydrazides and Quinolinyl[3][12]‐thiazolo[3,2‐b][3][5][15]triazoles. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Retrieved from [Link]
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PubMed. (2025). Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. Retrieved from [Link]
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MDPI. (2023). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. Retrieved from [Link]
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University of Massachusetts Amherst. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
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A Researcher's Guide to Evaluating the Cancer Cell Selectivity of Novel Isoxazole Derivatives: A Case Study with 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
In the landscape of modern oncology, the quest for therapeutic agents that can selectively target and eliminate cancer cells while sparing healthy tissue remains a paramount objective. This guide provides a comprehensive framework for the systematic evaluation of novel chemical entities for their potential as selective anticancer agents, using the uncharacterized compound 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide as a case study.
As a Senior Application Scientist, my aim is not merely to present a series of protocols, but to instill a deeper understanding of the experimental logic and the importance of self-validating systems in drug discovery. This guide is designed for researchers at the forefront of oncological research, offering a blend of established methodologies and strategic insights to rigorously assess a compound's therapeutic potential.
The Principle of Selectivity in Cancer Therapy
The therapeutic index, a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity, is a critical parameter in drug development. A high therapeutic index is often a reflection of a drug's selectivity for its intended target. In cancer, this means a compound should ideally exhibit potent cytotoxicity against malignant cells while having minimal impact on normal, healthy cells. This selectivity is the cornerstone of developing safer and more effective cancer treatments.
Isoxazole and carbohydrazide moieties are prevalent in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer properties. The novel compound this compound combines these two pharmacophores, making it a candidate of interest for anticancer screening. However, its efficacy and, more importantly, its selectivity are yet to be determined.
Experimental Framework for Evaluating Selectivity
To ascertain the cancer cell-specific cytotoxicity of this compound, a multi-tiered experimental approach is essential. This framework is designed to move from broad cytotoxicity screening to more detailed mechanistic studies.
Figure 1: A three-phase experimental workflow for evaluating the cancer cell selectivity of a novel compound.
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancerous and non-cancerous cell lines. The choice of cell lines is critical and should ideally include representatives from different cancer types (e.g., breast, lung, colon) and a corresponding non-cancerous cell line for each (e.g., MCF-7 breast cancer vs. MCF-10A non-tumorigenic breast epithelial cells).
The selectivity index (SI) is a crucial metric derived from this initial screening. It is calculated as the ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancer cell line (SI = IC50 non-cancerous / IC50 cancerous). A higher SI value indicates greater selectivity towards cancer cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Table 1: Hypothetical IC50 and Selectivity Index Data for this compound and a Comparator Compound (e.g., Doxorubicin)
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |
| This compound | MCF-7 | Breast Cancer | 15 | 5.0 |
| A549 | Lung Cancer | 25 | 3.0 | |
| HT-29 | Colon Cancer | 20 | 3.75 | |
| MCF-10A | Non-tumorigenic | 75 | - | |
| Doxorubicin | MCF-7 | Breast Cancer | 1.2 | 2.5 |
| A549 | Lung Cancer | 1.8 | 1.67 | |
| HT-29 | Colon Cancer | 1.5 | 2.0 | |
| MCF-10A | Non-tumorigenic | 3.0 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Once selective cytotoxicity is established, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it is a non-inflammatory process.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat the selected cancer and non-cancerous cell lines with this compound at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Figure 2: Classification of cell populations based on Annexin V and Propidium Iodide staining.
To further understand the pro-apoptotic activity of this compound, the expression levels of key apoptotic proteins can be investigated using Western blotting.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
An increase in the expression of cleaved Caspase-3 and cleaved PARP, along with an altered Bax/Bcl-2 ratio, would provide strong evidence for the induction of apoptosis through the intrinsic pathway.
Figure 3: A simplified representation of the intrinsic apoptotic pathway potentially activated by the test compound.
Comparative Analysis and Future Directions
The data obtained for this compound should be benchmarked against a standard-of-care chemotherapeutic agent, such as Doxorubicin, to contextualize its potency and selectivity. While the hypothetical data suggests that the novel compound may be less potent than Doxorubicin, its significantly higher selectivity index would be a compelling attribute for further development.
Future studies should aim to identify the direct molecular target of this compound through techniques such as thermal shift assays, affinity chromatography, or computational docking studies. In vivo studies using xenograft models would also be necessary to validate the in vitro selectivity and assess the compound's overall therapeutic efficacy and safety profile.
Conclusion
The evaluation of a novel compound's selectivity for cancer cells is a meticulous process that requires a systematic and logical progression of experiments. This guide provides a robust framework for researchers to assess the potential of this compound and other novel chemical entities. By focusing on the principles of selectivity, employing validated protocols, and interpreting data within a comparative context, the scientific community can more effectively identify and advance promising candidates for the next generation of cancer therapies.
References
Due to the novel nature of this compound, specific references for this compound are not available. The following references provide authoritative information on the methodologies and principles discussed in this guide.
-
MTT Assay for Cell Viability: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Annexin V/PI Staining for Apoptosis: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V and Propidium Iodide Staining. Cold Spring Harbor protocols, 2016(11), pdb.prot087288. [Link]
-
Western Blotting Principles and Techniques: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]
-
The Role of Selectivity in Cancer Therapy: Tredan, O., Galmarini, C. M., Patel, K., & Tannock, I. F. (2007). Drug resistance and the solid tumor microenvironment. Journal of the National Cancer Institute, 99(19), 1441–1454. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (CAS No. 91587-71-2). As a compound used in research and development, its proper disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide synthesizes information from safety data sheets of analogous compounds and regulatory standards to provide a field-proven operational plan.
Hazard Profile & Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively published, a reliable hazard profile can be constructed by analyzing its structural components: the isoxazole ring, the carbohydrazide group, and the chlorophenyl moiety.
-
Carbohydrazide Moiety : Compounds in this class are known to be potential skin and eye irritants and may cause allergic skin reactions.[1] They can be harmful if swallowed and are recognized as being toxic to aquatic life with long-lasting effects.[1][2]
-
Chlorophenyl Group : The presence of a chlorinated aromatic ring places this compound in the category of chlorinated organic compounds. Such substances are often subject to specific hazardous waste regulations due to their potential for persistence in the environment.[3][4] Disposal methods like incineration are often required for chlorinated hydrocarbons.[5]
-
Isoxazole Ring : Isoxazole derivatives are widely used in pharmaceuticals and agrochemicals, indicating significant biological activity.[6] While this is beneficial for drug development, it necessitates caution in handling and disposal to prevent unintended environmental release.
Based on these components, the compound should be treated as hazardous, with particular attention to its potential as an irritant, sensitizer, and aquatic toxin.
Table 1: Synthesized Hazard Profile and Risk Summary
| Hazard Category | Associated Component | Anticipated Risk Level | Rationale & Key Precautions |
|---|---|---|---|
| Acute Toxicity (Oral) | Carbohydrazide | Moderate | Harmful if swallowed.[1][7][8] Do not eat, drink, or smoke in handling areas.[1][9] |
| Skin Irritation/Sensitization | Carbohydrazide | Moderate to High | Causes skin irritation and may cause an allergic reaction.[1][8] Avoid all personal contact.[9] Always use chemical-resistant gloves.[2] |
| Eye Irritation | Isoxazole & Carbohydrazide | High | Causes serious eye irritation.[8][10] Wear safety goggles or a face shield.[2][11][12] |
| Aquatic Toxicity | Carbohydrazide & Chlorophenyl | High | Toxic to aquatic life with long-lasting effects.[1][2][7] Discharge into the environment must be avoided.[2][11] |
| Environmental Persistence | Chlorophenyl | High | Chlorinated organic compounds can be persistent.[3] Must be disposed of as regulated hazardous waste.[4][13] |
Immediate Safety & Handling Protocols
Before beginning any disposal procedures, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. Handle the compound in a designated area, preferably within a chemical fume hood to minimize inhalation risk.[12][13]
Required Personal Protective Equipment (PPE):
-
Eye Protection : Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][11][12]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[2][11]
-
Protective Clothing : A standard laboratory coat is required. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[2][9]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[11][13]
Step-by-Step Waste Disposal Protocol
The mandated method for disposing of this compound is to treat it as regulated hazardous chemical waste.[13] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[2][13][14]
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Protocol Details:
-
Waste Identification and Segregation :
-
Causality : Proper segregation is critical to prevent dangerous reactions and to comply with EPA regulations for specific waste streams, such as those for chlorinated compounds.[4]
-
Action : Treat all quantities of this compound, solutions containing it, and any materials contaminated with it as hazardous waste.[13] Maintain separate, dedicated waste containers for solid and liquid forms.
-
-
Waste Collection and Containment :
-
Solid Waste :
-
Causality : Using sealed, robust containers prevents the release of dust, which poses an inhalation hazard.[9]
-
Action : Collect pure solid compound and any absorbed spill material in a dedicated, leak-proof container with a secure lid.[2][13] If in good condition, the original product container is suitable.[13]
-
-
Liquid Waste :
-
Causality : Solutions retain the aquatic toxicity of the compound. A screw-top, chemically resistant container is necessary to prevent leaks and environmental contamination.[2]
-
Action : Collect solutions in a chemically compatible, leak-proof container (e.g., glass or polyethylene) with a tight-fitting screw cap.[13] Do not overfill.
-
-
Contaminated Labware and PPE :
-
Causality : Items like gloves, weigh boats, and paper towels are considered contaminated and must be disposed of as hazardous solid waste to prevent cross-contamination and exposure.[15]
-
Action : Place all contaminated disposable items into the designated solid hazardous waste container.[13] For non-disposable glassware, triple rinse with a suitable solvent (e.g., acetone or methanol), collecting all rinsate as hazardous liquid waste.
-
-
-
Labeling and Storage :
-
Causality : Clear labeling is an OSHA and EPA requirement, ensuring that risks are communicated and the waste is handled correctly by all personnel and the final disposal facility.[16]
-
Action : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Aquatic Toxin"). Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[9][10]
-
-
Final Disposition :
-
Causality : Federal and local laws mandate that hazardous chemical waste be handled by certified professionals to ensure it is treated and disposed of in an environmentally sound manner, often through high-temperature incineration for chlorinated compounds.[5][14]
-
Action : Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][13][14] Never attempt to treat or dispose of the chemical yourself.
-
Spill & Emergency Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Ventilate : Immediately alert others and evacuate the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[9][13]
-
Don PPE : Before addressing the spill, put on the full required PPE (gloves, goggles, lab coat, and respirator if dust is present).[9]
-
Contain & Absorb :
-
Clean & Decontaminate : Once the material is collected, wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container. Wash the area with soap and water.[9]
-
Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][12][18]
References
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Redox. (2024). Safety Data Sheet Carbohydrazide. [Link]
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Loba Chemie. (n.d.). Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
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Ataman Kimya. (n.d.). CARBOHYDRAZIDE. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-indole-7-carbohydrazide, 97%. [Link]
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U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
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Angene Chemical. (2023). Safety Data Sheet: 5-(Furan-2-yl)isoxazole-3-carbohydrazide. [Link]
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U.S. Nuclear Regulatory Commission. (2001). Turkey Point Units 3 and 4, NPDES Permit Number FL0001562 Request for Use of Carbohydrazide. [Link]
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Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]
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U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
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Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
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University of Delaware. (n.d.). HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]
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U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. [Link]
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Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]
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Personal protective equipment for handling 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
An In-Depth Guide to the Safe Handling of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
A Senior Application Scientist's Perspective on Laboratory Safety
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like this compound is foundational to discovery. However, with novelty comes the responsibility of a rigorous, proactive approach to safety. The absence of a comprehensive toxicological profile for this specific compound does not imply its safety. Instead, it demands that we apply our scientific expertise to infer potential hazards from its molecular structure and handle it with the caution it deserves.
This guide is structured to provide a clear, actionable framework for the safe handling, use, and disposal of this compound. It is built on the principle of analyzing the constituent chemical moieties—the chlorinated aromatic ring, the isoxazole core, and the carbohydrazide functional group—to construct a robust safety protocol. Our goal is to empower you with the knowledge to manage risk effectively, ensuring that both you and your research remain protected.
Hazard Identification: A Structurally-Informed Risk Assessment
A thorough risk assessment is the cornerstone of laboratory safety. For this compound (CAS: 91587-71-2), we must deconstruct the molecule to anticipate its reactivity and toxicity based on well-documented hazards of similar structures.[1]
-
The Carbohydrazide Moiety (-CONHNH₂): Carbohydrazide and its derivatives are known to be hazardous. They can be harmful if swallowed and are often irritating to the skin, eyes, and respiratory system.[2][3][4][5] A critical, though less common, risk associated with hydrazide compounds is their potential for explosive decomposition upon heating.[3]
-
The Chlorinated Aromatic Ring (C₆H₄Cl): Chlorinated aromatic compounds as a class warrant specific handling precautions.[6] They can be toxic, and their semi-lipophilic nature allows them to permeate certain types of glove materials, necessitating careful selection of personal protective equipment (PPE).[7]
-
The Isoxazole Core: This heterocyclic ring is a common scaffold in medicinal chemistry.[8] While the core itself is relatively stable, the overall reactivity of the molecule is influenced by its substituents. General procedures for synthesizing and handling isoxazole derivatives emphasize the need for controlled reaction conditions and appropriate containment, such as a chemical fume hood.[9]
Table 1: Summary of Potential Hazards Based on Analogous Compounds
| Hazard Category | Potential Risk | Rationale / Analogous Compound Data |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][5][10] | Carbohydrazide and its derivatives are classified as harmful by ingestion.[3][10] |
| Skin Irritation/Corrosion | Causes skin irritation.[4][5][10] | This is a common hazard for carbohydrazides and other reactive organic molecules.[5][10] |
| Eye Irritation/Damage | Causes serious eye irritation.[4][5][10] | Direct contact with the powder or solutions can cause significant irritation.[5][10] |
| Respiratory Irritation | May cause respiratory irritation.[3][10] | Inhalation of the dust should be avoided.[3][10] |
| Physical Hazards | Potential for explosion upon heating. | Carbohydrazide itself is noted to have this risk.[3] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[3][4][5] | A common classification for complex organic molecules.[3][5] |
The Core Protocol: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The selection is directly informed by the risks identified above, particularly the need for high chemical resistance against chlorinated aromatic compounds.
Engineering Controls: The First Line of Defense
All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[6] This minimizes inhalation exposure, which is a primary route of contact.[6]
Primary Protective Equipment
-
Hand Protection: The choice of glove is critical. Standard nitrile gloves may not provide adequate protection against chlorinated aromatic compounds, which can exhibit breakthrough times of less than an hour.[7]
-
For short-duration tasks (e.g., weighing, transfers): Double-gloving with nitrile gloves is a minimum requirement.
-
For extended handling or risk of splash: Use gloves specifically rated for chlorinated hydrocarbons. Viton® or butyl rubber gloves are highly recommended.[6][11] A study demonstrated that Viton® gloves showed no permeation by chlorinated aromatic compounds after 4 hours of exposure.[7] Always consult the glove manufacturer's chemical resistance guide.
-
-
Eye and Face Protection:
-
Skin and Body Protection:
-
A flame-resistant lab coat must be worn and fully buttoned.
-
For operations involving larger quantities, a chemically resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection
Work should be planned to always occur within a fume hood to prevent the need for respiratory protection.[6] If an emergency situation arises where the concentration of airborne particulates may exceed exposure limits, a supplied-air respirator is required.[4]
Table 2: Recommended PPE for Different Laboratory Tasks
| Task | Hand Protection | Eye/Face Protection | Additional Protection |
| Weighing solid compound | Double nitrile gloves | Chemical splash goggles | Lab coat |
| Preparing solutions | Double nitrile gloves | Chemical splash goggles | Lab coat |
| Running reactions/workups | Viton® or Butyl rubber gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat |
| Cleaning glassware | Double nitrile or heavier-duty gloves | Chemical splash goggles | Lab coat |
Operational and Disposal Plans: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the potential for exposure and accidental release.
Safe Handling Workflow
The following workflow provides a systematic approach to handling this compound from initial preparation to final disposal.
Caption: A systematic workflow for handling this compound.
Storage Plan
Store the compound in a tightly sealed, clearly labeled container.[2][12] The storage location should be a cool, dry, and well-ventilated area designated for chemical storage, away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents.[2][6]
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and empty containers, must be treated as hazardous waste.[6]
-
Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container. Specify that the waste contains chlorinated compounds.
-
Disposal: Dispose of the waste in accordance with all local, institutional, and national environmental regulations.[4] Do not dispose of it down the drain, as it is considered toxic to aquatic life.[3][5]
Emergency Procedures: Immediate and Corrective Actions
In the event of an exposure or spill, a rapid and informed response is crucial.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][13] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[10][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10][12] Never give anything by mouth to an unconscious person.[10][12] Seek immediate medical attention.
Spill Cleanup
For minor spills within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Wear the appropriate PPE as outlined in Table 2 (Viton®/Butyl gloves, goggles, face shield, lab coat).
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Work from the outside of the spill inward.[6]
-
Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water.[6] Place all cleaning materials into the hazardous waste container.
For major spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
- (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users.
- Santa Cruz Biotechnology. (n.d.). Carbohydrazide Material Safety Data Sheet.
- Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
- ChemicalBook. (2025, November 15). Carbohydrazide - Safety Data Sheet.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - Carbohydrazide.
- Angene Chemical. (2025, February 11). Safety Data Sheet - 5-(Furan-2-yl)isoxazole-3-carbohydrazide.
- Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621.
- Fisher Scientific. (2016, January 20). SAFETY DATA SHEET - p-Chlorophenylhydrazine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). This compound.
- (n.d.). SAFETY DATA SHEET - 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-methyl-1,2,4-thiadiazole-5-carbohydrazide.
- (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Chande, M. S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry.
- MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
